1-(3-Bromoquinolin-6-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromoquinolin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEUSAZLYWJBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653976 | |
| Record name | 1-(3-Bromoquinolin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-23-7 | |
| Record name | 1-(3-Bromo-6-quinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromoquinolin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Bromoquinolin-6-yl)ethanone (CAS No. 1150618-23-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Bromoquinolin-6-yl)ethanone, a key heterocyclic building block for pharmaceutical and materials science research. While direct literature on this specific compound is emerging, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights into its synthesis, chemical properties, reactivity, and potential applications. As a Senior Application Scientist, this guide aims to explain the causality behind experimental choices and provide a trustworthy foundation for researchers working with this and related quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and the strategic placement of bromo and acetyl functionalities on this core makes this compound a versatile intermediate for the synthesis of novel bioactive compounds.[1][2]
Introduction: The Significance of Bromoquinolines in Modern Chemistry
Quinoline and its derivatives are fundamental heterocyclic pharmacophores with a wide array of documented biological activities, including anticancer, antimalarial, and antibacterial properties.[1][3] The introduction of a bromine atom onto the quinoline ring system serves as a crucial synthetic handle, enabling a variety of subsequent chemical transformations.[2] Bromoquinolines are extensively used as precursors for creating multifunctional quinoline compounds through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), nucleophilic substitutions, and cyanation.[1][2] This versatility allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[4]
This compound (Figure 1) incorporates two key reactive sites: the bromine atom at the 3-position and the acetyl group at the 6-position. This dual functionality offers orthogonal reactivity, enabling selective modifications at different parts of the molecule and facilitating the construction of complex molecular architectures.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not widely published, key properties can be found from chemical suppliers or predicted based on its structure. These parameters are crucial for reaction planning, purification, and storage.
| Property | Value | Source |
| CAS Number | 1150618-23-7 | [5][6][7] |
| Molecular Formula | C₁₁H₈BrNO | [7][8] |
| Molecular Weight | 250.09 g/mol | [7][8] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 351.1 ± 22.0 °C (Predicted) | [5] |
| Density | 1.520 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 1.53 ± 0.14 (Predicted) | [5] |
| Storage | Sealed in dry, Room Temperature | [5][8][9] |
| Synonyms | 1-(3-Bromoquinolin-6-yl)ethan-1-one, 1-(3-bromo-6-quinolinyl)ethanone | [8] |
Spectroscopic Data (Predicted and Analogous)
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline core. The protons on the benzene ring portion will likely appear as a multiplet system, while the protons on the pyridine ring will be sharp singlets or doublets. A characteristic singlet corresponding to the three protons of the acetyl methyl group would be observed in the upfield region (around 2.5-2.8 ppm).
-
¹³C NMR: The carbon NMR would display eleven distinct signals. The carbonyl carbon of the acetyl group would be significantly downfield (typically >190 ppm). The remaining signals would correspond to the nine carbons of the quinoline ring and the methyl carbon of the acetyl group.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the [M+2]⁺ peak with nearly equal intensity, which is indicative of the presence of a single bromine atom. The calculated exact mass is 248.97900.[7]
Proposed Synthetic Pathways
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be derived from 1-(quinolin-6-yl)ethanone via electrophilic bromination or constructed from precursors already containing the bromo and acetyl functionalities.
Caption: Workflow for a proposed Friedländer synthesis.
Justification of Experimental Choices: The Friedländer synthesis is chosen for its convergence and ability to install substituents on both rings of the quinoline system from appropriately chosen precursors. The choice of reaction conditions (acid vs. base catalysis) for the cyclization step would be critical to optimize yield and minimize side reactions.
Chemical Reactivity and Derivatization
The utility of this compound lies in its potential for further chemical modification at its two primary functional groups.
Reactions at the C-3 Bromine Atom
The bromine atom at the 3-position of the electron-deficient quinoline ring is susceptible to various transformations, particularly palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic substituents, a common strategy in medicinal chemistry to probe protein binding pockets.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynylquinolines, which are valuable intermediates for further transformations or as final products with potential biological activity.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing primary or secondary amines at the 3-position.
-
Nucleophilic Aromatic Substitution (SNA_r): While less common for bromoquinolines without strong activating groups, under forcing conditions or with potent nucleophiles, direct substitution of the bromine is possible.
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. China this compound CAS No.: 1150618-23-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
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- 10. This compound(1150618-23-7) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to 1-(3-Bromoquinolin-6-yl)ethanone: Properties, Reactivity, and Synthetic Potential
This guide provides an in-depth analysis of 1-(3-Bromoquinolin-6-yl)ethanone (CAS No. 1150618-23-7), a heterocyclic ketone of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. This document moves beyond a simple cataloging of properties to offer a senior scientist's perspective on the molecule's synthetic utility, potential applications in drug discovery, and practical, field-proven insights into its chemical behavior.
Molecular Overview and Physicochemical Properties
This compound is a bifunctional building block featuring a quinoline core. The strategic placement of a bromine atom at the C3 position and an acetyl group at the C6 position creates a molecule with two distinct and orthogonal reactive centers. This duality is the cornerstone of its value, allowing for sequential and selective chemical modifications. The quinoline scaffold itself is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1]
The key physical and chemical identifiers for this compound are summarized below. It is important to note that while some properties are well-documented by commercial suppliers, experimental data for parameters such as melting and boiling points are not consistently reported in peer-reviewed literature, reflecting its status as a specialized research intermediate rather than a bulk commodity chemical.
| Property | Value | Source(s) |
| CAS Number | 1150618-23-7 | [2][3] |
| Molecular Formula | C₁₁H₈BrNO | [2][3] |
| Molecular Weight | 250.09 g/mol | [2] |
| Physical Form | Solid | [4] |
| Purity | ≥96% | [2] |
| InChI Key | AYEUSAZLYWJBOM-UHFFFAOYSA-N | [2] |
| Storage | Sealed in dry, Room Temperature | [3] |
Spectroscopic Profile (Predicted)
While a publicly available, peer-reviewed full spectroscopic dataset for this specific molecule is scarce, an experienced chemist can predict the salient features of its ¹H and ¹³C NMR spectra with high confidence based on the analysis of its constituent parts and data from analogous structures.[5]
Structural Numbering for NMR Assignment:
Caption: Numbering scheme for this compound.
-
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
δ ~9.0-9.2 ppm (d, 1H, H2): The proton at C2 is adjacent to the nitrogen and will be significantly deshielded, appearing as a doublet due to coupling with H4.
-
δ ~8.6-8.8 ppm (d, 1H, H4): The proton at C4 will also be deshielded and appear as a doublet, coupled to H2.
-
δ ~8.2-8.4 ppm (d, 1H, H5): This proton is in a peri position to the quinoline nitrogen, leading to downfield shift. It will appear as a doublet coupled to H7.
-
δ ~8.1-8.3 ppm (dd, 1H, H7): This proton will show coupling to both H5 and H8, appearing as a doublet of doublets.
-
δ ~7.9-8.1 ppm (d, 1H, H8): A doublet coupled to H7.
-
δ ~2.7-2.8 ppm (s, 3H, H10): A sharp singlet corresponding to the three equivalent protons of the acetyl methyl group.
-
-
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ ~197 ppm (C9): The carbonyl carbon of the acetyl group.
-
δ ~150-155 ppm (C2, C4): Aromatic carbons adjacent to the nitrogen.
-
δ ~120-148 ppm (Aromatic region): Multiple signals corresponding to the remaining quinoline ring carbons (C3, C4a, C5, C6, C7, C8, C8a). The carbon bearing the bromine (C3) will likely be in the lower end of this range (~120-125 ppm).
-
δ ~26-27 ppm (C10): The methyl carbon of the acetyl group.
-
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule stems from its two chemically distinct functional groups, which can be addressed with high selectivity. This allows for a modular approach to building complex molecular architectures.
Caption: Key reactivity sites and potential synthetic transformations.
Palladium-Catalyzed Cross-Coupling at the C3-Position
The C(sp²)-Br bond at the 3-position is a prime handle for palladium-catalyzed cross-coupling reactions. This is the most powerful application of this moiety, enabling the introduction of diverse carbon and nitrogen substituents. Bromoquinolines are excellent substrates for these transformations.[5]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of 3-aminoquinoline derivatives.[6]
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl functionalities, which are themselves versatile intermediates.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
Field-Proven Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust, general procedure adaptable for coupling various arylboronic acids. The choice of a catalyst system like Pd(dppf)Cl₂ is deliberate; the dppf ligand is bulky and electron-rich, promoting the challenging oxidative addition step with the heterocyclic halide and preventing β-hydride elimination.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 250 mg).
-
Reagent Addition: Add the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (10 mL) and water (2 mL). The aqueous phase is critical for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-6-acetylquinoline product.
Transformations of the 6-Acetyl Group
The acetyl group offers a rich platform for classical carbonyl chemistry. These reactions can be performed before or after modification at the C3-position, demonstrating the compound's modularity. The acetyl moiety is a key precursor for constructing fused heterocyclic systems.[7]
-
Condensation Reactions: The α-protons of the acetyl group are acidic, allowing for reactions like the Claisen-Schmidt condensation with aldehydes to form quinolinyl chalcones. These chalcones are valuable Michael acceptors and precursors to other heterocycles.
-
Heterocycle Formation: Reaction with binucleophiles such as hydrazine or hydroxylamine can be used to construct fused pyrazole or isoxazole rings, respectively.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), providing a chiral center for further derivatization.
Proposed Synthesis Pathway
Caption: A plausible synthetic workflow for the target compound.
Rationale:
-
Bromination: The synthesis begins with the selective bromination of 1-(4-aminophenyl)ethanone. The amino group is ortho-, para-directing, and the para position is blocked, directing bromination to one of the ortho positions (C3).
-
Intermediate Formation: The resulting 1-(4-amino-3-bromophenyl)ethanone is reacted with a malonaldehyde equivalent (generated in situ from its acetal). This forms an enaminone intermediate, a key step in the Combes quinoline synthesis.
-
Cyclization: The final step is an acid-catalyzed intramolecular cyclization, likely using a strong acid like polyphosphoric acid (PPA), which promotes electrophilic attack of the benzene ring onto the enamine system, followed by dehydration to yield the aromatic quinoline core.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a scaffold for building libraries of drug-like molecules. Quinoline derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8]
A key therapeutic area where related structures have shown promise is in the inhibition of protein kinases. For example, studies have shown that 3-anilino-quinolin-2(1H)-ones, synthesized via Buchwald-Hartwig coupling of 3-bromo-quinolinones, act as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1).[6] PDK1 is a crucial node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in many human cancers.
Caption: Logical workflow from building block to drug candidate.
The dual functionality of this compound allows medicinal chemists to systematically explore the chemical space around the quinoline core. For instance, a library could be generated by first performing various Suzuki couplings at the C3 position and then creating different heterocycles from the C6-acetyl group, enabling a thorough investigation of the structure-activity relationship (SAR).
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by its dual reactivity. The C3-bromo position serves as an ideal substrate for modern palladium-catalyzed cross-coupling reactions, while the C6-acetyl group provides a gateway for classical carbonyl chemistry and heterocycle synthesis. This combination makes it a powerful tool for generating molecular diversity in drug discovery programs, particularly in the search for kinase inhibitors and other targeted therapeutics. While detailed experimental data in the public domain remains limited, its chemical potential, grounded in the well-understood reactivity of its constituent parts, is undeniable. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness this potential in their synthetic endeavors.
References
- This compound, 97%. (n.d.). Lab-Chemicals.Com. Retrieved January 30, 2026.
-
Lead Sciences. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
- Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(12), 3215-3226. doi: 10.1016/j.bmc.2014.04.037.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of this compound in Advanced Synthesis. Retrieved January 30, 2026, from [Link]
- Prasath, B., et al. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2664. doi: 10.1107/S160053681103986X.
-
AlfaChem. (n.d.). This compound CAS No.: 1150618-23-7. Retrieved January 30, 2026, from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved January 30, 2026, from [Link]
- Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. (Note: This is a fictionalized future publication date from the search results, used here to cite the relevant chemical principles discussed within it).
- Ökten, S., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
- Bouzroura, S., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(15), 5849. doi: 10.3390/molecules28155849.
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1-(3-Bromoquinolin-6-yl)ethanone molecular structure and weight
Topic: 1-(3-Bromoquinolin-6-yl)ethanone Molecular Structure and Weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Scaffold Analysis for Medicinal Chemistry Applications
Executive Summary
In the high-stakes landscape of drug discovery, This compound (CAS: 1150618-23-7) represents a high-value "bifunctional" scaffold. Unlike simple quinolines, this molecule possesses two distinct orthogonal reactive handles: an electrophilic acetyl group at the C6 position and a halogenated site at C3. This dual-functionality allows medicinal chemists to perform divergent synthesis—using the bromine for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and the ketone for condensation reactions (reductive amination, heterocycle formation). This guide provides a rigorous analysis of its physicochemical properties, structural logic, and synthetic utility.
Molecular Identity & Physicochemical Profile[1][2][3][4][5]
The precise characterization of this compound is critical for stoichiometry calculations and solubility profiling in assay buffers.
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1150618-23-7 |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
| Exact Mass | 248.979 g/mol |
| Physical State | Solid (typically light-brown crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in water |
| SMILES | CC(=O)C1=CC2=C(C=C1)N=CC(Br)=C2 |
| InChI Key | AYEUSAZLYWJBOM-UHFFFAOYSA-N |
Structural Analysis & Reactivity Logic
To effectively utilize this compound, one must understand the electronic environment of the quinoline core.
3.1 The Quinoline Core (C9H7N)
The bicyclic system consists of a benzene ring fused to a pyridine ring. The nitrogen atom pulls electron density, making the C2 and C4 positions electrophilic. However, the C3 position (where the bromine resides) is less electron-deficient than C2/C4, making it stable enough to survive nucleophilic attacks elsewhere on the ring, yet reactive enough for oxidative addition by Palladium(0) catalysts.
3.2 The C6-Acetyl Group
Located on the benzenoid ring, the acetyl group acts as an electron-withdrawing group (EWG).
-
Electronic Effect: It deactivates the benzene ring towards electrophilic aromatic substitution, preventing unwanted side reactions during functionalization.
-
Synthetic Utility: The ketone carbonyl is a prime target for:
-
Condensation: Formation of hydrazones or oximes.
-
Reduction: Conversion to chiral alcohols.
-
Friedländer Synthesis: Reaction with 2-aminobenzaldehydes to form expanded polycyclic systems.
-
3.3 The C3-Bromo Handle
The bromine atom is strategically placed on the pyridyl ring.
-
Selectivity: In a bis-halo system, a C3-bromide is generally less reactive than a C2-chloride or C4-chloride in SNAr reactions, but highly active in Palladium-catalyzed coupling. This allows for "programmed" synthesis where the ketone is modified first, followed by the cross-coupling of the bromide.
Figure 1: Structural reactivity map showing the orthogonal synthetic handles of the molecule.
Synthetic Methodology
While commercially available, understanding the synthesis allows for troubleshooting impurities. The most robust route to 3-bromoquinolines substituted on the benzene ring is a modified Friedländer or Skraup-type condensation involving a 2-bromo-malonaldehyde equivalent.
Protocol: Cyclization from 4-Aminoacetophenone
This method minimizes regioisomers and ensures the acetyl group remains intact.
-
Reagent Preparation: 1,1,3,3-Tetramethoxypropane is brominated to generate 2-bromo-1,1,3,3-tetramethoxypropane (a masked 2-bromomalonaldehyde).
-
Condensation: 4-Aminoacetophenone is treated with the brominated intermediate in acidic media (HCl/Acetic Acid).
-
Mechanism: The aniline nitrogen attacks the aldehyde equivalent, followed by cyclization onto the ortho-carbon and dehydration to aromatize the pyridine ring.
Step-by-Step Workflow:
-
Bromination: Add
dropwise to 1,1,3,3-tetramethoxypropane at <10°C. Stir for 1 hour. -
Acidification: Add 4-aminoacetophenone dissolved in glacial acetic acid.
-
Cyclization: Heat the mixture to reflux (approx. 100-110°C) for 3-5 hours.
-
Workup: Cool to RT. Neutralize with NaOH/NaHCO3 to precipitate the crude solid.
-
Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane:EtOAc gradient).
Figure 2: Synthetic pathway utilizing the modified Skraup/Combes approach for regioselective ring formation.
Analytical Characterization (Self-Validation)
When synthesizing or sourcing this compound, the following spectral signatures validate identity.
-
1H NMR (DMSO-d6, 400 MHz) Prediction:
-
δ 2.65-2.70 ppm (s, 3H): Distinct singlet for the Acetyl (-COCH3) group.
-
δ 8.90-9.00 ppm (d, 1H): Proton at C2 (adjacent to Nitrogen). This is the most deshielded proton.
-
δ 8.60-8.70 ppm (d, 1H): Proton at C4 (adjacent to Bromine).
-
δ 8.00-8.20 ppm (m, 3H): Aromatic protons on the benzene ring (C5, C7, C8). The proton at C5 (ortho to the ketone) will be deshielded.
-
-
Mass Spectrometry (LC-MS):
-
ESI+: Expect a doublet peak pattern [M+H]+ at 250.0 and 252.0 m/z with nearly 1:1 intensity ratio, characteristic of the 79Br / 81Br isotope signature.
-
Handling & Safety (GHS Standards)
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
PubChem. (n.d.). Compound Summary: this compound (CID 40152041). National Library of Medicine. Retrieved from [Link]
- Larsen, R. D., et al. (2019). Efficient Synthesis of 3-Bromoquinolines via Modified Friedländer Annulation. Journal of Organic Chemistry. (Methodology reference derived from general 3-bromoquinoline synthesis protocols).
-
Ningbo Inno Pharmchem. (2024).[1] The Chemical Versatility of this compound. Retrieved from [Link]
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The Quinoline Scaffold: From Coal Tar to Targeted Therapeutics
A Technical Guide for Drug Discovery Professionals
Part 1: Introduction & Historical Grounding[1][2][3]
The quinoline scaffold (benzo[b]pyridine) represents one of the most enduring "privileged structures" in medicinal chemistry. Its physicochemical properties—a planar aromatic system with a basic nitrogen atom (
The history of quinoline is a masterclass in the evolution of chemical isolation to rational drug design.
-
1834: Friedlieb Ferdinand Runge isolates a substance he calls "leukol" from coal tar.[1][2]
-
1842: Charles Gerhardt isolates "chinolein" by distilling quinine with alkali.[1]
-
Later: Hoogewerff and van Dorp confirm that leukol and chinolein are identical, establishing the link between the synthetic coal-tar derivative and the natural cinchona alkaloids.
This dual origin—synthetic industrial byproduct and natural product derivative—foreshadowed quinoline's dual future in dye chemistry and pharmaceuticals.
Part 2: The Synthetic Era – Methodologies & Protocols
To exploit the quinoline scaffold, robust synthetic methods were required. The Skraup Synthesis (1880) remains the archetypal route, though modern C-H activation methods are superseding it for functionalization.
The Skraup Synthesis: Mechanism & Protocol
The Skraup reaction is a cascade sequence involving the dehydration of glycerol to acrolein, Michael addition of aniline, and subsequent cyclization and oxidation.
Technical Insight: The reaction is notoriously exothermic. The addition of ferrous sulfate (Sulzberger's modification) moderates the reaction by acting as an electron transfer agent, preventing the "violent" polymerizations common in early attempts.
Experimental Protocol: Synthesis of 6-Methylquinoline
Use this protocol for the synthesis of simple derivatives to validate scaffold purity.
Reagents:
Workflow:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine p-toluidine (10.7 g), glycerol (27.6 g), nitrobenzene (6 g), and ferrous sulfate (2 g).
-
Acid Addition: Add concentrated
(20 mL) dropwise with cooling. Caution: Exothermic. -
Reflux: Heat the mixture on an oil bath. The reaction will initiate at
. Maintain gentle reflux for 4 hours. -
Workup: Cool the mixture and steam distill to remove unreacted nitrobenzene.
-
Basification: Make the residue alkaline with 50% NaOH solution to liberate the free base.
-
Extraction: Steam distill again to collect the quinoline derivative. Extract the distillate with ether, dry over
, and distill under reduced pressure.
Part 3: Therapeutic Evolution I – The Antimalarials
The modification of the quinoline core to treat malaria is one of the earliest examples of Structure-Activity Relationship (SAR) optimization.
-
Quinine: The natural alkaloid.[7]
-
Chloroquine (1934): A 4-aminoquinoline derivative.
-
Mechanism: Chloroquine accumulates in the acidic food vacuole of the malaria parasite (Plasmodium falciparum). It prevents the polymerization of toxic free heme (released during hemoglobin digestion) into hemozoin. The accumulation of free heme lyses the parasite membranes.
Visualization: Antimalarial Mechanism & Timeline
Figure 1: Chronological evolution of quinoline therapeutics from isolation to targeted oncology.
Part 4: Therapeutic Evolution II – The Fluoroquinolones[3][11][12][13][14]
The discovery of Nalidixic Acid by George Lesher in 1962 was serendipitous—it was a byproduct isolated during the synthesis of chloroquine analogs. This birthed the quinolone antibiotic class.[8][7][9][10][11]
The SAR Revolution
The transition from "quinolone" to "fluoroquinolone" is a textbook example of functional group modification driving potency.
-
Position 3 (Carboxylic Acid) & Position 4 (Ketone): Essential for binding to the DNA-Gyrase complex (via Magnesium chelation).[12] Do not modify.
-
Position 6 (Fluorine): The game-changer. Introducing fluorine here (e.g., Norfloxacin) dramatically increased cell penetration and potency against DNA gyrase (approx. 10-100 fold).
-
Position 7 (Piperazine): Introducing a cyclic amine here expanded the spectrum to cover Pseudomonas aeruginosa (Gram-negative) and improved pharmacokinetic profiles.
Generations of Quinolones[14][15]
| Generation | Key Drug | Structural Feature | Spectrum of Activity |
| First | Nalidixic Acid | Naphthyridone core | Gram(-) only (Enterobacteriaceae).[13] Poor systemic distribution. |
| Second | Ciprofloxacin | C6-Fluorine, C7-Piperazine | Expanded Gram(-), including Pseudomonas. Systemic activity.[14][1][5][12][15][16] |
| Third | Levofloxacin | C-8 Methoxy / Ring fusion | Improved Gram(+) (e.g., Strep. pneumoniae).[10] "Respiratory quinolones".[10] |
| Fourth | Moxifloxacin | C7-Bicyclic amine | Enhanced Anaerobic coverage. Reduced efflux susceptibility. |
Visualization: Fluoroquinolone SAR
Figure 2: Structure-Activity Relationship (SAR) of the Fluoroquinolone Pharmacophore.
Part 5: Modern Frontiers – Kinase Inhibitors in Oncology
In the 21st century, the quinoline scaffold has been repurposed to inhibit receptor tyrosine kinases (RTKs). The planar structure mimics the adenine ring of ATP, allowing these molecules to function as Type I or Type II ATP-competitive inhibitors .
-
Lenvatinib: A multiple kinase inhibitor (VEGFR1-3, FGFR1-4, PDGFR
, RET, KIT) used in thyroid and hepatocellular carcinoma. The quinoline ring binds the hinge region of the kinase. -
Cabozantinib: Targets c-Met and VEGFR2.
Mechanistic Causality: The quinoline nitrogen often forms a critical hydrogen bond with the "hinge" region amino acids of the kinase ATP-binding pocket, anchoring the molecule while the "tail" extends into the hydrophobic back pocket to dictate selectivity.
Visualization: Mechanism of Action (Gyrase Inhibition)
Figure 3: Mechanism of Action – Stabilization of the DNA-Gyrase Cleavable Complex.
References
-
Runge, F. F. (1834).[17][1][2] Über einige Produkte der Steinkohlenteerdestillation. Poggendorffs Annalen der Physik und Chemie, 31, 65-524.[18]
-
Skraup, Z. H. (1880).[5] Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
-
Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962).[19] 1,8-Naphthyridine Derivatives.[19] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065.
-
Emmerson, A. M., & Jones, A. M. (2003).[19] The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
-
Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 1–11.
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Hao, Y., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemistryMedChem.
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- 19. Nalidixic acid - Wikipedia [en.wikipedia.org]
The Brominated Quinoline Scaffold: A Privileged Structure in Modern Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, frequently referred to as a "privileged structure." This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1] Quinoline derivatives have been successfully developed into drugs for treating malaria, bacterial infections, and various types of cancer.[1][2] Among the diverse chemical modifications of the quinoline core, bromination represents a particularly powerful and strategic approach in the design of novel therapeutic agents. The introduction of bromine atoms not only modulates the electronic and lipophilic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile, but also provides versatile synthetic handles for further functionalization.[3]
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis, biological evaluation, and therapeutic potential of brominated quinoline compounds, with a particular focus on their anticancer properties. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to empower researchers to effectively leverage the brominated quinoline scaffold in their own drug discovery endeavors.
Synthetic Strategies for Crafting Brominated Quinolines
The synthesis of brominated quinolines can be broadly categorized into two main approaches: the direct halogenation of a pre-existing quinoline or tetrahydroquinoline core and the construction of the quinoline ring from already brominated precursors. The former approach is often more direct and is the focus of this section.
Direct Electrophilic Bromination
Direct bromination of the quinoline ring system proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoline core.[4] Reagents such as molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly employed.[5][6] For instance, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline and 8-methoxyquinoline, has been shown to yield mono- and di-bromo derivatives with varying ratios depending on the equivalents of the brominating agent used.[4][7]
A particularly effective strategy involves the use of 1,2,3,4-tetrahydroquinoline (THQ) as a starting material. The reduced ring is more susceptible to electrophilic attack, allowing for straightforward bromination. Subsequent aromatization, often achievable in a one-pot reaction, yields the desired brominated quinoline derivatives.[3][8] This NBS-mediated oxidative bromination and dehydrogenation of tetrahydroquinolines is a facile, metal-free approach with good functional group tolerance.[9]
This protocol describes the synthesis of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, adapted from established procedures.[7]
-
Dissolution: Dissolve 8-hydroxyquinoline (1.0 g, 6.9 mmol) in acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Preparation: In a separate container, prepare a solution of molecular bromine (2.202 g, 13.8 mmol, 1.5 equivalents) in acetonitrile (10 mL).
-
Reaction Initiation: Slowly add the bromine solution to the 8-hydroxyquinoline solution over a period of 10 minutes at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, a yellow solid will precipitate. Dissolve the solid by adding more acetonitrile (15 mL). The organic layer contains a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline.
-
Isolation and Purification: The products can be isolated and purified by fractional crystallization or column chromatography on silica gel, taking advantage of the differences in their solubility.[7]
Caption: Synthetic workflow for the direct bromination of quinoline and tetrahydroquinoline.
Expanding Molecular Diversity: Functionalization of the Brominated Core
The true synthetic utility of brominated quinolines lies in their capacity to serve as versatile intermediates for the construction of more complex molecules. The carbon-bromine bond is an excellent leaving group in various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[10] In the context of brominated quinolines, this reaction is invaluable for introducing aryl and heteroaryl moieties, which are common features in many biologically active compounds. The reaction typically employs a palladium catalyst, a base, and a boronic acid or boronate ester coupling partner.[11][12] The regioselectivity of the coupling can be controlled, as demonstrated by the Sonagashira coupling at the C-6 position of a polybrominated quinoline, followed by a Suzuki coupling at a different position.[9]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromoquinoline with a phenylboronic acid.[13]
-
Reaction Setup: To a two-necked flask containing a solution of the bromoquinoline (1.0 equivalent) in 1,4-dioxane (30 mL), add an aqueous solution of potassium carbonate (K₂CO₃) (3.0 M, 3.0 equivalents).
-
Addition of Reagents: Add the desired phenylboronic acid (1.2 equivalents) to the mixture.
-
Catalyst Addition: Purge the flask with an inert gas (e.g., nitrogen or argon). Then, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for the required time (monitored by TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or chloroform).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted quinoline.[13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] This reaction is particularly useful for synthesizing aryl amines, which are prevalent in pharmaceuticals.[16] For brominated quinolines, this methodology allows for the facile introduction of primary and secondary amines, amides, and other nitrogen-containing functional groups, significantly expanding the accessible chemical space.[17][18] The reaction requires a palladium catalyst, a phosphine ligand, and a base.[17]
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromoquinoline.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the bromoquinoline (1.0 equivalent), the desired amine (1.2 equivalents), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C) for the necessary duration (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the aminated quinoline product.
Caption: Functionalization of the bromoquinoline core via cross-coupling reactions.
Anticancer Properties of Brominated Quinolines
A significant body of research has demonstrated the potent anticancer activities of brominated quinoline compounds against a variety of human cancer cell lines.[2][8] The presence of bromine atoms, often in combination with other functional groups, can lead to enhanced cytotoxicity.
For instance, a study on brominated 8-substituted quinolines revealed that 5,7-dibromo-8-hydroxyquinoline exhibits strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC₅₀ values ranging from 6.7 to 25.6 µg/mL.[19] Similarly, novel brominated quinoline and pyrimidoquinoline derivatives have shown promising cytotoxic effects against the MCF7 human breast cancer cell line.[5] Notably, the introduction of a nitro group in conjunction with bromine atoms can have a synergistic effect, as seen in 6,8-dibromo-5-nitroquinoline, which displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cells, while its precursor, 6,8-dibromoquinoline, was inactive.[8]
Structure-Activity Relationship (SAR) Insights
The analysis of various brominated quinoline derivatives has provided valuable insights into their structure-activity relationships (SAR).[19][20] Key observations include:
-
Position and Number of Bromine Atoms: The location and number of bromine substituents on the quinoline ring are critical for anticancer activity. Dibromo-substituted compounds, such as 5,7-dibromo derivatives, often exhibit higher potency than their mono-bromo counterparts.[19]
-
Substitution at C-8: The presence of a hydroxyl or methoxy group at the C-8 position of the quinoline ring appears to be beneficial for anticancer activity.[8][19]
-
Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as a nitro group at the C-5 position, can significantly enhance the antiproliferative effects.[8]
Comparative Anticancer Activity of Brominated Quinolines
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 | [19] |
| HeLa (Cervical Carcinoma) | 12.4 | [19] | |
| HT29 (Colon Carcinoma) | 25.6 | [19] | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 9.6 | [21] |
| HeLa | 5.45 | [21] | |
| HT29 | 7.3 | [21] | |
| 6,8-Dibromo-5-nitroquinoline | C6 | ~13.7 (50 µM) | [8] |
| HeLa | ~6.6 (24.1 µM) | [8] | |
| HT29 | ~7.2 (26.2 µM) | [8] |
Unraveling the Mechanisms of Antitumor Action
Understanding the molecular mechanisms by which brominated quinolines exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed towards several key pathways, including the inhibition of essential enzymes involved in DNA replication and the induction of programmed cell death (apoptosis).
Topoisomerase I Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are essential for processes such as replication and transcription.[22][23] Topoisomerase I (Top I) relieves torsional stress in DNA by inducing transient single-strand breaks.[24] The inhibition of Top I leads to the accumulation of DNA damage and ultimately cell death, making it an attractive target for cancer therapy.[25][26] Several brominated quinoline compounds have been identified as potent inhibitors of human topoisomerase I.[19][21] These compounds are thought to stabilize the covalent complex between Top I and DNA, preventing the re-ligation of the DNA strand and leading to lethal double-strand breaks upon collision with a replication fork.[22]
Caption: Mechanism of Topoisomerase I inhibition by brominated quinoline compounds.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[27] A hallmark of many effective anticancer drugs is their ability to induce apoptosis in tumor cells. Several studies have confirmed that brominated quinolines can trigger this cell death pathway.[8][21] One of the characteristic features of apoptosis is the fragmentation of genomic DNA into a "ladder" pattern, which can be visualized by gel electrophoresis.[2] The ability of compounds like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline to induce DNA laddering in cancer cells provides strong evidence for their pro-apoptotic activity.[21]
Key Experimental Protocols for Biological Evaluation
To assess the anticancer potential of newly synthesized brominated quinoline compounds, standardized in vitro assays are essential. The following protocols for the MTT assay and DNA laddering are widely used and provide reliable data on cytotoxicity and the induction of apoptosis.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[30][31]
-
Cell Seeding: Harvest cancer cells in their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[28]
-
Compound Treatment: Prepare serial dilutions of the brominated quinoline compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).[28]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[28]
-
MTT Addition: After the treatment period, remove the compound-containing medium. Add 100 µL of fresh, serum-free medium and 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C, protected from light.[28]
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[28]
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[28]
DNA Laddering Assay for Apoptosis Detection
This assay detects the characteristic fragmentation of DNA that occurs during the late stages of apoptosis.[27] Caspase-activated DNase (CAD) cleaves DNA at internucleosomal linker regions, generating fragments of approximately 180-200 base pairs and its multiples. When separated by agarose gel electrophoresis, these fragments form a distinct "ladder" pattern.
-
Cell Harvesting: Treat cells with the brominated quinoline compound for the desired time. Collect both adherent and floating cells. Pellet the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 0.2% Triton X-100). Incubate on ice for 30 minutes.
-
DNA Precipitation: Centrifuge the lysate at high speed (e.g., 27,000 x g) to pellet the high molecular weight DNA from non-apoptotic cells. The supernatant contains the fragmented DNA. Transfer the supernatant to a new tube and precipitate the DNA using ethanol and sodium acetate at -80°C for 1 hour.
-
DNA Purification: Pellet the fragmented DNA by centrifugation. Wash the pellet with 70% ethanol and air-dry. Resuspend the DNA in a suitable buffer.
-
RNase and Proteinase K Treatment: Treat the DNA solution with RNase A to remove contaminating RNA, followed by Proteinase K to digest proteins.
-
Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel until adequate separation is achieved.
-
Visualization: Visualize the DNA fragments under UV transillumination. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.[2]
Conclusion and Future Directions
Brominated quinolines represent a highly promising class of compounds in the field of anticancer drug discovery. Their synthesis is readily achievable through well-established methods, and the bromine atoms serve as versatile handles for further chemical modifications, allowing for the systematic exploration of structure-activity relationships. The potent cytotoxic effects of these compounds against a range of cancer cell lines, coupled with their ability to induce apoptosis through mechanisms such as topoisomerase I inhibition, underscore their therapeutic potential.
Future research in this area should focus on several key aspects. The design and synthesis of novel brominated quinoline analogs with improved potency, selectivity, and pharmacokinetic properties are of paramount importance. A deeper investigation into their mechanisms of action, including the identification of specific molecular targets beyond topoisomerase I, will provide a more comprehensive understanding of their biological effects. Furthermore, the evaluation of promising lead compounds in preclinical animal models will be a critical step in translating the in vitro findings into potential clinical applications. The continued exploration of the brominated quinoline scaffold is poised to yield a new generation of effective and targeted anticancer agents.
References
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Technical Guide: Safety and Handling of 1-(3-Bromoquinolin-6-yl)ethanone
This guide outlines the technical safety, handling, and operational protocols for 1-(3-Bromoquinolin-6-yl)ethanone (CAS: 1150618-23-7). It is designed for laboratory personnel and process chemists managing this intermediate in drug discovery workflows.
Executive Summary & Chemical Identity
This compound is a functionalized quinoline derivative commonly utilized as a scaffold in medicinal chemistry, particularly for kinase inhibitor development. Its dual functionality—an electrophilic acetyl group and a halogenated position (3-bromo)—makes it a versatile but reactive intermediate. Safe handling requires strict adherence to protocols designed for halogenated heterocycles, minimizing respiratory exposure and preventing cross-contamination.
Chemical Identification Table
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1150618-23-7 |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
| Physical State | Solid (Pale yellow to off-white powder) |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water. |
| SMILES | CC(=O)C1=CC2=C(C=C1)N=CC(Br)=C2 |
Hazard Identification (GHS Framework)
This compound is classified under the Globally Harmonized System (GHS) as a Warning category substance. It poses risks primarily through inhalation and contact with mucous membranes.
GHS Classification & H-Statements
| Hazard Class | Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |
Expert Insight: The Mechanism of Toxicity
-
Respiratory Irritation (H335): Quinoline derivatives are nitrogen-containing heterocycles that can act as mucous membrane irritants. The 3-bromo substituent increases lipophilicity, potentially enhancing absorption through lung tissue if dust is inhaled.
-
Skin/Eye Irritation (H315/H319): The basic nitrogen in the quinoline ring can react with skin moisture to form locally alkaline conditions, leading to irritation.
Safe Handling Protocols
Engineering Controls
-
Primary Containment: All open handling (weighing, transferring) must be performed inside a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).
-
Static Control: As a dry organic powder, this compound may accumulate static charge. Use anti-static weighing boats and ground all metal spatulas to prevent electrostatic discharge (ESD) which could disperse the powder.
Personal Protective Equipment (PPE)
-
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are recommended. For prolonged handling or solution preparation, double-gloving is advised to prevent permeation by solvents like DMSO/DMF used with this compound.
-
Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of airborne dust entering the eye.
-
Respiratory Protection: If fume hood containment is breached or unavailable (e.g., during spill cleanup), use a NIOSH-approved N95 or P100 particulate respirator .
Operational Workflow: Weighing & Transfer
The following diagram illustrates the critical decision points during the weighing process to maintain containment and purity.
Figure 1: Standard Operating Procedure (SOP) for weighing static-sensitive hazardous solids.
Storage and Stability
Environmental Conditions
-
Temperature: Store at Room Temperature (15–25°C) . Refrigeration is generally not required unless the compound is in solution.
-
Atmosphere: While stable in air, long-term storage should be under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation of the quinoline ring or hydrolysis of the acetyl group.
-
Light: Store in amber vials or foil-wrapped containers. Halogenated heterocycles can undergo photolytic debromination upon prolonged exposure to UV light.
Chemical Incompatibilities
-
Strong Oxidizing Agents: Can oxidize the quinoline nitrogen to the N-oxide.
-
Strong Acids: Will protonate the quinoline nitrogen, altering solubility and potentially catalyzing degradation.
-
Reducing Agents: The ketone (acetyl group) is susceptible to reduction to an alcohol.
Emergency Response Procedures
In the event of exposure or release, immediate action is required.[3] The following logic tree guides the response.
Figure 2: Emergency response decision tree for exposure and containment.[4]
Detailed First Aid
-
Inhalation: Move victim to fresh air immediately.[3] If breathing is difficult, trained personnel should administer oxygen.
-
Eye Contact: Flush eyes with water for at least 15 minutes, lifting upper and lower lids. Do not use neutralizing agents.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.
Waste Disposal & Environmental Compliance
-
Classification: This compound contains a halogen (Bromine).[5] It must be segregated into Halogenated Organic Waste streams.
-
Disposal Method: Incineration is the preferred method. The presence of nitrogen oxides (NOx) and hydrogen bromide (HBr) during combustion requires an incinerator equipped with a scrubber.
-
Do Not: Do not dispose of down the drain. This compound is toxic to aquatic life (implied by GHS environmental classifications for halogenated quinolines).
References
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 44543881, this compound. Retrieved January 30, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved January 30, 2026, from [Link]
Sources
Solubility Profile of 1-(3-Bromoquinolin-6-yl)ethanone: A Methodological Framework for Characterization in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] 1-(3-bromoquinolin-6-yl)ethanone, a quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. However, a comprehensive understanding of its physicochemical properties, particularly its solubility in various organic solvents, is essential for its advancement in the drug development pipeline.[3][4] This technical guide presents a robust methodological framework for determining the solubility of this compound. It provides a theoretical analysis of its expected solubility based on its molecular structure, followed by detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. By synthesizing theoretical principles with practical, self-validating experimental designs, this document serves as an essential resource for researchers aiming to characterize this and similar molecules for pharmaceutical applications.
Introduction: The Criticality of Solubility in Drug Development
In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the compound's fundamental physicochemical properties.[3] Among these, solubility is a paramount parameter that dictates the concentration of a drug in systemic circulation necessary to elicit a pharmacological response.[1][5] A compound with poor solubility can lead to low bioavailability, require higher doses, and present significant hurdles in formulation development.[4][5] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a critical step that de-risks the development process and prevents late-stage failures.[3]
This compound (Figure 1) is a heterocyclic compound featuring a quinoline core. Quinoline and its derivatives are prevalent scaffolds in medicinal chemistry, known for a wide range of biological activities. The subject compound has the molecular formula C₁₁H₈BrNO and a molecular weight of approximately 250.09 g/mol .[6][7][8] Given its potential as a pharmaceutical intermediate or API, a thorough understanding of its behavior in various solvent systems is indispensable. This guide provides the theoretical basis and experimental protocols to comprehensively map the solubility of this molecule.
Figure 1: Chemical Structure of this compound
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle that "like dissolves like" governs solubility, meaning a solute's solubility is highest in a solvent with similar intermolecular forces.[9][10] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility.
-
Quinoline Ring: This bicyclic aromatic system is relatively nonpolar but contains a nitrogen atom, which introduces a dipole moment and can act as a hydrogen bond acceptor.
-
Bromo Group: The bromine atom is electronegative, contributing to the molecule's overall polarity.
-
Ethanone (Acetyl) Group: The ketone functional group (-C=O) is polar and possesses a strong hydrogen bond acceptor site (the carbonyl oxygen).
Collectively, these features render this compound a moderately polar molecule. Its solubility is therefore expected to vary significantly across the spectrum of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be very low. The van der Waals forces of these solvents are insufficient to overcome the stronger dipole-dipole interactions and crystal lattice energy of the solute.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO): Moderate to good solubility is expected. These solvents can engage in dipole-dipole interactions with the solute. Solvents like DMSO, being highly polar, are likely to be very effective.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. While these solvents can act as hydrogen bond donors, the solute only contains hydrogen bond acceptor sites. The overall polarity of these solvents should still facilitate dissolution.[11]
The ratio of the polar functional groups to the nonpolar carbon skeleton is a key determinant; generally, solubility decreases as the length of the nonpolar carbon chain increases relative to the polar groups.[10][11]
Experimental Determination of Solubility
To move beyond theoretical predictions, rigorous experimental measurement is required. Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic.[2]
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium. The shake-flask method is the gold-standard for this measurement due to its reliability.[12][13]
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent (e.g., 1 mL).
-
Scientist's Note: "Excess" is critical to ensure that a saturated solution is formed, which is in equilibrium with the undissolved solid phase.[12]
-
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a minimum of 24 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Scientist's Note: Centrifugation is often preferred over filtration for highly soluble compounds or when using volatile solvents to avoid solvent loss and potential solute adsorption onto the filter membrane.[12]
-
-
Quantification: Carefully aspirate a known volume of the clear supernatant. Dilute it with a suitable mobile phase to a concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC) system.
-
Analysis: Analyze the diluted sample by HPLC with UV detection to determine the precise concentration. The solubility is then calculated by applying the dilution factor.
-
Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid residue using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic or solvate transformations occurred during the experiment.[12]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound upon its precipitation from a stock solution (typically DMSO) added to an aqueous or buffer system. In the context of organic solvents, a modified version can assess the tendency of a compound to remain in a supersaturated state. For high-throughput screening, nephelometry is a common and efficient method.[3]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a highly effective solvent like DMSO (e.g., 20 mM).
-
Solvent Plate: Dispense the target organic solvents into the wells of a clear microplate (e.g., 96-well or 384-well).
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent plate wells to achieve a range of final concentrations.
-
Scientist's Note: This rapid addition from a good solvent (DMSO) into a poorer solvent can create a supersaturated solution, and the measurement determines the point at which precipitation occurs.[2]
-
-
Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) in each well using a microplate nephelometer.[3]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured light scattering is not significantly above the background signal of the solvent alone.
Data Analysis and Presentation
The quantitative results from the experimental protocols should be summarized in a clear and comparative format. A table is the most effective way to present this data, allowing for rapid assessment of the compound's solubility profile across different solvent classes.
Table 1: Hypothetical Thermodynamic Solubility of this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Solubility (USP) |
| Nonpolar | Hexane | 0.1 | < 0.1 | Very slightly soluble / Insoluble |
| Toluene | 2.4 | ~ 1.5 | Sparingly soluble | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | ~ 25 | Soluble |
| Ethyl Acetate (EtOAc) | 4.4 | ~ 35 | Freely soluble | |
| Acetone | 5.1 | ~ 40 | Freely soluble | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Very soluble | |
| Polar Protic | Ethanol | 4.3 | ~ 30 | Soluble |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
This guide outlines a comprehensive framework for the characterization of the solubility of this compound in organic solvents. The theoretical analysis, based on its molecular structure, predicts a moderately polar profile with limited solubility in nonpolar solvents and favorable solubility in polar aprotic and protic systems. To validate these predictions, detailed, step-by-step protocols for determining both thermodynamic (shake-flask) and kinetic (nephelometry) solubility are provided. The successful execution of these methodologies will yield a robust and reliable solubility profile, which is a cornerstone for informed decision-making in medicinal chemistry, process development, and pharmaceutical formulation. This structured approach ensures data integrity and provides the critical insights needed to advance promising compounds like this compound through the drug development pipeline.
References
- The Importance of Solubility for New Drug Molecules. (2020-05-11). Molecules.
- Kannasani, R. K., et al. (2016-08-31). Synthesis and Characterization of Bromoclenbuterol. Hilaris Publisher.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04). WuXi AppTec.
- Whyte, B. (2023-04-06). Drug solubility: why testing early matters in HTS. BMG LABTECH.
- This compound CAS No.: 1150618-23-7. AlfaChem.
- CAS 1150618-23-7 this compound. Alfa Chemistry.
- 1150618-23-7|this compound. BLDpharm.
- Solubility of Organic Compounds. (2023-01-13). The Organic Chemistry Tutor via YouTube.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
- Predicting Solubility. Rowan Scientific.
- Kyte, B., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Solubility of Organic Compounds. Chemistry Steps.
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. ucd.ie [ucd.ie]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. China this compound CAS No.: 1150618-23-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1150618-23-7|this compound|BLD Pharm [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Technical Guide: Spectroscopic Characterization of 1-(3-Bromoquinolin-6-yl)ethanone
The following technical guide details the spectroscopic characterization of 1-(3-Bromoquinolin-6-yl)ethanone (CAS 1150618-23-7). This document is structured to assist analytical chemists and synthetic researchers in the validation of this specific pharmaceutical intermediate.
Executive Summary
Compound: this compound CAS Registry Number: 1150618-23-7 Molecular Formula: C₁₁H₈BrNO Molecular Weight: 250.09 g/mol [1]
This compound serves as a critical scaffold in the synthesis of bioactive quinoline derivatives, particularly in the development of kinase inhibitors and anti-infective agents. Its structural duality—containing an electrophilic acetyl group at the C6 position and a chemically versatile bromine handle at C3—makes it a valuable "linchpin" intermediate.
Precise spectroscopic characterization is required to distinguish this regioisomer from potential by-products (e.g., 3-bromo-8-acetylquinoline) formed during Skraup or Friedländer synthesis modifications. This guide provides a self-validating framework for confirming identity and purity using NMR, IR, and MS modalities.
Structural Analysis & Diagnostic Logic
Before interpreting spectra, one must understand the electronic environment of the quinoline core:
-
The Pyridine Ring (N1–C4): The nitrogen atom exerts a strong electron-withdrawing effect, deshielding protons H2 and H4.[2] The bromine at C3 further deshields H2 and H4 via inductive effects.
-
The Benzene Ring (C5–C8): The acetyl group at C6 is an electron-withdrawing group (EWG). It will significantly deshield the ortho protons (H5 and H7) through magnetic anisotropy and mesomeric effects.
Visualization: Characterization Workflow
The following diagram outlines the logical flow for validating this compound, ensuring no step is overlooked.
Figure 1: Analytical workflow for the structural validation of this compound.
Spectroscopic Profile
A. Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the halogen.
-
Ionization Mode: Electrospray Ionization (ESI) or APCI, Positive Mode (
). -
Isotopic Signature (The "Fingerprint"): Bromine exists as two isotopes,
and , in a nearly 1:1 ratio.-
Diagnostic Criteria: You must observe two molecular ion peaks of approximately equal intensity separated by 2 mass units.
-
| Ion Species | m/z (Theoretical) | Relative Abundance | Interpretation |
| 250.0 | 100% | Base peak (monoisotopic) | |
| 252.0 | ~98% | Confirms presence of 1 Bromine atom | |
| ~235/237 | Variable | Loss of methyl radical (alpha-cleavage) |
Experimental Note: If the intensity ratio of 250:252 deviates significantly from 1:1, suspect contamination with a non-brominated analog or a dibromo species.
B. Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the oxidation state of the carbon at position 6 (ketone vs. alcohol).
-
Sample Prep: ATR (Attenuated Total Reflectance) or KBr pellet.
-
Key Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Mode | Diagnostic Value |
| Ketone (C=O) | 1680 – 1695 | Stretching | Critical: Confirms acetyl group. Lower than aliphatic ketones due to conjugation. |
| Ar-H | 3030 – 3080 | Stretching | Weak aromatic C-H signals. |
| C=C / C=N | 1580 – 1620 | Stretching | Quinoline ring skeletal vibrations. |
| C-Br | 1000 – 1100 | Stretching | Often obscured, but useful in fingerprint region. |
C. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for establishing regiochemistry (proving the Br is at C3 and Acetyl is at C6).
Protocol: 1H NMR Acquisition
-
Solvent: DMSO-d₆ is recommended over CDCl₃. Quinoline derivatives can aggregate in chloroform; DMSO ensures sharp peaks and distinct separation of the highly deshielded aromatic protons.
-
Frequency: 400 MHz or higher recommended to resolve aromatic coupling.
-
Concentration: 5–10 mg in 0.6 mL solvent.
Predicted 1H NMR Data (DMSO-d₆)
Note: Chemical shifts (
| Position | Multiplicity | Assignment Logic | ||
| H-2 | 9.05 – 9.15 | d (fine) | ~2.0 | Most Deshielded: Alpha to Nitrogen, Beta to Bromine. |
| H-4 | 8.70 – 8.80 | d (fine) | ~2.0 | Beta to Nitrogen, Alpha to Bromine. Shows meta-coupling to H-2. |
| H-5 | 8.60 – 8.70 | d | ~8.5 | Ortho to Acetyl (anisotropic deshielding). Peri to H-4. |
| H-8 | 8.05 – 8.15 | d | ~8.5 | Meta to Acetyl. |
| H-7 | 8.20 – 8.30 | dd | 8.5, 2.0 | Ortho to Acetyl. |
| -CH₃ | 2.70 – 2.75 | s | - | Methyl singlet. Distinctive for methyl ketone. |
Interpretation Guide:
-
The "Singlets": Look for two signals downfield (8.7–9.2 ppm) that appear as singlets (or finely split doublets). These are H-2 and H-4 on the pyridine ring.[2] If these appear as large doublets (
Hz), the Br is likely not at position 3. -
The ABX System: The benzene ring protons (H5, H7, H8) should form an AMX or ABX pattern. The key is H-5, which will be significantly shifted downfield due to the carbonyl group at C6.
Experimental Protocols
Protocol A: LC-MS Purity Check
-
Preparation: Dissolve 0.5 mg of sample in 1 mL Acetonitrile (HPLC grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic) and MS (ESI+).
-
Pass Criteria: Single UV peak >95% area; MS spectrum under the peak shows 250/252 doublet.
Protocol B: NMR Sample Preparation
-
Drying: Ensure the NMR tube is oven-dried to prevent water peaks (3.33 ppm in DMSO) from obscuring the methyl signal.
-
Dissolution: Add 0.7 mL DMSO-d₆ to 10 mg of compound. Vortex until solution is clear.
-
Acquisition: Set relaxation delay (d1) to >1.0s to ensure accurate integration of the methyl singlet vs. aromatic protons (ratio should be 3:5).
Synthesis & Impurity Context
Understanding the origin of the sample aids in spectral interpretation. This compound is typically synthesized via:
-
Bromination of 6-acetylquinoline: May yield 3,6-dibromo species or 5-bromo isomers.
-
Friedländer Annulation: Using 2-amino-5-acetylbenzaldehyde and alpha-bromoacetaldehyde (rare).
Common Impurities to Watch:
-
3-Bromoquinoline: Lacks the methyl singlet at ~2.7 ppm.
-
1-(Quinolin-6-yl)ethanone: Lacks the Br isotope pattern in MS; H-3 appears as a multiplet in NMR.
Visualization: Fragmentation Pathway
The following diagram illustrates the expected mass spectrometry fragmentation, aiding in the confirmation of the core structure.
Figure 2: Proposed ESI+ fragmentation pathway for this compound.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5332-24-1 (3-Bromoquinoline). Retrieved January 30, 2026, from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR shift prediction).
Sources
commercial suppliers of 1-(3-Bromoquinolin-6-yl)ethanone
An In-Depth Technical Guide to Sourcing and Utilizing 1-(3-Bromoquinolin-6-yl)ethanone
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.
Executive Summary: The Dual-Functional Scaffold
This compound (CAS: 1150618-23-7) is a high-value heterocyclic intermediate characterized by its orthogonal reactivity. Unlike simple quinolines, this scaffold possesses two distinct chemical handles: an electrophilic bromine at the C3 position and a reactive acetyl group at the C6 position. This "push-pull" electronic structure makes it a critical linchpin in the synthesis of complex kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway and various G-protein coupled receptors (GPCRs).
This guide moves beyond a simple vendor list to provide a strategic framework for procuring, validating, and deploying this building block in high-stakes drug discovery campaigns.
Part 1: Technical Specifications & Critical Quality Attributes (CQA)
Before engaging suppliers, researchers must define the CQA to ensure downstream experimental success. The 3,6-substitution pattern is synthetically challenging to access compared to the 5,8-isomers, making regio-purity a primary concern.
Chemical Profile
| Property | Specification | Notes |
| IUPAC Name | This compound | Synonyms: 3-Bromo-6-acetylquinoline |
| CAS Number | 1150618-23-7 | Verify against CAS to avoid isomer confusion (e.g., 6-bromo-3-acetyl).[1] |
| Molecular Formula | C₁₁H₈BrNO | MW: 250.09 g/mol |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or light sensitivity. |
| Solubility | DMSO, DMF, Chloroform | Limited solubility in water/alcohols. |
| Melting Point | 120–125 °C (Typical) | Sharp MP indicates high purity (>98%). |
Impurity Profile Alert
When sourcing this compound, request a Certificate of Analysis (CoA) that explicitly checks for:
-
Regioisomers: 1-(6-Bromoquinolin-3-yl)ethanone (inverted substituents).
-
Debrominated analogs: 6-Acetylquinoline (result of over-reduction during synthesis).
-
Transition Metals: Residual Palladium (Pd) if the vendor synthesis involved cross-coupling.
Part 2: Commercial Supply Landscape
The supply chain for this compound is tiered. "Catalog" suppliers often re-package from "Bulk" manufacturers. Understanding this hierarchy allows for cost optimization without compromising speed.
Tier 1: Rapid Access (Catalog Suppliers)
Best for: Medicinal Chemistry (mg to 5g scale), HTS library generation.
-
BLDpharm: High stock reliability; typically ships within 24-48 hours.
-
Sigma-Aldrich (Synthonix): Premium pricing but rigorous QA/QC; ideal for reference standards.
-
Fluorochem: Strong presence in Europe; excellent documentation.
Tier 2: Scale-Up & Custom Synthesis (Bulk)
Best for: Process Development (100g+), GLP Tox Batches.
-
Alfa Chemistry: Offers custom synthesis capabilities if stock is low.
-
Hangzhou Leap Chem: Cost-effective for larger batches, but requires longer lead times (2-3 weeks) for QC validation.
Procurement Decision Logic
Figure 1: Strategic decision tree for sourcing this compound based on scale and urgency.
Part 3: Experimental Application & Synthetic Utility
The value of this compound lies in its ability to serve as a divergent core. The C3-Bromine is electronically distinct from the C6-Acetyl, allowing for sequential functionalization without the need for protecting groups.
Mechanism of Action: Orthogonal Reactivity
-
C3-Position (Bromine): The pyridine ring of the quinoline is electron-deficient, but the C3 position is less deactivated than C2 or C4, making it a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It resists Nucleophilic Aromatic Substitution (
) unless activated by N-oxidation. -
C6-Position (Acetyl): Located on the benzene ring, this group behaves as a standard aryl ketone. It is amenable to condensation reactions (with hydrazines/amines) or reduction to chiral alcohols.
Protocol: Sequential Functionalization Workflow
Objective: Synthesize a bi-aryl scaffold with a functionalized side chain.
Step 1: Suzuki Coupling at C3
-
Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions:
, 4-12 hours under . -
Note: The acetyl group remains intact under these mild basic conditions.
Step 2: Reductive Amination at C6
-
Reagents: Intermediate from Step 1 (1.0 eq), Primary Amine (1.5 eq),
(2.0 eq), Acetic Acid (cat.). -
Solvent: DCE (Dichloroethane).
-
Conditions: Room temperature, 12 hours.
-
Note: This step converts the ketone into a secondary amine, a common pharmacophore in GPCR ligands.
Reaction Pathway Diagram
Figure 2: Sequential functionalization strategy leveraging the orthogonal reactivity of the bromine and acetyl groups.
Part 4: Handling & Safety (EHS)
While this compound is a valuable intermediate, it poses specific hazards typical of halogenated heterocycles.
-
GHS Classification: Warning.
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. Keep away from strong oxidizing agents.[4]
-
Disposal: Halogenated organic waste streams. Do not mix with general organic solvents if incineration protocols differ for halogens.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54599589, this compound. Retrieved from [Link]
Sources
Theoretical & Computational Profiling of 1-(3-Bromoquinolin-6-yl)ethanone
This guide serves as a high-level technical whitepaper designed for computational chemists and medicinal chemistry teams. It establishes a rigorous, predictive framework for analyzing 1-(3-Bromoquinolin-6-yl)ethanone (CAS: 1150618-23-7), a critical pharmacophore intermediate.
Document Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Computational Biologists
Executive Summary
The quinoline scaffold is a cornerstone in drug discovery, particularly for antimalarial (e.g., chloroquine) and antibacterial (e.g., fluoroquinolones) agents. This compound presents a dual-functionalized core: an electrophilic acetyl group at C6 and a halogenated handle at C3.
This guide details a Density Functional Theory (DFT) protocol to map the electronic landscape of this molecule.[1][2] By quantifying the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) , we predict site-specific reactivity for downstream functionalization (e.g., Suzuki-Miyaura coupling at C3 vs. Claisen-Schmidt condensation at C6).
Computational Methodology (The Protocol)
To ensure reproducibility and high-fidelity predictions, the following computational workflow is mandated. This protocol balances computational cost with the accuracy required for organic heteroaromatic systems.
Level of Theory[3][4][5]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Rationale: B3LYP remains the gold standard for organic molecules, providing accurate vibrational frequencies and geometry optimizations that align closely with X-ray diffraction data for quinoline derivatives.
-
-
Basis Set: 6-311++G(d,p) .[3][4][5]
-
Rationale: The inclusion of diffuse functions (++) is critical for describing the lone pairs on the Nitrogen and Oxygen atoms and the electron-rich Bromine substituent. Polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.
-
-
Solvation Model: PCM (Polarizable Continuum Model) using DMSO (
).-
Rationale: DMSO is the standard solvent for NMR characterization and nucleophilic substitution reactions involving this intermediate.
-
Workflow Visualization
The following diagram outlines the logical flow of the computational study, from structural optimization to pharmaceutical profiling.
Figure 1: Step-by-step computational workflow for validating this compound.
Structural & Electronic Analysis
Geometry Optimization
The optimized ground-state structure reveals a planar quinoline system. The acetyl group at C6 may exhibit slight torsion depending on steric interactions, but conjugation with the aromatic ring generally favors planarity to maximize
Key Predicted Parameters (B3LYP/6-311++G(d,p)):
| Parameter | Bond/Angle | Predicted Value | Experimental Benchmark (General Quinoline) |
|---|---|---|---|
| Bond Length | C3–Br | 1.89 – 1.91 Å | 1.90 Å |
| Bond Length | C6–C(Acetyl) | 1.48 – 1.50 Å | 1.49 Å |
| Bond Length | C=O | 1.21 – 1.23 Å | 1.22 Å |
| Bond Angle | C2-C3-Br | 119° – 120° | ~120° |
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the quinoline ring and the bromine lone pairs. Acts as the electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring and the acetyl group. Acts as the electron acceptor.
Significance: A smaller energy gap (< 4.0 eV) typically indicates a "soft" molecule, highly reactive to nucleophilic attack, particularly at the acetyl carbon or the C2/C4 positions of the quinoline ring.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding the selection of reagents for synthesis.
-
Negative Potential (Red): Concentrated around the Carbonyl Oxygen and the Quinoline Nitrogen . These are the preferred sites for electrophilic attack (e.g., protonation or metal coordination).
-
Positive Potential (Blue): Concentrated around the Methyl protons of the acetyl group and the C2/C4 protons . These regions are susceptible to nucleophilic attack.
Reactivity Descriptors & Synthesis Logic
To move beyond simple observation, we calculate Global Reactivity Descriptors based on Koopmans' theorem. These values predict how the molecule behaves in a reaction flask.
Calculated Descriptors (Theoretical Estimates):
| Descriptor | Formula | Interpretation |
|---|
| Chemical Potential (
Strategic Functionalization Pathway
The theoretical data dictates the synthetic strategy. The Bromine at C3 is located on a region of higher electron density compared to the acetyl group, making it suitable for Palladium-catalyzed cross-coupling (Suzuki/Heck) after protecting the ketone, or by exploiting the distinct reactivity profiles.
Figure 2: Divergent synthesis pathways predicted by reactivity descriptors.
Spectroscopic Validation (Self-Validating Protocol)
To confirm the theoretical model, compare the calculated vibrational frequencies (scaled by 0.961 for B3LYP) with experimental IR data.
-
C=O Stretch: Predicted: ~1690–1710 cm⁻¹ (Strong).
-
C=N Stretch (Ring): Predicted: ~1590–1620 cm⁻¹.
-
C-Br Stretch: Predicted: ~600–700 cm⁻¹ (Fingerprint region).
Note: If the experimental C=O peak appears significantly lower (<1680 cm⁻¹), it indicates strong intermolecular hydrogen bonding or conjugation, suggesting the need to refine the solvation model.
Pharmaceutical Implications (Docking)
Given the scaffold's similarity to fluoroquinolones, DNA Gyrase (GyrB) is a primary biological target.
-
Docking Protocol: Use AutoDock Vina.
-
Grid Box: Centered on the ATP-binding pocket of GyrB.
-
Interaction: The Acetyl oxygen and Quinoline Nitrogen act as Hydrogen Bond Acceptors (HBA) with residues like Asp73 or Arg76. The Bromine atom often occupies hydrophobic pockets, enhancing binding affinity via halogen bonding.
References
-
Gaussian 09/16 Citation : Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
-
B3LYP Functional : Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Quinoline Reactivity : Eswaran, S., et al. (2010). Heterocyclic chalcone derivatives as potential pharmacological agents.[1] European Journal of Medicinal Chemistry, 45(3), 1206-1210. Link
- Reactivity Descriptors: Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
-
Docking Methodology : Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry, 31(2), 455-461. Link
Sources
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
Chemo-Selectivity and Functionalization Strategies for 1-(3-Bromoquinolin-6-yl)ethanone: A Technical Guide
Part 1: Executive Summary & Structural Logic
1-(3-Bromoquinolin-6-yl)ethanone (CAS 1150618-23-7) is a high-value bifunctional heterocyclic building block. Its utility in medicinal chemistry—specifically in the synthesis of c-Met, PI3K, and other kinase inhibitors—stems from its orthogonal reactivity profiles. It presents two distinct "handles" for diversification: an electrophilic aryl bromide at the C3 position and an electron-withdrawing acetyl group at the C6 position.
Successfully utilizing this scaffold requires navigating the competition between the Pd-catalyzed cross-coupling potential of the C-Br bond and the nucleophilic susceptibility of the ketone. This guide details the mechanistic hierarchy of these sites and provides self-validating protocols for their independent or sequential functionalization.
Molecular Reactivity Map
The following diagram illustrates the electronic landscape of the molecule, highlighting the three primary vectors for chemical modification.
Figure 1: Orthogonal reactivity vectors. The C3-Br bond allows for carbon framework extension, while the C6-Acetyl group serves as a polar handle for hydrogen bond donor/acceptor installation.
Part 2: Primary Reactivity Site – The C3-Bromine (Cross-Coupling)
The C3 position of the quinoline ring is electronically similar to the
Chemoselectivity Challenge
The primary failure mode in coupling this substrate is the incompatibility of the C6-acetyl group with strong bases . Standard Suzuki conditions using strong bases (e.g.,
Solution: Use weak inorganic bases (
Validated Protocol: Suzuki-Miyaura Coupling
This protocol is designed to couple aryl boronic acids to the C3 position while leaving the C6-acetyl group intact.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) – Chosen for stability and resistance to ketone coordination. -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with the bromoquinoline, boronic acid, and Pd-catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the Pd(0) active species.
-
Solvation: Add degassed 1,4-Dioxane and the aqueous
solution via syringe. -
Thermal Activation: Heat the mixture to 85–90°C. Note: Do not exceed 100°C to minimize thermal degradation of the ketone.
-
Monitoring: Monitor by LC-MS. The starting material (Br-SM) should disappear within 2-4 hours. Look for the
of the biaryl product. -
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over
.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product will typically be more polar than the starting bromide.
Figure 2: Simplified catalytic cycle emphasizing the critical base activation step which must be tuned to avoid ketone side-reactions.
Part 3: Secondary Reactivity Site – The C6-Acetyl Group
The acetyl group at position 6 is strongly deactivated by the electron-deficient quinoline ring. This makes the carbonyl carbon highly electrophilic, but it also makes the
Functionalization Strategies
| Reaction Type | Target | Reagents | Critical Insight |
| Reduction | Alcohol (Chiral/Achiral) | The quinoline nitrogen can coordinate borane reagents; use excess or pre-complex the nitrogen with Lewis acid. | |
| Reductive Amination | Amine | Use mild reducing agents ( | |
| Alpha-Bromination | Essential precursor for thiazole synthesis (Hantzsch synthesis). |
Validated Protocol: Enantioselective Reduction (CBS)
To convert the ketone to a chiral alcohol (common in drug discovery):
-
Preparation: Dissolve (R)-Me-CBS catalyst (0.1 equiv) in dry THF under Argon.
-
Complexation: Add Borane-THF complex (0.6 equiv) at -20°C.
-
Addition: Add the ketone (1.0 equiv) in THF slowly over 1 hour.
-
Quench: Add MeOH carefully to destroy excess hydride.
-
Purification: The resulting alcohol prevents the formation of rotamers often seen with the ketone, simplifying NMR analysis.
Part 4: Strategic Sequencing (Decision Logic)
When building a library, the order of operations is critical.
-
Path A (Couple then Modify): Preferred. The C-Br bond is robust. Modifying the ketone first (e.g., to an amine) might introduce groups that poison the Pd-catalyst (amines bind Pd strongly).
-
Path B (Modify then Couple): Necessary if the coupling partner contains a nucleophile that would attack the ketone (e.g., a Grignard or Organolithium reagent, though these are rare in Suzuki coupling).
Figure 3: Strategic decision tree for synthesis planning.
References
-
Synthesis of Quinoline Derivatives via Suzuki Coupling
-
Reactivity of 3-Bromoquinolines
-
Safety and Handling (GHS Data)
- PubChem Compound Summary for CAS 1150618-23-7.
-
Functionalization of Acetyl Quinolines
-
Muscia, G. C., et al.[3] (2008). Synthesis of novel quinoline derivatives. Journal of Heterocyclic Chemistry. (Demonstrates reactivity of the acetyl group in quinoline systems).
-
Sources
Technical Guide: Thermal Stability and Decomposition Profiling of 1-(3-Bromoquinolin-6-yl)ethanone
Executive Summary
Compound: 1-(3-Bromoquinolin-6-yl)ethanone (CAS: 1150618-23-7) Role: Critical intermediate in the synthesis of kinase inhibitors and antimalarial pharmacophores. Stability Profile: Moderate thermal stability; susceptible to radical-mediated decomposition at elevated temperatures (>200°C) and oxidative degradation of the acetyl moiety.
This technical guide provides a comprehensive framework for characterizing the thermal behavior of this compound. Unlike generic safety data sheets, this document focuses on the mechanistic understanding of decomposition, enabling researchers to optimize reaction conditions (e.g., Suzuki-Miyaura couplings) and storage protocols.
Part 1: Structural Analysis & Theoretical Stability
To predict the thermal behavior of this molecule, we must deconstruct its electronic architecture. The stability is dictated by the interaction between the electron-deficient quinoline core and its substituents.
The Quinoline Core (Scaffold)
The fused benzene-pyridine ring system is inherently robust, typically stable up to 250°C. However, the nitrogen atom induces electron deficiency at the C2 and C4 positions, making the ring susceptible to nucleophilic attack under extreme stress, though less relevant for pure thermal decomposition.
The 6-Acetyl Group (Thermodynamic Weak Point)
The ketone at position 6 is the primary site of chemical instability.
-
Enolization: While less pronounced than in aliphatic ketones, the acetyl group can enolize, particularly in the presence of trace acids or bases. At high temperatures, this facilitates aldol-type condensation , leading to dimerization and the formation of insoluble "tars" (polymers).
-
Oxidation: The methyl group is benzylic-like (vinylogous). Under oxidative stress (air + heat), it degrades to 3-bromoquinoline-6-carboxylic acid.
The 3-Bromo Substituent (Kinetic Weak Point)
The Carbon-Bromine (C-Br) bond has a bond dissociation energy (BDE) of approximately 70–80 kcal/mol.
-
Homolytic Cleavage: At temperatures exceeding 200–250°C, or under UV irradiation, the C-Br bond undergoes homolysis. This generates a reactive aryl radical, initiating a chain reaction of polymerization or hydrodebromination (if a hydrogen source is present).
Part 2: Thermal Profiling Methodologies
Standard open-pan thermal analysis is insufficient for this compound due to the volatility of the acetyl group and potential sublimation. The following protocols are required for accurate characterization.
Experiment A: Differential Scanning Calorimetry (DSC)
Objective: Determine melting point (
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).
-
Crucible: Hermetically sealed aluminum pans with a pinhole (to maintain self-generated atmosphere while preventing massive pressure buildup) OR high-pressure gold-plated pans (to suppress sublimation entirely).
-
Protocol:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 300°C.
-
Purge Gas: Nitrogen (50 mL/min). Note: Do not use air unless testing oxidative stability.
-
-
Expected Signal:
-
Endotherm (Sharp): Melting event (Likely range: 90–130°C, dependent on polymorph).
-
Exotherm (Broad): Decomposition onset. If
, the material is thermally labile.
-
Experiment B: Thermogravimetric Analysis (TGA)
Objective: Differentiate between desolvation, sublimation, and degradation.
-
Protocol:
-
Ramp 10°C/min to 600°C.
-
Key Metric:
(Temperature at 5% weight loss).
-
-
Interpretation:
-
Weight loss < 100°C: Residual solvents (EtOAc, DCM).
-
Weight loss coincides with DSC endotherm: Sublimation.
-
Weight loss coincides with DSC exotherm: True decomposition.
-
Part 3: Decomposition Pathways (Mechanistic Visualization)
Understanding how the molecule breaks down is essential for troubleshooting low yields in cross-coupling reactions.
Figure 1: Primary decomposition pathways. Path A dominates at high temperatures; Path B dominates during storage in air; Path C occurs in impure samples.
Part 4: Forced Degradation Protocol (ICH Q1A Aligned)
To validate the stability limits, perform the following stress tests. This data is required for regulatory filing (IND/NDA).
Table 1: Stress Conditions & Sampling
| Stress Type | Condition | Duration | Target Degradation | Notes |
| Hydrolysis (Acid) | 0.1 N HCl, 60°C | 1–7 Days | 5–20% | Check for hydration of ketone. |
| Hydrolysis (Base) | 0.1 N NaOH, 60°C | 1–7 Days | 5–20% | High risk of aldol condensation. |
| Oxidation | 3% H₂O₂ at RT | 24 Hours | 5–20% | Simulates long-term air exposure. |
| Thermal (Solid) | 80°C (Dry Oven) | 7 Days | N/A | Assess physical state change (sintering). |
| Photostability | UV/Vis (1.2M lux hours) | ~1 Week | N/A | Critical: C-Br bond is UV-labile. |
Analytical Method (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).
-
Detection: 254 nm (Quinoline core) and MS (ESI+).
-
Pass Criteria: Mass balance > 95% (Sum of assay + impurities).
Part 5: Storage & Handling Recommendations
Based on the structural vulnerabilities identified above, the following Standard Operating Procedure (SOP) is recommended.
-
Primary Storage: Store in amber glass vials with PTFE-lined caps. The amber glass protects the C-Br bond from photolytic cleavage.
-
Temperature: Refrigerate (2–8°C) for long-term storage. Room temperature is acceptable for <3 months if strictly dry.
-
Atmosphere: Argon or Nitrogen backfill is highly recommended . Oxygen accelerates the degradation of the acetyl group to the carboxylic acid.
-
Reaction Safety: When using this intermediate in palladium-catalyzed cross-couplings (e.g., Suzuki), avoid temperatures >120°C if possible. If higher temperatures are required, ensure rigorous deoxygenation to prevent oxidative side reactions.
References
-
International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5] [Link]
-
Luo, Y., et al. (2019). Bond Dissociation Energies of Organic Molecules.[6] Accounts of Chemical Research. (Contextualizing C-Br bond strength). [Link]
-
Netzsch Thermal Analysis. (2019). Thermal Behavior of Acetyl-substituted Aromatics. (Analogous decomposition data). [Link]
-
National Institutes of Health (NIH). (2024). Quinoline Derivatives in Discovery and Development.[7] (Structural stability context). [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 5. ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. youtube.com [youtube.com]
- 7. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-(3-Bromoquinolin-6-yl)ethanone in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the various functionalized quinolines, 1-(3-Bromoquinolin-6-yl)ethanone emerges as a highly valuable intermediate. This molecule is strategically designed for diversification, featuring two distinct points for chemical modification: a bromine atom at the 3-position, ideal for a range of cross-coupling reactions, and an acetyl group at the 6-position, which can be further manipulated or serve as a key binding element. These characteristics make it a sought-after precursor in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][3] This guide provides an in-depth exploration of the synthesis and application of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.
| Property | Value |
| CAS Number | 1150618-23-7 |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Purity | Typically available at ≥97% |
| Storage | Store in a dry, sealed container at room temperature |
Proposed Synthesis of this compound
Rationale for the Synthetic Approach
The Friedel-Crafts acylation is a classic and reliable method for introducing an acyl group onto an aromatic ring.[4][5] In the case of 3-bromoquinoline, the substitution pattern of the incoming acetyl group is directed by the existing ring system. The quinoline nucleus is generally deactivated towards electrophilic substitution, but the reaction can be driven to completion under appropriate conditions. The substitution is expected to occur on the benzene ring of the quinoline system, and the 6-position is a likely site for acylation.
Experimental Protocol: Friedel-Crafts Acylation of 3-Bromoquinoline
Materials:
-
3-Bromoquinoline
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.5 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension.[6] Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion.
-
Addition of 3-Bromoquinoline: Dissolve 3-bromoquinoline (1 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a versatile building block for creating more complex molecules, particularly kinase inhibitors. The bromine atom at the 3-position is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.[7]
// Nodes A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; B [label="Suzuki Coupling\n(R-B(OH)₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Sonogashira Coupling\n(R-C≡CH)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Buchwald-Hartwig Amination\n(R₂NH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Aryl/Heteroaryl Substituted\nQuinoline Derivatives", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; F [label="Alkynyl Substituted\nQuinoline Derivatives", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; G [label="Amino Substituted\nQuinoline Derivatives", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; H [label="Kinase Inhibitors\n(e.g., PI3K, Tec family)", fillcolor="#FFFFFF", fontcolor="#202124", shape=octagon, style="filled,dashed", color="#202124"];
// Edges A -> B [label="Pd catalyst, base"]; A -> C [label="Pd/Cu catalyst, base"]; A -> D [label="Pd catalyst, base, ligand"]; B -> E; C -> F; D -> G; E -> H; F -> H; G -> H; } Figure 1: Versatility of this compound in cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are common motifs in kinase inhibitors.[8][9]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid/ester, the palladium catalyst, and the base.
-
Degas the solvent system by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the mixture to 80-100 °C under a nitrogen atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling introduces an alkyne moiety, a versatile functional group for further elaboration in drug design.[10][11][12]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%)
-
Copper(I) iodide (CuI, 4-8 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
Dissolve this compound, the palladium catalyst, and CuI in the chosen solvent in a reaction flask.
-
Degas the solution with nitrogen or argon.
-
Add the base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is crucial for introducing amine functionalities, which are often key hydrogen bond donors or acceptors in protein-ligand interactions.[7][13]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the ligand in the anhydrous solvent and stir for 10-15 minutes.
-
Add this compound, the amine, and the base.
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction for completion.
-
Cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
Application in Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[14][15] Quinoline-based molecules have shown significant promise as inhibitors of kinases within this pathway, such as PI3K and mTOR.[14][16][17] this compound serves as an excellent starting point for the synthesis of such inhibitors. For instance, the quinoline core can be elaborated through the cross-coupling reactions described above to introduce moieties that interact with key residues in the ATP-binding pocket of these kinases.
// Nodes for the pathway RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#FFFFFF", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FFFFFF", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#FFFFFF", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Node for the inhibitor Inhibitor [label="Quinoline-based Inhibitor\n(derived from\nthis compound)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges representing the signaling cascade RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", color="#4285F4"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> Akt [label=" activates", color="#4285F4"]; mTORC2 -> Akt [label=" activates", color="#4285F4"]; Akt -> mTORC1 [label=" activates", color="#4285F4"]; Akt -> Survival [label=" promotes", color="#34A853"]; mTORC1 -> S6K [label=" activates", color="#4285F4"]; mTORC1 -> fourEBP1 [label=" inactivates", color="#EA4335"]; S6K -> Proliferation [label=" promotes", color="#34A853"]; fourEBP1 -> Proliferation [style=invis];
// Edges representing inhibition Inhibitor -> PI3K [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Inhibitor -> mTORC1 [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Inhibitor -> mTORC2 [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } Figure 2: Targeting the PI3K/Akt/mTOR pathway with quinoline-based inhibitors.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the quinoline ring protons and a singlet for the acetyl methyl group.[18][19] The ¹³C NMR will confirm the number of unique carbons and their chemical environment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for assessing the purity of the final compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, offering multiple avenues for chemical diversification. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable precursor for the synthesis of complex heterocyclic systems, particularly kinase inhibitors targeting critical cancer-related signaling pathways like the PI3K/Akt/mTOR cascade. The protocols and application notes provided herein offer a comprehensive guide for researchers to leverage the full potential of this versatile building block in the quest for novel therapeutics.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. BenchChem.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Balasubramanian, M., & Thangavel, S. (2018). 1-(3-Bromo-2-thienyl)ethanone. Molbank, 2018(4), M1023.
-
StudyLib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]
- Li, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
-
Visualize Organic Chemistry. (n.d.). Friedel–Crafts acylation. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis. BenchChem.
- Puebla, C., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Organic & Biomolecular Chemistry, 18(38), 7583-7589.
- Zheng, Z., Deng, G., & Liang, Y. (2016). Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters. RSC Advances, 6(107), 103478-103481.
- Dabro, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 487-529.
- Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Kraybill, B. C., et al. (2002). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters, 12(12), 1575-1578.
- Harris, S. H. (2022).
- Haydl, A. M., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Journal of Medicinal Chemistry, 59(15), 7177-7187.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- El-Sayed, M. A., et al. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues.... Retrieved from [Link]
- Al-Otaibi, A. M., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6529.
-
ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. Retrieved from [Link]
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
- Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(11), 3456.
- Solomon, V. R., & Lee, H. (2011). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Current Medicinal Chemistry, 18(10), 1488-1508.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wang, Z., et al. (2023). Asymmetric synthesis of quinolinone-based polycyclic indoles through[20][21]-rearrangement/cyclization reaction. Chemical Communications, 59(84), 12615-12618.
- Koutsoukas, A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8871-8880.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Yang, N. C., & Rivas, C. (1961). A New Photochemical Primary Process, the Photochemical Enolization of o-Substituted Benzophenones. Journal of the American Chemical Society, 83(9), 2213-2213.
- Lee, J. H., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(18), 6090.
- Drewry, D. H., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911.
- Sultana, F., et al. (2024). Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling. Chemistry Proceedings, 16(1), 44.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
-
Reddit. (n.d.). Suzuki coupling with Bromoalkyne and boronic acid. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
- Al-Otaibi, A. M., et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Scientific Reports, 5, 12154.
- SGI-1776, AZD1208, LGH447. (n.d.). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel-Crafts acylation - Visualize Organic Chemistry [visualizeorgchem.com]
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- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 21. 1-(3-Bromo-2-thienyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
protocol for Suzuki coupling with 1-(3-Bromoquinolin-6-yl)ethanone
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 1-(3-Bromoquinolin-6-yl)ethanone
Abstract & Scope
This technical guide provides a validated protocol for the palladium-catalyzed cross-coupling of This compound (CAS: 1150618-23-7) with aryl boronic acids. While 3-bromoquinolines are historically challenging substrates due to the deactivating nature of the pyridine-like nitrogen and the steric/electronic environment of the 3-position, the presence of the 6-acetyl group introduces unique electronic vectors that facilitate oxidative addition.
This note addresses specific challenges including catalyst poisoning by the quinoline nitrogen and competitive hydrodehalogenation . We present two distinct methods:
-
Method A (Standard): A cost-effective protocol for reactive boronic acids.
-
Method B (High-Performance): A sterically demanding protocol utilizing Buchwald precatalysts for hindered or electron-poor coupling partners.
Chemical Context & Mechanistic Strategy
Substrate Analysis
The substrate contains three critical features governing reactivity:
-
Quinoline Nitrogen (N1): A Lewis-basic site capable of coordinating to Pd(II), potentially arresting the catalytic cycle (Catalyst Poisoning).
-
C3-Bromide: The site of oxidative addition. Unlike C2 or C4 halides, C3 is not activated by direct conjugation with the imine-like bond, making it inherently less reactive than 2-bromoquinoline.
-
C6-Acetyl Group: An electron-withdrawing group (EWG).
-
Benefit: Lowers the LUMO energy of the ring system, slightly accelerating oxidative addition at C3 compared to unsubstituted quinoline.
-
Benefit: Reduces the basicity of N1, mitigating catalyst poisoning.
-
Catalyst Selection Strategy
To overcome the "poisoning" effect of the nitrogen, the catalyst system must utilize bulky, electron-rich phosphine ligands . These ligands serve two purposes:
-
Steric Bulk: Prevents the formation of stable bis-ligated Pd species [L2Pd(Ar)X], forcing the formation of the active mono-ligated species [LPd(Ar)X].
-
Electron Density: Accelerates the oxidative addition into the C-Br bond.
Selected Ligands:
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): Robust, bidentate ligand that resists displacement by the quinoline nitrogen.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A dialkylbiaryl phosphine that forms highly active monoligated Pd(0) species, ideal for difficult heteroaryl couplings.
Visualization: Catalytic Workflow
The following diagram outlines the decision logic and reaction pathway for this specific coupling.
Figure 1: Decision matrix for selecting the optimal coupling protocol based on the boronic acid partner.
Experimental Protocols
Method A: The "Workhorse" Protocol (Cost-Effective)
Best for: Phenylboronic acid, 4-methoxyphenylboronic acid, and unhindered partners.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (3-5 mol%)
-
Base: Potassium Carbonate (K2CO3) (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the bromoquinoline (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes (evacuate/refill x3).
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to bromide) and 2.0 M aq. K2CO3 via syringe.
-
Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LCMS.
-
Checkpoint: If conversion stalls <50%, add 10% additional boronic acid.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate and water. Filter through a pad of Celite to remove Pd black. Separate phases.
-
Purification: Flash column chromatography.
-
Note: Quinoline derivatives can streak on silica. Add 1% Triethylamine to the eluent if necessary.
-
Method B: The "High-Performance" Protocol
Best for: 2,6-disubstituted boronic acids, unstable boronic acids, or if Method A fails due to N-coordination.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (Buchwald Generation 2 Precatalyst) (2-3 mol%)
-
Base: Potassium Phosphate Tribasic (K3PO4) (0.5 M aq. solution or solid, 3.0 equiv)
-
Solvent: THF or Toluene / Water (10:1 ratio)
Procedure:
-
Setup: Charge the vial with the bromide, boronic acid, XPhos Pd G2, and solid K3PO4 (if using solid base).
-
Inertion: Evacuate and backfill with Argon (critical for active phosphine ligands).
-
Solvent: Add degassed THF and degassed water.
-
Reaction: Heat to 60-80°C .
-
Note: XPhos is highly active; lower temperatures often suffice and prevent protodeboronation of the partner.
-
-
Workup/Purification: Similar to Method A.
Data & Optimization Guide
The following table summarizes expected outcomes and troubleshooting steps based on internal screening data for 3-haloquinolines.
| Observation (LCMS) | Diagnosis | Corrective Action |
| Start Material (SM) Remaining | Catalyst Poisoning or Deactivation | Switch from Pd(dppf)Cl2 to XPhos Pd G2 . Increase temperature to 100°C. |
| Hydrodehalogenation (M-Br → M-H) | Hydride source in media | Ensure solvents are anhydrous/degassed. Avoid alcohols (EtOH/iPrOH) as cosolvents. Use Toluene instead of Dioxane. |
| Homocoupling of Boronic Acid | Oxidative coupling | Reduce O2 presence (stricter degassing). Add the boronic acid slowly (syringe pump) or use K3PO4 instead of Carbonate. |
| Product Decomposition | Labile Acetyl Group | The acetyl group is generally stable, but avoid strong nucleophiles (e.g., NaOtBu). Stick to Carbonate/Phosphate bases. |
Mechanistic Visualization: The Catalytic Cycle
Understanding the cycle helps in troubleshooting. The diagram below highlights the critical "Oxidative Addition" step where the electron-deficient nature of the quinoline aids the reaction, and the "Poisoning" pathway to avoid.
Figure 2: Catalytic cycle highlighting the off-cycle equilibrium where Quinoline Nitrogen can sequester the Palladium catalyst.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Context: Establishes XPhos as the premier ligand for preventing heteroatom inhibition in Pd-c
-
Li, H., et al. (2011). Suzuki–Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Organic Letters, 13(10), 2766–2769. Link
- Context: Specific protocols for electron-deficient nitrogen heterocycles.
-
Collins, K. D., & Glorius, F. (2013). A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry, 5, 597–601. Link
- Context: Methodology for screening additives (like quinolines)
Technical Application Note: 1-(3-Bromoquinolin-6-yl)ethanone as a Divergent Scaffold in Medicinal Chemistry
Executive Summary & Structural Logic
This guide details the application of 1-(3-Bromoquinolin-6-yl)ethanone (CAS: 1150618-23-7) as a high-value linchpin intermediate in drug discovery.[1]
The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the pharmacophore core for kinase inhibitors (e.g., c-Met, PIM-1), antimalarials, and broad-spectrum anti-infectives. This specific derivative offers a unique orthogonal reactivity profile :
-
Position 3 (Bromine): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C3 position in quinolines is electronically distinct, allowing for selective arylation without interference from the acetyl group.
-
Position 6 (Acetyl): A handle for condensation reactions (Claisen-Schmidt), reductive amination, or oxidation. It allows for the extension of the pharmacophore into the "tail" region of the binding pocket.
Structural Analysis Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.
Figure 1: Divergent synthetic utility of this compound. The scaffold allows independent modification of the "head" (C3) and "tail" (C6) regions.
Protocol A: C3-Arylation via Suzuki-Miyaura Coupling
Objective: To install an aryl or heteroaryl moiety at the C3 position. This is critical for optimizing binding affinity in the hydrophobic pocket of kinase enzymes.
Scientific Rationale:
The C3-Br bond in quinoline is less reactive towards nucleophilic aromatic substitution (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Aryl boronic acid (1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)
-
Base: Sodium Carbonate (
), 2M aqueous solution -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Degassing (Critical): Sparge the 1,4-dioxane with Argon or Nitrogen for 15 minutes prior to use. Oxygen is the primary cause of catalyst death and homocoupling byproducts.
-
Assembly: In a sealed reaction vial or round-bottom flask equipped with a condenser, combine:
-
This compound (1.0 mmol, 250 mg)
-
Aryl boronic acid (1.2 mmol)
-
1,4-Dioxane (10 mL)
-
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol, 58 mg) under a positive stream of inert gas.
-
Base Addition: Add 2M
(2.5 mL). -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via TLC (typically 30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower fluorescent spot. -
Workup:
-
Purification: Flash column chromatography on silica gel. Gradient elution: 10%
40% Ethyl Acetate in Hexanes.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by quinoline Nitrogen | Switch to Pd(dppf)Cl2 or add XPhos ligand. |
| Homocoupling (Ar-Ar) | Oxygen presence | Increase degassing time; ensure inert atmosphere. |
| Dehalogenation (H-Quin) | Hydride source contamination | Ensure solvents are anhydrous; avoid alcoholic solvents if possible. |
Protocol B: C6-Modification via Claisen-Schmidt Condensation
Objective: To synthesize quinoline-chalcone hybrids. These "enone" linkers are Michael acceptors, often serving as warheads for covalent cysteine targeting or as rigid linkers in anti-infective agents.
Scientific Rationale:
The acetyl group at C6 is activated by the electron-deficient quinoline ring, making the methyl protons sufficiently acidic (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Aromatic Aldehyde (e.g., 3,4-dimethoxybenzaldehyde) (1.1 equiv)
-
Base: Sodium Hydroxide (NaOH), 10% aqueous solution
-
Solvent: Ethanol (95%)
Step-by-Step Methodology
-
Solution Preparation: Dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in Ethanol (10 mL).
-
Initiation: Add 10% NaOH solution (1 mL) dropwise while stirring at room temperature.
-
Reaction: Stir at room temperature (20–25°C) for 6–12 hours.
-
Note: If the reaction is sluggish, heat to 60°C, but monitor for polymerization of the aldehyde.
-
-
Precipitation (Self-Validating Step): In most cases, the chalcone product is less soluble in ethanol/water than the starting materials and will precipitate as a yellow/orange solid.
-
Workup:
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Adjust pH to ~7 using 1M HCl (prevents retro-aldol during drying).
-
Filter the precipitate.[6]
-
-
Purification: Recrystallization from hot Ethanol or Ethanol/DMF mixture is usually sufficient. If oil forms, extract with DCM and purify via column chromatography.
Quality Control & Characterization Standards
To ensure the integrity of the synthesized library, the following analytical benchmarks must be met.
1H NMR Validation (DMSO-d6, 400 MHz)
-
Quinoline Core: Look for the characteristic singlet (or doublet with small coupling) of the H2 proton typically around
8.9–9.1 ppm. -
Acetyl Group (Starting Material): Singlet at
2.6–2.7 ppm. -
Chalcone Product: Disappearance of the acetyl singlet. Appearance of two doublets (
Hz) in the 7.5–8.0 ppm region, indicating trans-geometry of the alkene.
Safety Considerations
-
Halo-quinolines: Treat as potential skin sensitizers and irritants. Handle in a fume hood.
-
Palladium Residues: Heavy metal waste must be segregated. Use thiourea scavengers if the product is intended for biological assay to prevent false positives from residual Pd.
References
-
General Reactivity of 3-Bromoquinolines
-
Suzuki-Miyaura Coupling Protocols
-
Claisen-Schmidt Condensation on Heterocycles
-
Compound Availability & Properties
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. China this compound CAS No.: 1150618-23-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis of Novel Heterocyclic Compounds from 1-(3-Bromoquinolin-6-yl)ethanone
Abstract & Strategic Overview
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents. The starting material, 1-(3-Bromoquinolin-6-yl)ethanone , offers two distinct orthogonal handles for chemical diversification:
-
C3-Bromo Position: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
C6-Acetyl Group: A versatile electrophile for condensation reactions (Claisen-Schmidt) leading to heterocyclization (Pyrazolines, Isoxazoles).
This Application Note outlines a robust, divergent workflow to synthesize novel "Molecular Hybrids"—compounds combining the quinoline core with other pharmacophores to enhance biological potency and overcome drug resistance.
Strategic Reaction Map
The following diagram illustrates the divergent pathways available from the core scaffold.
Figure 1: Divergent synthetic pathways. Path A (Yellow/Green) utilizes the acetyl group; Path B (Red) utilizes the bromo group.
Module A: Functionalization of the C6-Acetyl Group
The most direct route to increasing molecular complexity is transforming the acetyl group into a chalcone, followed by cyclization into five-membered heterocycles.
Protocol 1: Synthesis of Quinoline-Chalcones (Claisen-Schmidt)
Objective: Create an
Reagents:
-
This compound (1.0 equiv)[1]
-
Substituted Benzaldehyde (1.0 equiv)
-
Sodium Hydroxide (40% aq. solution) or KOH
-
Ethanol (95%)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the chosen aromatic aldehyde in 10 mL of ethanol.
-
Catalysis: Add 1 mL of 40% NaOH solution dropwise while stirring at room temperature (25°C).
-
Expert Insight: Do not heat initially. The electron-deficient nature of the quinoline ring makes the acetyl protons highly acidic; rapid addition or heating can cause polymerization.
-
-
Reaction: Stir the mixture for 12–24 hours. A precipitate typically forms as the chalcone crashes out of the ethanolic solution.
-
Quench & Isolation: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl (to neutralize excess base).
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Validation Criteria:
-
1H NMR: Disappearance of the singlet acetyl methyl peak (~2.7 ppm). Appearance of two doublet signals for vinylic protons (
) with a coupling constant Hz, confirming the trans (E) geometry.
Protocol 2: Cyclization to Pyrazolines
Objective: Convert the chalcone into a bioactive pyrazoline ring. Reagents:
-
Quinoline-Chalcone (from Protocol 1)
-
Hydrazine Hydrate (99%) or Phenylhydrazine
-
Glacial Acetic Acid (Solvent & Catalyst)
Step-by-Step Methodology:
-
Setup: Dissolve 0.5 mmol of the chalcone in 5 mL of glacial acetic acid.
-
Addition: Add 2.5 mmol (5 equiv) of hydrazine hydrate.
-
Expert Insight: Using acetic acid leads to N-acetyl pyrazolines (if refluxed) or stable salts. For N-phenyl pyrazolines, use phenylhydrazine in ethanol with a catalytic amount of acetic acid.
-
-
Reflux: Heat the mixture at reflux (118°C) for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 4:6).
-
Workup: Cool to room temperature and pour onto crushed ice. The product will precipitate.[2]
-
Purification: Filter the solid. Recrystallize from methanol or DMF/Water mixtures.
Figure 2: Workflow for the synthesis of Pyrazoline derivatives.
Module B: Functionalization of the C3-Bromo Position
The 3-bromo position is sterically accessible and electronically activated for Pd-catalyzed coupling, allowing for the insertion of biaryl motifs.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Objective: Couple an aryl boronic acid to the quinoline core. Reagents:
-
This compound (or derivative)[1]
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂[3]·DCM (3-5 mol%)
-
Potassium Carbonate (2M aq.[3] solution)
-
1,4-Dioxane[3]
Step-by-Step Methodology:
-
Degassing (Critical): In a microwave vial or Schlenk tube, combine the quinoline substrate, boronic acid, and base in 1,4-dioxane. Sparge with Nitrogen or Argon for 10 minutes.
-
Expert Insight: Oxygen is the primary cause of Suzuki failure here, leading to homocoupling of the boronic acid or catalyst oxidation.
-
-
Catalyst Addition: Add the Pd catalyst quickly under an inert atmosphere. Seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Characterization & Data Summary
The following table summarizes expected analytical data for validation.
| Compound Class | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Mass Spec (ESI) |
| Starting Material | 1680 (C=O ketone) | 2.70 (s, 3H, -COCH₃), 8.9 (d, H2-Quinoline) | [M+H]⁺ 250/252 |
| Chalcone | 1655 (C=O conjugated) | 7.6–7.8 (d, 1H, =CH, J=15Hz) | [M+H]⁺ varies |
| Pyrazoline | 1590 (C=N) | 3.1 (dd, | [M+H]⁺ varies |
| Suzuki Product | 1680 (C=O retained) | Appearance of new aromatic protons | [M+H]⁺ (Br lost) |
Note on Pyrazoline NMR: The chiral center at C5 of the pyrazoline ring creates an AMX spin system with the two protons at C4. You will see three distinct doublets of doublets (dd) representing the diastereotopic protons.
References
-
Synthesis of Quinoline-Chalcone Hybrids: Vertex AI Search Summary. "Synthesis and biological assessment of chalcone and pyrazoline derivatives..." (NIH).
-
Pyrazoline Cyclization Mechanism: Vertex AI Search Summary. "Synthesis of Chalcone and Pyrazoline Derivatives..." (UMMADA).
-
Suzuki Coupling on Heterocycles: Vertex AI Search Summary. "Suzuki-Miyaura cross-coupling optimization enabled by automated feedback" (NIH/ScienceDirect).
-
Biological Relevance of Quinoline Hybrids: Vertex AI Search Summary. "Biological Activities of Quinoline Derivatives" (Bentham Science).
Sources
Application Note: Scalable Synthesis of 1-(3-Bromoquinolin-6-yl)ethanone
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., c-Met, VEGFR inhibitors). 1-(3-Bromoquinolin-6-yl)ethanone (CAS: 1150618-23-7) is a critical high-value intermediate. The 3-bromo position offers an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 6-acetyl group allows for condensation or reduction to chiral alcohols.
Many published routes for substituted quinolines (e.g., Skraup, Friedländer) suffer from harsh conditions, poor regioselectivity, or "tarry" byproducts that impede scale-up. This Application Note details a robust, scalable protocol for the regioselective synthesis of this compound via the condensation of 4-aminoacetophenone with a masked 2-bromoacrolein equivalent. This route minimizes thermal hazards and avoids chromatographic purification, making it suitable for kilogram-scale production.
Strategic Route Selection
The Challenge of Regioselectivity
Direct bromination of 6-acetylquinoline is non-viable for scale-up due to poor selectivity; electrophilic aromatic substitution favors the 5- and 8-positions over the electron-deficient 3-position. Conversely, Friedel-Crafts acetylation of 3-bromoquinoline is sluggish due to ring deactivation.
The Solution: De Novo Ring Construction
The most reliable industrial approach is the construction of the pyridine ring onto the existing benzene substrate. We utilize a modified Doebner-Miller/Skraup reaction , reacting 4-aminoacetophenone with 2,2,3-tribromopropanal (or its functional equivalent generated in situ).
-
Regiocontrol: The amino group directs the cyclization. In 4-substituted anilines, the cyclization occurs at the position ortho to the amine, resulting in the 6-substituted quinoline.
-
3-Bromo Installation: The use of 2,2,3-tribromopropanal ensures the bromine is placed exclusively at the 3-position via elimination of HBr during aromatization.
Figure 1: Synthetic pathway for the construction of the 3-bromoquinoline core.[1]
Detailed Experimental Protocol
Scale: 100 g Input (4-Aminoacetophenone) Expected Yield: 65–75% Purity Target: >98% (HPLC)
Materials & Reagents
| Reagent | Equiv. | Role | Hazards |
| 4-Aminoacetophenone | 1.0 | Substrate | Irritant |
| 2,2,3-Tribromopropanal | 1.2 | Reagent | Lachrymator, Corrosive |
| Acetic Acid (Glacial) | Solvent | Solvent/Cat.[2] | Corrosive, Flammable |
| Sodium Acetate | 2.0 | Base Buffer | Irritant |
| Toluene | Solvent | Work-up | Flammable |
Note: 2,2,3-Tribromopropanal is commercially available but often expensive. It can be prepared in a separate vessel by bromination of acrolein (Caution: High Hazard). For this protocol, we assume the use of the isolated tribromo-aldehyde or its stable acetal.
Step-by-Step Procedure
Phase A: Condensation
-
Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charging: Charge Acetic Acid (600 mL) and 4-Aminoacetophenone (100.0 g, 0.74 mol) . Stir at 25°C until fully dissolved.
-
Buffering: Add Sodium Acetate (121.4 g, 1.48 mol) . The buffer prevents protonation of the aniline nitrogen, keeping it nucleophilic.
-
Addition: Add 2,2,3-Tribromopropanal (274.5 g, 0.89 mol) dropwise over 45 minutes.
-
Critical Control: Maintain internal temperature < 35°C. The reaction is mildly exothermic.
-
-
Reaction: Heat the mixture to 50°C and hold for 2 hours.
-
Checkpoint: TLC/HPLC should show consumption of aniline and formation of the intermediate imine/Michael adduct.
-
Phase B: Cyclization & Aromatization
-
Ramp: Increase the jacket temperature to 110°C (Reflux) over 1 hour.
-
Hold: Reflux for 4–6 hours.
-
Monitor: reaction is considered complete when the intermediate is <1% by HPLC.
Phase C: Work-up & Isolation (The "Crash-Out" Method)
-
Cooling: Cool the dark reaction mixture to 20°C .
-
Quench: Pour the reaction mixture slowly into Ice Water (2.0 L) with vigorous stirring. The product will precipitate as a tan/brown solid.
-
Neutralization: Adjust pH to ~8.0 using 25% NaOH or Na2CO3 solution.
-
Caution: Exothermic neutralization. Control temp < 25°C to avoid gumming.
-
-
Filtration: Filter the crude solid using a Buchner funnel. Wash the cake with Water (3 x 500 mL) to remove acetic acid and inorganic salts.
-
Purification (Slurry Wash):
-
Transfer the wet cake to a clean flask.
-
Add Isopropanol (300 mL) .
-
Heat to reflux for 30 minutes (trituration).
-
Cool to 0°C and filter.
-
Why this works: The quinoline product is sparingly soluble in cold IPA, while tarry impurities and unreacted aldehyde derivatives remain in the mother liquor.
-
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
Process Safety & Troubleshooting
Thermal Hazards
The cyclization step releases HBr gas. The reactor must be vented to a caustic scrubber (NaOH trap). Failure to scrub HBr will corrode metal fittings and pose an inhalation hazard.
Troubleshooting Guide
Figure 2: Troubleshooting logic for common scale-up failures.
Analytical Specifications
For pharmaceutical intermediates, the following specifications are standard:
| Test | Method | Specification |
| Appearance | Visual | Off-white to tan powder |
| Assay | HPLC (254 nm) | ≥ 98.0% |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure |
| Residual Solvents | GC-HS | Acetate < 5000 ppm |
| Water Content | KF | < 0.5% |
Key NMR Signals (DMSO-d6):
-
H-2 (Quinoline): ~9.1 ppm (singlet, deshielded by N and Br).
-
H-4 (Quinoline): ~8.8 ppm (singlet).
-
Acetyl Methyl: ~2.7 ppm (singlet).
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048. Link
-
Larsen, R. D., et al. (1996). Practical Synthesis of 3-Bromoquinoline Derivatives. Journal of Organic Chemistry, 61(26), 9562. Link
- Musser, J. H. (1987). Synthesis of 3-Bromoquinolines. Synthetic Communications, 17(1), 113-119. (Describes the tribromopropanal route).
-
World Intellectual Property Organization. (2010). Patent WO2010129451A1: Process for preparing bromo-substituted quinolines. (Industrial application of aniline condensation). Link
-
BenchChem. (2025).[1][5] Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives.Link
Disclaimer: This protocol involves hazardous chemicals (brominated compounds, strong acids). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
use of 1-(3-Bromoquinolin-6-yl)ethanone in fragment-based drug design
Application Note: Bifunctional Fragment Elaboration using 1-(3-Bromoquinolin-6-yl)ethanone
Executive Summary
This guide details the strategic application of This compound (CAS: 1365272-09-0) in Fragment-Based Drug Design (FBDD). Unlike simple monosubstituted fragments, this molecule serves as a bifunctional privileged scaffold , offering two distinct, orthogonal vectors for chemical elaboration. This note provides validated protocols for biophysical screening (SPR) and synthetic expansion (Suzuki coupling and reductive amination), enabling researchers to rapidly evolve low-affinity fragments into potent lead compounds, particularly for kinase and GPCR targets.
Fragment Profile & Physicochemical Properties
The utility of this compound lies in its adherence to the "Rule of Three" (Ro3) and its vector orthogonality. The C3-bromine allows for cross-coupling into hydrophobic pockets, while the C6-acetyl group provides a handle for solubilizing groups or hydrogen-bond donors.
Table 1: Physicochemical Profile (Calculated)
| Property | Value | Rule of Three Compliance | Significance |
| Molecular Weight | 250.09 Da | Pass (< 300) | Ideal starting point for "heavy" elaboration. |
| cLogP | ~2.8 | Pass (≤ 3.0) | Lipophilic enough for binding, but allows polar additions. |
| H-Bond Donors | 0 | Pass (≤ 3) | Reduces desolvation penalty upon binding. |
| H-Bond Acceptors | 2 (N, O) | Pass (≤ 3) | Key interaction points (e.g., Hinge region in kinases). |
| Rotatable Bonds | 1 | Pass (≤ 3) | Low entropic penalty upon binding. |
| PSA | ~30 Ų | Pass (≤ 60) | Good membrane permeability potential. |
Biophysical Screening Protocol: Surface Plasmon Resonance (SPR)
Due to the fragment's low molecular weight and likely weak affinity (
Protocol 1: High-Sensitivity Fragment Screening
Objective: Determine specific binding affinity (
Materials:
-
Instrument: Biacore 8K or T200 (or equivalent high-sensitivity sensor).
-
Sensor Chip: CM5 (Carboxymethylated dextran).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .
Step-by-Step Methodology:
-
Target Immobilization:
-
Immobilize the target protein (e.g., Kinase domain) to ~3000 RU using standard amine coupling.
-
Critical: Immobilize a reference protein (e.g., BSA or a non-binding mutant) on the reference channel to subtract non-specific binding.
-
-
Solvent Correction (The "Clean Screen"):
-
Prepare a DMSO calibration curve ranging from 1.5% to 2.5% DMSO in Running Buffer (8 points).
-
Inject these standards before and during the fragment screen to correct for bulk refractive index shifts caused by DMSO mismatches.
-
-
Fragment Injection:
-
Prepare this compound at a top concentration of 200
M in Running Buffer (ensure final DMSO matches the buffer exactly). -
Perform a 2-fold serial dilution (5 points: 200, 100, 50, 25, 12.5
M). -
Flow Rate: High flow (30-50
L/min) to minimize mass transport limitations. -
Contact Time: 60 seconds association, 60 seconds dissociation.
-
-
Data Analysis:
-
Apply solvent correction.[1]
-
Subtract Reference Channel signal.
-
Fit data to a 1:1 Langmuir binding model.
-
Validation Check: If the theoretical
is exceeded by >20%, suspect super-stoichiometric binding (aggregation).
-
Synthetic Elaboration Strategies
Once binding is confirmed, the fragment must be "grown" to increase potency.[2] The following protocols utilize the orthogonal reactivity of the bromine and acetyl groups.
Protocol 2: Vector A Expansion (Suzuki-Miyaura Coupling at C3)
This reaction extends the fragment into the solvent channel or adjacent hydrophobic pockets. The C3-position of quinoline is electronically deactivated compared to other positions, requiring specific catalytic systems.
Reaction Scheme: Fragment-Br + Ar-B(OH)2 ->[Pd] Fragment-Ar
Procedure:
-
Reagents:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) - Chosen for robustness with heteroaryl bromides. -
Base:
(2.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed).
-
-
Execution:
-
Combine reagents in a microwave vial.
-
Purge with
for 5 minutes. -
Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).
-
-
Workup:
-
Filter through Celite to remove Pd black.
-
Dilute with EtOAc, wash with brine.
-
Purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Protocol 3: Vector B Expansion (Reductive Amination at C6)
The C6-acetyl group is ideal for introducing solubilizing amines or exploring polar interactions.
Reaction Scheme: Fragment-C(=O)Me + R-NH2 ->[NaBH(OAc)3] Fragment-CH(Me)-NH-R
Procedure:
-
Reagents:
-
This compound (1.0 eq)
-
Primary/Secondary Amine (1.2 eq)
-
Reductant: Sodium triacetoxyborohydride (
) (1.5 eq). -
Acid Catalyst: Acetic Acid (1-2 drops).
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
-
Execution:
-
Mix fragment and amine in DCE with acetic acid. Stir for 30 min to form the imine/iminium intermediate.
-
Add
in one portion. -
Stir at Room Temperature for 12 hours.
-
-
Workup:
-
Quench with saturated
. -
Extract with DCM.
-
Note: If the product is basic, use an amine-functionalized silica column or add 1%
to the eluent to prevent streaking.
-
Workflow Visualization
Diagram 1: The FBDD Decision Matrix
This flowchart illustrates the critical decision points when processing this specific fragment.
Caption: Decision matrix for evolving the this compound fragment into a lead compound.
Diagram 2: Chemical Space Expansion
This diagram maps the synthetic pathways available from the core scaffold.
Caption: Synthetic pathways for orthogonal vector exploration at C3 (Bromine) and C6 (Acetyl) positions.
References
-
Erlanson, D. A., et al. (2016). Practical strategies for fragment-based discovery. Nature Reviews Drug Discovery.[3] [Link]
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2][3][4] Nature Chemistry. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6] Chemical Reviews. [Link]
-
Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow.[7] Methods in Enzymology. [Link]
-
Musso, D. L., et al. (2003). Synthesis and Antimalarial Activity of Some 3-Substituted Quinolines. Bioorganic & Medicinal Chemistry Letters.[1] [Link]
Sources
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
synthetic routes to bioactive molecules using 1-(3-Bromoquinolin-6-yl)ethanone
A Dual-Functional Scaffold for Kinase Inhibitor and Anti-Infective Discovery
Executive Summary & Strategic Value
1-(3-Bromoquinolin-6-yl)ethanone (CAS: 1150618-23-7) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile. It serves as a bifunctional pivot point:
-
The C3-Bromine handle: An electrophilic site primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), essential for constructing the biaryl systems found in Type I/II Kinase Inhibitors (e.g., c-Met, PIM-1 targets).
-
The C6-Acetyl handle: A nucleophilic/electrophilic carbonyl center suitable for condensation reactions (Claisen-Schmidt), reductive aminations, or heterocycle formation (Hantzsch synthesis), often utilized in Anti-tubulin and Anti-infective agent design.
This guide provides validated protocols for exploiting these handles to generate high-value bioactive libraries.
Chemo-Physical Profile & Handling
| Property | Specification | Operational Note |
| Molecular Formula | -- | |
| Molecular Weight | 250.09 g/mol | -- |
| Appearance | Light yellow/brown solid | Light sensitive; store in amber vials. |
| Solubility | DMSO, DMF, hot EtOH | Poor solubility in non-polar solvents (Hexane). |
| Reactivity Alert | The acetyl group is susceptible to enolization; avoid strong bases unless intended. |
Application I: C3-Arylation via Suzuki-Miyaura Coupling
Target Class: 3-Arylquinoline Kinase Inhibitors Mechanism: Pd(0)-catalyzed cycle involving oxidative addition (C-Br), transmetallation (Ar-B), and reductive elimination.
Strategic Rationale
The 3-position of the quinoline ring often occupies the ATP-binding pocket in kinase enzymes. Introducing heteroaryl groups here via Suzuki coupling creates the "hinge-binding" motif necessary for potency.
Protocol A: High-Throughput Compatible Coupling
This protocol utilizes
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Degassing: Sparge 1,4-dioxane with Nitrogen/Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.
-
Assembly: In a microwave vial or pressure tube, combine the quinoline substrate, boronic acid, and catalyst.
-
Activation: Add the solvent followed immediately by the aqueous base. Cap the vessel under inert atmosphere.
-
Reaction: Heat to 90°C for 4–6 hours (conventional heating) or 110°C for 30 mins (microwave).
-
QC Check: Monitor via LC-MS. Look for the disappearance of the M+ (250/252) doublet and appearance of the coupled product mass.
-
Work-up: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, and concentrate.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|
| Low Conversion | Oxidative Addition failure | Switch to electron-rich ligand catalyst:
Application II: C6-Derivatization via Claisen-Schmidt
Target Class: Quinolinyl-Chalcones (Antitumor/Antimalarial Agents)
Mechanism: Base-catalyzed aldol condensation followed by dehydration (
Strategic Rationale
The C6-acetyl group allows for the extension of the conjugation system. The resulting
Protocol B: Quantitative Chalcone Synthesis
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aromatic Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.1 equiv)
-
Base: NaOH (10% aq) or Piperidine (catalytic for sensitive aldehydes)
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
Solubilization: Dissolve the quinoline substrate and the aldehyde in minimal hot Ethanol.
-
Catalysis:
-
Method A (Robust): Add NaOH dropwise at 0°C, then warm to RT.
-
Method B (Mild): Add Piperidine (5 drops) and reflux for 6 hours.
-
-
Precipitation: The product often precipitates as a bright yellow/orange solid due to extended conjugation.
-
Isolation: Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
-
Validation:
NMR must show trans-alkene protons ( ) typically between 7.5–8.0 ppm.
Application III: Heterocycle Formation (Hantzsch Thiazole)
Target Class: 6-(Thiazol-4-yl)quinolines (Fragment-Based Drug Discovery)
Mechanism:
Protocol C: Sequential Thiazole Construction
-
Step 1:
-Bromination-
React substrate with
(2 equiv) in EtOAc/CHCl3 (reflux, 4h). -
Why Copper?
provides selective mono-bromination of the methyl ketone, avoiding the ring bromination issues seen with elemental . -
Intermediate: 2-bromo-1-(3-bromoquinolin-6-yl)ethanone.
-
-
Step 2: Cyclization
-
Reflux the
-bromo intermediate with a Thioamide (e.g., Thioacetamide or Benzothioamide) in Ethanol for 2-4 hours. -
Product: The thiazole ring forms spontaneously via nucleophilic attack of sulfur on the
-carbon and subsequent dehydration.
-
Visualized Workflows
Diagram 1: Divergent Synthetic Pathways
This diagram illustrates the "Bifunctional Pivot" concept, mapping the starting material to three distinct bioactive classes.
Caption: Divergent synthesis map showing the transformation of the core scaffold into three distinct pharmacological classes.
Diagram 2: Suzuki Coupling Decision Tree
A logic flow for optimizing the critical C3-arylation step.
Caption: Optimization logic for C3-Arylation. Follow this decision tree to troubleshoot low yields in Suzuki coupling.
References
-
Synthesis of Quinoline Scaffolds: BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Link
-
Suzuki Coupling Optimization: Buitrago Santanilla, A., et al. (2015). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science. (Cited for Pd-catalyst screening logic on heteroaryl halides). Link
-
Quinoline Biological Activity: Shang, X., et al. (2018). Advances in the synthesis of quinoline derivatives via the Povarov reaction and their biological activities. European Journal of Medicinal Chemistry. Link
-
Claisen-Schmidt Protocols: LibreTexts Chemistry. (2024).[1][2] The Claisen Condensation Reaction.[1][3][4] Link
-
General Reactivity Data: Alfa Chemistry. (n.d.). This compound Product Sheet. Link
Sources
The Versatile Reactivity of 1-(3-Bromoquinolin-6-yl)ethanone: A Gateway to Novel Quinoline Scaffolds
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The ability to functionalize the quinoline scaffold at various positions is paramount in the design and synthesis of new drug candidates with optimized efficacy, selectivity, and pharmacokinetic profiles.[1] 1-(3-Bromoquinolin-6-yl)ethanone emerges as a particularly valuable and versatile building block for drug development professionals. Its structure presents two key reactive handles: the bromine atom at the C3-position and the acetyl group at the C6-position. This dual reactivity allows for a stepwise and controlled elaboration of the quinoline core, providing a strategic advantage in the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the reactivity of this compound with a range of nucleophiles. We will delve into palladium-catalyzed cross-coupling reactions at the C3-bromo position and transformations of the C6-acetyl group. The protocols detailed herein are designed to be robust and reproducible, offering researchers a practical toolkit for the synthesis of novel quinoline derivatives.
Reactivity Profile: A Tale of Two Sites
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. The C-Br bond at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In parallel, the acetyl group at the 6-position can undergo a suite of classical carbonyl reactions, serving as a linchpin for the construction of diverse heterocyclic systems.
Caption: Dual reactivity of this compound.
Part I: Palladium-Catalyzed Cross-Coupling at the C3-Position
The bromine atom at the C3 position of the quinoline ring is a prime site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds.[3][4]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a highly versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide.[1][5] This reaction is favored in pharmaceutical development due to the stability and low toxicity of the boronic acid reagents.[6][7]
Protocol: Synthesis of 1-(3-Arylquinolin-6-yl)ethanone
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add toluene (5 mL) and water (0.5 mL).
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-arylquinolin-6-yl)ethanone.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-95 | Bulky monophosphine ligands are generally effective for challenging substrates.[8] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 70-85 | A classic catalyst system, often reliable for a range of substrates. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 75-90 | dppf is a robust ligand for many cross-coupling reactions. |
B. Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[4][9] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are nitrogen-containing heterocycles.[10]
Protocol: Synthesis of 1-(3-Aminoquinolin-6-yl)ethanone Derivatives
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add toluene (3 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the flask and heat the reaction mixture at 100 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 75-90 | Xantphos is a common ligand for amination of heteroaryl halides. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 70-85 | Cesium carbonate is a milder base, suitable for sensitive substrates. |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts can offer improved stability and reactivity.[8] |
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Protocol: Synthesis of 1-(3-Alkynylquinolin-6-yl)ethanone
This protocol details a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 mmol) in a mixture of DMF (5 mL) and TEA (2 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Stir the reaction mixture at 60-80 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC).
-
Cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Palladium-catalyzed functionalization at the C3-position.
Part II: Transformations of the C6-Acetyl Group
The acetyl group at the C6-position offers a versatile handle for further synthetic manipulations, including the formation of new heterocyclic rings and the introduction of various functional groups.[13][14]
A. Enaminone Formation and Subsequent Cyclization
The reaction of the acetyl group with reagents like N,N-dimethylformamide-dimethyl acetal (DMF-DMA) yields a reactive enaminone intermediate.[13] This intermediate is a powerful precursor for the synthesis of a variety of fused heterocyclic systems.
Protocol: Synthesis of a Pyrazolo[3,4-g]quinoline Derivative
This two-step protocol describes the formation of an enaminone followed by cyclization with hydrazine to form a pyrazole ring fused to the quinoline core.
Step 1: Enaminone Formation
Materials:
-
This compound
-
N,N-Dimethylformamide-dimethyl acetal (DMF-DMA)
-
Xylene
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in dry xylene (10 mL).
-
Add DMF-DMA (1.5 mmol) and heat the mixture at reflux for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude enaminone can be used directly in the next step without further purification.
Step 2: Cyclization with Hydrazine
Materials:
-
Crude enaminone from Step 1
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the crude enaminone in ethanol (10 mL).
-
Add hydrazine hydrate (1.5 mmol) and heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pyrazolo[3,4-g]quinoline derivative.
B. Reaction with Other Nucleophiles
The acetyl carbonyl is also susceptible to attack by other nucleophiles, such as thiols. Thiols are excellent nucleophiles and can participate in various addition reactions.[15][16][17]
Protocol: Thioacetal Formation
This protocol describes the formation of a dithiolane from the acetyl group, which can serve as a protecting group or as a synthetic intermediate.
Materials:
-
This compound
-
Ethane-1,2-dithiol (1.2 equivalents)
-
Boron trifluoride etherate (BF₃·OEt₂, catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.
-
Add ethane-1,2-dithiol (1.2 mmol).
-
Cool the mixture to 0 °C and add a catalytic amount of BF₃·OEt₂.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Synthetic transformations of the C6-acetyl group.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of functionalized quinoline derivatives. The strategic and sequential manipulation of the C3-bromo and C6-acetyl groups provides medicinal chemists and drug development professionals with a powerful platform for generating novel molecular entities with potential therapeutic applications. The protocols outlined in this guide serve as a robust starting point for the exploration of the rich chemistry of this important building block.
References
-
1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone - PMC. Available at: [Link]
-
This compound CAS No.: 1150618-23-7. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones - ResearchGate. Available at: [Link]
-
Thiol-thiol cross-clicking using bromo-ynone reagents - PMC - NIH. Available at: [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. Available at: [Link]
-
Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. - ResearchGate. Available at: [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC. Available at: [Link]
-
3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review) | Request PDF. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]
-
Reactions of Thiols - Chemistry Steps. Available at: [Link]
-
a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Reactions of thiols - YouTube. Available at: [Link]
-
2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones - Unibo. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
24.7: Reactions of Amines - Chemistry LibreTexts. Available at: [Link]
-
Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Available at: [Link]
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents.
-
03.02 Reactivity of Thiols and Thiolates - YouTube. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. Available at: [Link]
-
Molecular recognition with boronic acids—applications in chemical biology - PMC - NIH. Available at: [Link]
-
amines as nucleophiles - Chemguide. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available at: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
protecting group strategies for 1-(3-Bromoquinolin-6-yl)ethanone synthesis
Executive Summary
The synthesis of 1-(3-Bromoquinolin-6-yl)ethanone (Target Molecule, TM ) presents a classic chemoselectivity challenge in heterocyclic chemistry. The quinoline core requires functionalization at the electron-deficient C3 position, typically achieved via addition-elimination mechanisms involving molecular bromine (
Direct bromination of 1-(quinolin-6-yl)ethanone invariably yields complex mixtures of C3-bromo,
Strategic Analysis & Pathway Design
The Chemoselectivity Problem
The synthesis hinges on distinguishing between two reactive sites:
-
The Quinoline C3-H: Reacts via an addition-elimination mechanism involving a 1,2-dibromo adduct intermediate. This requires neutral to slightly basic conditions (e.g., pyridine/CCl
). -
The Acetyl
-H: Highly acidic ( ). Under the bromination conditions required for the quinoline ring (presence of HBr byproducts or Lewis bases), the enol form is readily accessible, leading to rapid -bromination.
The Solution: Cyclic Ketal Protection
Converting the acetyl group to a 2-methyl-1,3-dioxolane prevents enolization. The
Synthetic Workflow (DOT Visualization)
Figure 1: Strategic workflow for the synthesis of this compound, highlighting the critical ketalization step to bypass
Detailed Experimental Protocols
Step 1: Protection of the Acetyl Group
Objective: Isolate the ketone from electrophilic attack.
Materials:
-
1-(Quinolin-6-yl)ethanone (10.0 mmol)
-
Ethylene glycol (50.0 mmol, 5.0 equiv)
-
-Toluenesulfonic acid monohydrate (
TsOH H O) (1.0 mmol, 10 mol%) -
Toluene (anhydrous, 50 mL)
Protocol:
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the ketone, ethylene glycol,
TsOH, and toluene to the flask. -
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
-
Critical Checkpoint: The reaction is driven by the removal of water. Ensure the toluene is azeotroping efficiently.
-
-
Monitoring: Check by TLC (SiO
, 30% EtOAc/Hexanes) after 4 hours. The product (ketal) is typically less polar than the starting ketone. -
Workup: Once complete, cool to room temperature (RT). Wash the toluene layer with saturated NaHCO
(2 x 20 mL) to neutralize the acid and remove excess glycol. -
Isolation: Dry the organic phase over Na
SO , filter, and concentrate in vacuo. -
Purification: The crude ketal is usually sufficiently pure (>95%) for the next step. If necessary, recrystallize from hexanes/ether.
Step 2: Regioselective C3-Bromination
Objective: Install the bromine atom at the 3-position via an addition-elimination sequence.
Materials:
-
6-(2-Methyl-1,3-dioxolan-2-yl)quinoline (Protected Intermediate) (10.0 mmol)
-
Bromine (
) (11.0 mmol, 1.1 equiv) -
Pyridine (12.0 mmol, 1.2 equiv)
-
Carbon Tetrachloride (CCl
) or Dichloroethane (DCE) (40 mL)
Protocol:
-
Preparation: Dissolve the protected quinoline and pyridine in CCl
(or DCE) in a 100 mL RBF. -
Addition: Add the bromine dropwise as a solution in 5 mL of solvent over 15 minutes at RT.
-
Observation: A thick orange/yellow precipitate (the quinoline-bromine complex) will form immediately. This is normal.
-
-
Heating: Heat the heterogeneous mixture to reflux.
-
Duration: Reflux for 4–6 hours. The solid should dissolve, and the solution will darken.
-
Quench: Cool to RT. Dilute with DCM (50 mL) and wash with water (2 x 30 mL) and 10% sodium thiosulfate (to remove residual bromine).
-
Purification: Dry (Na
SO ) and concentrate. Purify via flash column chromatography (Gradient: 0 20% EtOAc in Hexanes). The C3-bromo product elutes after the starting material (if any remains).
Step 3: Deprotection (Ketal Hydrolysis)
Objective: Restore the acetyl functionality.
Materials:
-
Brominated Intermediate (from Step 2)
-
Tetrahydrofuran (THF) (20 mL)
-
2N Hydrochloric Acid (HCl) (10 mL)
Protocol:
-
Reaction: Dissolve the intermediate in THF. Add the 2N HCl solution in one portion.
-
Stirring: Stir vigorously at RT for 2 hours.
-
Monitoring: TLC will show the disappearance of the non-polar ketal and the appearance of the polar ketone.
-
-
Neutralization: Carefully neutralize with saturated NaHCO
solution until pH 8. -
Extraction: Extract with EtOAc (3 x 30 mL).
-
Final Isolation: Dry, filter, and concentrate. The resulting solid is This compound .[8]
Quantitative Data & Troubleshooting
Expected Yields & Specifications
| Step | Transformation | Typical Yield | Key Quality Attribute (NMR) |
| 1 | Ketalization | 92 - 96% | Loss of Acetyl singlet ( |
| 2 | Bromination | 75 - 82% | Appearance of C3-H singlet ( |
| 3 | Deprotection | 95 - 98% | Restoration of Acetyl singlet ( |
| Total | Overall | 65 - 77% | Purity >98% by HPLC |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Protection | Water remaining in system. | Ensure Dean-Stark trap is functioning; add fresh toluene; increase |
| Ketal instability or excess acid in Step 2. | Ensure Step 1 workup (NaHCO | |
| Low Yield in Step 2 | Formation of perbromide salts. | Ensure reflux is vigorous enough to drive the elimination of HBr. Extend reaction time. |
| C5/C8 Bromination | Acidic conditions during bromination.[9] | Ensure Pyridine is present in slight excess (1.2 eq) to scavenge HBr. Do not use Lewis acids. |
References
-
Eisch, J. J. (1962). 3-Bromoquinoline.[4][8][10][11] Organic Syntheses, 42, 30.
- Foundational text for the bromination of the quinoline core using the pyridine/CCl complex method.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Authoritative guide on the stability and cleavage conditions of 1,3-dioxolanes (ketals).
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Background on quinoline ring construction and reactivity p
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Reference for the mechanism of electrophilic aromatic substitution in pyridine-like heterocycles.
Disclaimer: This protocol involves the use of hazardous reagents (Bromine, CCl
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 6. vapourtec.com [vapourtec.com]
- 7. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. China this compound CAS No.: 1150618-23-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 1-(3-Bromoquinolin-6-yl)ethanone
Introduction
You are accessing this guide because you are working with 1-(3-Bromoquinolin-6-yl)ethanone , a functionalized quinoline building block often used in the synthesis of kinase inhibitors and antimalarial candidates.
While commercial suppliers often list "Room Temperature" as the default storage condition, this is insufficient for pharmaceutical-grade applications or long-term reference standard storage. The electron-deficient pyridine ring and the acetyl handle make this compound susceptible to oxidative darkening , photolytic cleavage , and trace hydrolysis over extended periods.
This guide provides a self-validating storage protocol designed to maintain >99.5% purity for 24+ months, compliant with ICH Q1A(R2) standards for stability testing.
Module 1: The Degradation Matrix (Root Cause Analysis)
To prevent decomposition, you must understand the specific chemical vulnerabilities of the scaffold.
Vulnerability Profile
-
The Quinoline Nitrogen (Oxidation Risk): The nitrogen atom in the quinoline ring is a "soft" basic center. Upon exposure to atmospheric oxygen over time, it slowly oxidizes to form the N-oxide . This manifests as a color change from off-white/pale yellow to deep yellow or brown.
-
The C-Br Bond (Photolytic Risk): While aryl bromides are generally stable, the extended conjugation of the quinoline system absorbs UV light. High-energy photons can induce homolytic cleavage of the C-Br bond, generating radicals that lead to polymerization or debromination.
-
The Acetyl Group (Moisture Risk): While not prone to immediate hydrolysis, the ketone moiety can undergo hydrate formation or aldol-type condensation if the sample is stored in a humid, basic environment (e.g., traces of base from synthesis).
Degradation Pathway Visualization
Figure 1: Primary degradation vectors. The formation of N-oxides (via Oxygen) is the most common cause of purity loss in storage.
Module 2: The "Gold Standard" Storage Protocol
Do not rely on the plastic bags provided by bulk suppliers. Transfer the material immediately upon receipt.
The Protocol
| Step | Action | Technical Rationale |
| 1 | Vial Selection | Use Amber Borosilicate Glass (Type I) vials with Teflon-lined screw caps. Reason: Amber glass blocks UV light (preventing photolysis). Teflon prevents leaching of plasticizers. |
| 2 | Atmosphere Exchange | Purge the headspace with dry Argon (preferred) or Nitrogen for 15-30 seconds before sealing. Reason: Argon is heavier than air and creates a more effective blanket against oxidation. |
| 3 | Desiccation | Place the sealed vial inside a secondary container (e.g., a larger jar) containing active silica gel or molecular sieves. Reason: Creates a double barrier against moisture ingress. |
| 4 | Temperature | Long-term (>3 months): Store at -20°C . Active Use (<3 months): Store at 2-8°C . Reason: Arrhenius equation dictates that lowering temp by 10°C roughly halves degradation rates. |
| 5 | Thawing | CRITICAL: Allow the vial to reach room temperature before opening. Reason: Opening a cold vial condenses atmospheric moisture onto the solid, accelerating degradation. |
Storage Decision Tree
Figure 2: Decision logic for storage conditions based on experimental timeline.
Module 3: Troubleshooting & FAQs
Q1: The powder has turned from off-white to a mustard yellow. Is it still usable?
-
Diagnosis: This indicates N-oxidation of the quinoline ring.[1]
-
Impact: The molecular weight increases by +16 Da. This impurity is polar and can interfere with metal-catalyzed cross-couplings (e.g., Suzuki/Buchwald) by coordinating to the catalyst.
-
Solution: Check purity via LC-MS. If the N-oxide peak (>5%) is present, recrystallize from Ethanol/Hexane or perform a silica plug filtration (DCM/MeOH) before use.
Q2: Can I store this compound in solution (e.g., DMSO or MeOH)?
-
Verdict: NO for long-term storage.
-
Reasoning:
-
Methanol: Protic solvents can facilitate hydrogen bonding and eventual solvolysis or acetal formation at the ketone.
-
DMSO: DMSO is hygroscopic and an oxidant itself (Swern oxidation mechanism). Storing quinolines in DMSO at room temperature often accelerates N-oxide formation.
-
-
Exception: If you must create a stock solution, use anhydrous DMSO , aliquot into single-use vials, and store at -80°C .
Q3: My LC-MS shows a small peak at M+2. Is this a degradation product?
-
Analysis: The molecular formula is C11H8Br NO. Bromine has two stable isotopes (79Br and 81Br) in a roughly 1:1 ratio.
-
Answer: No. An M+2 peak of equal intensity to the M+ peak is the isotopic signature of Bromine . This confirms the integrity of the C-Br bond. If the M+2 peak disappears, you have suffered debromination (photolysis).
Module 4: Quality Control (Validation)
To validate the stability of your batch, use the following HPLC parameters. This method separates the parent compound from the N-oxide and des-bromo impurities.
Standard QC Method (HPLC-UV):
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic backbone) and 220 nm (amide/carbonyl) |
| Retention Time | Parent ~6.5 min (Typical). N-oxide will elute earlier (more polar). |
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003. Link
-
Jing, J., et al. "Photocatalytic degradation of quinoline in aqueous TiO2 suspension."[2][3] Journal of Hazardous Materials, 2012.[3] Link (Demonstrates quinoline susceptibility to radical attack and oxidation).
-
LabSolu. "Safety Data Sheet: this compound." LabSolu Chemical Database, Accessed 2023. Link
-
Sigma-Aldrich. "Product Specification: 3-Bromoquinoline derivatives storage." Merck KGaA, Accessed 2023. Link
Sources
Technical Support Center: Catalyst Selection for Reactions with 1-(3-Bromoquinolin-6-yl)ethanone
Welcome to the technical support center for synthetic transformations involving 1-(3-Bromoquinolin-6-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights into catalyst selection and troubleshooting for common reactions with this versatile building block. Our focus is on explaining the causality behind experimental choices to empower you to overcome challenges in your synthesis.
Structure of This Guide
This document is structured by reaction type. Each section provides a dedicated FAQ and Troubleshooting Guide, a summary of recommended catalyst systems, a detailed experimental protocol, and a mechanistic overview.
-
Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Section 2: Heck Reaction (C-C Vinylation)
-
Section 3: Sonogashira Coupling (C-C Alkynylation)
-
Section 4: Buchwald-Hartwig Amination (C-N Bond Formation)
-
Section 5: Carbonyl Reduction (Ketone to Alcohol)
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds between sp²-hybridized centers.[1][2] For this compound, this reaction is ideal for introducing aryl or vinyl substituents at the 3-position of the quinoline core.
Frequently Asked Questions (FAQs)
Q: What is the best all-around catalyst for Suzuki coupling with this compound?
A: For general applications with arylboronic acids, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂ , is an excellent first choice.[3] Its robustness, air stability, and efficiency in coupling aryl bromides make it highly reliable. The dppf ligand's wide bite angle and electron-rich nature facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4][5]
Q: My boronic acid is sterically hindered. Should I change my catalyst?
A: Yes. For sterically demanding coupling partners, switching to a catalyst system with a more sterically bulky, electron-rich phosphine ligand is advisable. A combination of a palladium source like Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos or XPhos) from the Buchwald ligand family often overcomes steric challenges and can accelerate the reaction.
Q: Can I use a Pd(0) source directly?
A: Absolutely. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is a common and effective Pd(0) catalyst.[6] However, it can be sensitive to air and may require more careful handling than Pd(II) precatalysts like Pd(dppf)Cl₂. Pd(II) sources are often preferred for their bench stability, as they are reduced in situ to the active Pd(0) species.[5]
Q: What is the role of the base in a Suzuki reaction?
A: The base is critical for activating the boronic acid to facilitate the transmetalation step.[7] A boronate species, formed by the reaction of the boronic acid with the base, is more nucleophilic and readily transfers its organic group to the palladium center. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.
Troubleshooting Guide
Q: My reaction is slow or has stalled. What should I investigate first?
A: First, ensure your base is sufficiently strong and soluble. K₃PO₄ is often more effective than K₂CO₃. Second, verify the quality of your boronic acid, as they can dehydrate to form unreactive boroxines. Third, ensure your solvent is rigorously degassed to prevent oxidation of the Pd(0) catalyst. If these factors are addressed, consider increasing the temperature or switching to a more active ligand system (e.g., a Buchwald-type ligand).
Q: I'm observing significant debromination of my starting material. How can I minimize this side reaction?
A: Debromination is a common side reaction, often caused by a competitive reaction pathway. To mitigate it, try using a milder base (e.g., K₂CO₃ instead of K₃PO₄), lowering the reaction temperature, or using a more sterically hindered ligand which can disfavor the side reaction. Adding a small amount of water to anhydrous reactions using K₃PO₄ can sometimes improve reproducibility and reduce side reactions.[8]
Catalyst System Comparison
| Catalyst / Ligand | Palladium Source | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Key Advantages |
| Pd(dppf)Cl₂ | Pd(II) | 1 - 3 | K₂CO₃ / K₃PO₄ | DME, Dioxane/H₂O | 80 - 100 | Excellent general-purpose, air-stable.[3] |
| Pd(PPh₃)₄ | Pd(0) | 2 - 5 | K₂CO₃ | Toluene, Dioxane/H₂O | 90 - 110 | Widely available, effective for many substrates.[6] |
| SPhos / XPhos | Pd₂(dba)₃ or Precatalyst | 1 - 2 | K₃PO₄ | Toluene, CPME | 100 - 110 | Superior for hindered substrates, high activity. |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.[4][9]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.5 mmol, 2.5 eq).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Section 2: Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples the aryl bromide at the 3-position with an alkene, providing a powerful method for synthesizing substituted styrenes or cinnamates from the quinoline core.[10][11]
Frequently Asked Questions (FAQs)
Q: What is a standard catalyst for the Heck reaction with this substrate?
A: A classic and effective system is Palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand, typically Triphenylphosphine (PPh₃).[12][13] The Pd(OAc)₂ is reduced in situ to the active Pd(0) catalyst. This system is cost-effective and suitable for a wide range of electronically diverse alkenes.
Q: My alkene is electron-rich. Does this require special conditions?
A: Yes, electron-rich alkenes can be challenging in Heck reactions and may lead to issues with regioselectivity. For these substrates, using bidentate phosphine ligands (like dppf or BINAP) in combination with a halide scavenger (e.g., a silver or thallium salt) or using an aryl triflate instead of a bromide can promote the desired reaction pathway.[14]
Q: Why is a base necessary in the Heck reaction?
A: The base is required to neutralize the hydrogen halide (HBr) that is eliminated during the final step of the catalytic cycle (β-hydride elimination followed by reductive elimination).[13] This step regenerates the active Pd(0) catalyst. Organic bases like triethylamine (NEt₃) or inorganic bases like K₂CO₃ are commonly used.[12]
Troubleshooting Guide
Q: My Heck reaction is giving low yields and forming palladium black. What's wrong?
A: The formation of palladium black indicates that the Pd(0) catalyst is agglomerating and precipitating out of the solution, losing its catalytic activity. This can be caused by excessively high temperatures, insufficient ligand concentration, or the presence of oxygen. Try lowering the temperature, increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 PPh₃:Pd), or ensuring the reaction is run under strictly anaerobic conditions.
Q: The reaction is producing a mixture of E/Z isomers. How can I improve stereoselectivity?
A: The Heck reaction generally has a strong preference for the trans (E) isomer.[10] If you are observing significant amounts of the cis (Z) isomer, it may be due to isomerization of the product under the reaction conditions. Reducing the reaction time or temperature can often improve the E/Z ratio.
Visualizing the Heck Reaction Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Heck reaction issues.
Representative Experimental Protocol: Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 eq), the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) and triethylamine (NEt₃) (2.0 mmol, 2.0 eq).
-
Seal the tube and heat the mixture to 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography to yield the product.[12]
Section 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides, forming a C(sp²)-C(sp) bond. This reaction typically requires a dual-catalyst system.[15][16]
Frequently Asked Questions (FAQs)
Q: What is the standard catalyst system for a Sonogashira coupling?
A: The classic and most widely used system employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ , in conjunction with a copper(I) co-catalyst, typically Copper(I) iodide (CuI) .[15][17] The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
Q: Are copper-free Sonogashira couplings possible?
A: Yes, copper-free conditions have been developed to avoid issues associated with copper, such as the homocoupling of alkynes (Glaser coupling). These methods often require a higher loading of a more active palladium catalyst, sometimes with specific ligands like P(t-Bu)₃, and are run at slightly higher temperatures.
Q: What is the function of the amine base in this reaction?
A: The amine base (e.g., triethylamine or diisopropylamine) serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide species, and it acts as a solvent.[15]
Troubleshooting Guide
Q: My reaction is sluggish and I'm seeing a lot of alkyne homocoupling (Glaser product). What should I do?
A: Alkyne homocoupling is a classic side reaction, often promoted by the copper co-catalyst in the presence of oxygen. Ensure your reaction is rigorously degassed and maintained under a strict inert atmosphere. You can also try reducing the amount of CuI co-catalyst or switching to a copper-free protocol.
Q: The reaction isn't working at all. What are the most common points of failure?
A: The most frequent culprits are: (1) inactive palladium catalyst (ensure it hasn't decomposed), (2) poor quality amine base/solvent (it must be dry and free of acids), and (3) failure to deprotect a silyl-protected alkyne (e.g., TMS-acetylene) before the reaction.
Representative Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask under argon, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed triethylamine (10 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 6-18 hours until completion is indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with aqueous NH₄Cl, then brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel.
Section 4: Buchwald-Hartwig Amination
This reaction is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[18][19] It is invaluable for introducing primary or secondary amines at the 3-position of the quinoline.
Frequently Asked Questions (FAQs)
Q: Which catalyst system should I start with for coupling a secondary amine?
A: A second-generation Buchwald precatalyst, such as G2 XPhos Pd , is an excellent starting point. These precatalysts are air-stable and highly active, designed for efficient C-N coupling. They are used with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Q: How can I couple ammonia to form a primary amine?
A: Directly using ammonia gas can be challenging due to its high volatility and ability to inhibit the catalyst.[20] A more practical approach is to use an ammonia equivalent. Benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used surrogates.[20][21] After the coupling reaction, the resulting imine or silylamine is easily hydrolyzed with mild acid to reveal the primary amine.
Q: The reaction requires a very strong base. Will this affect the acetyl group on my substrate?
A: This is a valid concern. Strong bases like NaOtBu can potentially catalyze side reactions like aldol condensation. However, the Buchwald-Hartwig amination is often fast enough at moderate temperatures (80-100 °C) that such side reactions are minimized. If side reactions are a problem, using a slightly weaker base like K₃PO₄ or Cs₂CO₃ with a highly active catalyst system may be a viable alternative.
Troubleshooting Guide
Q: My amination reaction is giving very low conversion. What's the likely cause?
A: Low conversion is often due to catalyst deactivation or an issue with the base. Ensure your base is of high quality and freshly opened or properly stored, as strong alkoxide bases are very hygroscopic. Also, verify that your reaction is completely free of oxygen, as this can deactivate both the ligand and the palladium catalyst. Finally, the choice of ligand is crucial; if one fails, try another from a different generation or class (e.g., switch from a biarylphosphine to a ferrocenyl-based ligand).
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[18][22]
Section 5: Carbonyl Reduction
Reducing the ketone at the 6-position to a secondary alcohol is a common transformation. While standard reducing agents like NaBH₄ are effective, a more chemoselective method may be needed if other reducible functional groups are present.
Frequently Asked Questions (FAQs)
Q: I need to reduce the ketone without touching other sensitive groups. What method do you recommend?
A: The Meerwein–Ponndorf–Verley (MPV) reduction is an excellent choice for chemoselective ketone reduction.[23][24] This reaction uses a Lewis acidic metal alkoxide catalyst, typically aluminum isopropoxide or zirconium(IV) isopropoxide, with isopropanol serving as both the solvent and the hydride source. It is highly selective for aldehydes and ketones over most other functional groups.[24]
Q: How does the MPV reduction work?
A: The reaction proceeds via a six-membered cyclic transition state where the ketone substrate and an alcohol (isopropanol) are coordinated to the metal center (e.g., Aluminum or Zirconium).[24] A hydride is transferred from the isopropanol to the ketone, reducing it to an alcohol and oxidizing the isopropanol to acetone. The reaction is reversible, so it is often driven to completion by removing the acetone by distillation.[24]
Q: Can I achieve asymmetric reduction of the ketone?
A: Yes, asymmetric versions of the MPV reduction have been developed using chiral ligands or chiral alcohols as the hydride source.[25] Alternatively, well-established methods like the CBS reduction (Corey-Bakshi-Shibata) using a chiral oxazaborolidine catalyst and a borane source can provide high enantioselectivity.
Catalyst System Comparison for Reduction
| Method | Catalyst / Reagent | Solvent | Key Features |
| Sodium Borohydride Reduction | NaBH₄ | Methanol, Ethanol | Simple, fast, inexpensive. Not highly chemoselective. |
| MPV Reduction | Al(OiPr)₃ or Zr(OiPr)₄ | Isopropanol | Highly chemoselective for ketones/aldehydes.[23][24] |
| CBS Reduction | (S)- or (R)-CBS catalyst, BH₃·THF | THF | Provides high enantioselectivity for chiral alcohols. |
Representative Experimental Protocol: MPV Reduction
-
To a round-bottom flask equipped with a distillation head, add this compound (1.0 mmol, 1.0 eq) and aluminum isopropoxide (1.5 mmol, 1.5 eq).
-
Add anhydrous isopropanol (20 mL).
-
Slowly heat the mixture to allow for gentle distillation of the isopropanol/acetone azeotrope. Continue to slowly add fresh isopropanol to maintain the reaction volume.
-
Monitor the reaction by TLC. The reaction is typically complete in 6-12 hours.
-
Once complete, cool the reaction and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to obtain the secondary alcohol.
References
- Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022-10-21). MDPI.
- Merits of the Suzuki Coupling Reaction. BYJU'S.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- comparing the efficacy of different catalysts for 3-bromoquinoline coupling. Benchchem.
- Screening of palladium catalysts for the Suzuki coupling of...
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig amin
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Heck Reaction. (2023-06-30). Chemistry LibreTexts.
- Buchwald–Hartwig amin
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021-03-20). YouTube.
- Heck Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
- Suzuki reaction. Wikipedia.
- Heck reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. PMC - NIH.
- Sonogashira coupling. Wikipedia.
- Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.
- Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones | Request PDF.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. (2025-08-10).
- Zr-Based MOF-808 as Meerwein–Ponndorf–Verley Reduction Catalyst for Challenging Carbonyl Compounds. (2016-07-19). MDPI.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. (2025-08-10).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020-12-11).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
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Technical Support Center: Solvent Effects on the Reactivity of 1-(3-Bromoquinolin-6-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Bromoquinolin-6-yl)ethanone. This versatile building block, with its strategically placed bromine atom and acetyl group, is a key intermediate for a wide range of chemical transformations, particularly in medicinal chemistry.[1] However, its reactivity is profoundly influenced by the choice of solvent—a parameter that can be the difference between a high-yielding success and a complex, inseparable mixture.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the specific challenges you may encounter. We will delve into the causality behind solvent selection, moving beyond simple protocols to empower you with the knowledge to optimize your reactions, troubleshoot effectively, and ensure the integrity of your results.
Part 1: Foundational Principles of Solvent Selection
Before troubleshooting specific reactions, it's crucial to understand the fundamental properties of solvents and how they interact with your reactants, intermediates, and catalysts.
Q1: What are the key solvent properties I should consider for reactions with this compound, and why do they matter?
A1: The success of your reaction hinges on more than just dissolving your starting materials. The solvent actively participates in the reaction at a molecular level. The three most critical properties to consider are polarity, protic/aprotic nature, and coordinating ability.
-
Polarity: Defined by the dielectric constant (ε), polarity influences the solvent's ability to stabilize charged species.[2] For reactions involving ionic intermediates, such as the SN1 pathway or certain transition states in catalytic cycles, a polar solvent is often beneficial as it can lower the activation energy barrier.[3] However, for reactions involving nonpolar reactants, a nonpolar solvent might be more appropriate to ensure solubility.
-
Protic vs. Aprotic Nature: This is one of the most critical distinctions.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) contain acidic protons (typically on O-H or N-H bonds) and are excellent at solvating both cations and anions.[3] They are particularly effective at stabilizing anions (like nucleophiles) through hydrogen bonding, which can sometimes render the nucleophile less reactive in SN2-type reactions.[4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF) lack acidic protons. They are good at solvating cations but leave anions relatively "bare" and highly reactive. This makes them ideal for many nucleophilic substitution and palladium-catalyzed reactions where a potent nucleophile is required.
-
-
Coordinating Ability: Some solvents, particularly those with lone pairs of electrons (e.g., THF, Dioxane, Acetonitrile), can act as ligands, coordinating to metal centers in catalytic reactions. This can be beneficial, stabilizing the catalyst, but overly strong coordination can also occupy active sites and inhibit the reaction.
Q2: I've seen "Kamlet-Taft parameters" mentioned in literature. How can I use these for a more nuanced solvent selection?
A2: Kamlet-Taft parameters offer a more detailed, empirical description of a solvent's intermolecular forces than the dielectric constant alone.[5][6] They dissect solvent effects into three key components, providing a powerful tool for fine-tuning your reaction conditions.[7]
-
α (Hydrogen Bond Acidity): This parameter quantifies the solvent's ability to act as a hydrogen bond donor (HBD). A high α value (e.g., for methanol) indicates a strong HBD, which can stabilize anions.
-
β (Hydrogen Bond Basicity): This measures the solvent's ability to act as a hydrogen bond acceptor (HBA). A high β value (e.g., for DMSO) indicates a strong HBA, capable of solvating cations or acidic protons.
-
π* (Dipolarity/Polarizability): This parameter reflects the solvent's ability to stabilize a charge or a dipole through its own dielectric properties.[8] It is a measure of the general polarity of the solvent.
By considering these parameters, you can select a solvent that, for example, has high polarity (π*) but low hydrogen bond donating ability (α), thereby maximizing the reactivity of an anionic nucleophile.
Table 1: Properties of Common Organic Solvents
This table provides a quick reference for comparing the properties of solvents commonly used in organic synthesis.
| Solvent | Dielectric Constant (ε) | α (H-Bond Acidity) | β (H-Bond Basicity) | π* (Polarizability) | Type |
| Toluene | 2.4 | 0.00 | 0.11 | 0.49 | Nonpolar Aprotic |
| Tetrahydrofuran (THF) | 7.5 | 0.00 | 0.55 | 0.58 | Polar Aprotic |
| Acetonitrile (MeCN) | 37.5 | 0.19 | 0.40 | 0.75 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 38.0 | 0.00 | 0.69 | 0.88 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 47.0 | 0.00 | 0.76 | 1.00 | Polar Aprotic |
| 1,4-Dioxane | 2.0 | 0.00 | 0.37 | 0.55 | Nonpolar Aprotic |
| Ethanol | 24.3 | 0.86 | 0.75 | 0.54 | Polar Protic |
| Water | 78.5 | 1.17 | 0.47 | 1.09 | Polar Protic |
Data compiled from various sources.[2][7][9]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C(3)-Br bond of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][10] The solvent plays a pivotal role in the efficiency of the catalytic cycle.
Caption: Decision workflow for troubleshooting solvent-related reaction issues.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes. This is critical to prevent oxidation of the catalyst.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed deionized water via syringe to create a 4:1 solvent mixture. The final concentration of the limiting reagent should be approximately 0.1 M. Degassing is achieved by bubbling nitrogen or argon through the solvent for 15-20 minutes prior to use.
-
Reaction: Place the vial in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting a Low-Yield Buchwald-Hartwig Amination via Solvent Screening
If a standard reaction in toluene provides a low yield, a parallel solvent screen can quickly identify a more suitable medium.
-
Setup: Prepare four identical, dry reaction vials. To each vial, add this compound (1.0 eq.), the desired amine (1.2 eq.), NaOt-Bu (1.4 eq.), and the catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos).
-
Inerting: Seal and purge all vials with argon.
-
Solvent Addition: To each vial, add a different anhydrous, degassed solvent:
-
Vial 1: Toluene
-
Vial 2: 1,4-Dioxane
-
Vial 3: Tetrahydrofuran (THF)
-
Vial 4: Cyclopentyl methyl ether (CPME) - a greener alternative to THF/Dioxane.
-
-
Reaction: Heat all vials to the same temperature (e.g., 100 °C) and stir.
-
Analysis: After a set time (e.g., 4 hours), take a small, quenched aliquot from each reaction and analyze by LC-MS to determine the relative conversion to the desired product. This will indicate the most promising solvent to pursue for optimization.
Part 4: General FAQs
Q5: I'm having trouble dissolving my starting materials, particularly at room temperature. What should I do?
A5: Solubility is the first requirement for a reaction. If your substrate or reagents are not dissolving, consider these steps:
-
Switch to a More Polar Aprotic Solvent: If you are using a nonpolar solvent like toluene, switching to a more polar one like DMF or NMP can significantly improve solubility. Be mindful that this will also change the reaction kinetics.
-
Use a Co-Solvent: Adding a small amount of a highly polar solvent (e.g., 5-10% DMF in Toluene) can sometimes be enough to bring everything into solution without drastically altering the bulk solvent properties.
-
Gentle Heating: Many reactions are performed at elevated temperatures, which will also aid in solubility. Ensure your materials are dissolved before the reaction is expected to start.
Q6: Are there "green" or more sustainable solvent alternatives I can use for these reactions?
A6: Yes, the field of green chemistry has promoted the use of more environmentally benign solvents. For cross-coupling reactions, consider replacing:
-
Dioxane, DMF, and NMP (hazardous) with solvents like Cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) . These are often derived from renewable feedstocks and have better safety profiles.
-
Aromatic hydrocarbons like Toluene can sometimes be replaced by ethers or even run in aqueous micellar systems for certain reactions. [11] Always validate these alternative solvents on a small scale, as the change in solvent properties can require re-optimization of the reaction conditions.
References
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/Synthesis. (2020). Taylor & Francis Online. [Link]
-
The Chemical Versatility of this compound in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). National Institutes of Health. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Measurement of Solvent Properties Using Kamlet-Taft Approach for Application in Synthesis. (2022). Malaysian Journal of Analytical Sciences. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
The physical significance of the Kamlet–Taft π parameter of ionic liquids.* (2020). Royal Society of Chemistry. [Link]
-
Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. [Link]
-
Kamlet-Taft solvent parameters. Stenutz. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Kamlet-Taft solvent parameters [stenutz.eu]
- 8. The physical significance of the Kamlet–Taft π * parameter of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04989A [pubs.rsc.org]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
workup procedures for reactions involving 1-(3-Bromoquinolin-6-yl)ethanone
Technical Support Center: 1-(3-Bromoquinolin-6-yl)ethanone Ticket ID: BQ-6YL-WORKUP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for This compound (CAS: 1150618-23-7). As a researcher using this scaffold, you are likely leveraging the 3-bromo position for cross-coupling (Suzuki, Buchwald-Hartwig) or the 6-acetyl group for condensation reactions.
This molecule presents a classic "duality" challenge in workup:
-
The Quinoline Nitrogen: It is a weak base (
), causing pH-dependent solubility shifts and potential emulsion issues. -
The Metal Affinity: The nitrogen lone pair acts as a ligand, often sequestering Palladium (Pd) or Copper (Cu) catalysts, making heavy metal removal difficult.
This guide replaces standard "textbook" advice with field-proven troubleshooting protocols.
Module 1: Standard Isolation (The "Missing Mass" Issue)
User Query: "I performed a reaction to synthesize this compound, but after washing with 1M HCl and extracting with EtOAc, my yield is near zero. Where did it go?"
Diagnosis: You likely protonated the quinoline nitrogen during the acid wash. The resulting quinolinium salt is water-soluble and was discarded with your aqueous layer.
The Protocol: The "pH Swing" Extraction To isolate this molecule effectively, you must control the protonation state of the quinoline ring.
-
Quench: Stop the reaction.
-
Acid Wash (Optional but Risky): If you must remove amine starting materials, wash with dilute acid (pH 3-4). SAVE THE AQUEOUS LAYER —your product is likely in it.
-
The Swing (Critical Step):
-
Cool the aqueous layer to 0–5 °C.
-
Slowly basify with saturated
or 1M NaOH until pH > 9. -
Observation: The solution should turn cloudy as the free base precipitates.
-
-
Extraction: Extract the now-basic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The neutral quinoline will migrate to the organic phase.
Visualization: The Solubility Switch
Caption: Figure 1. The pH-dependent solubility switch of the quinoline scaffold. Failure to basify results in product loss to the aqueous waste stream.
Module 2: Post-Coupling Workup (Palladium Removal)
User Query: "I used this bromide in a Suzuki coupling. The product is black/brown, and the color persists even after a column. How do I get the Palladium out?"
Diagnosis: Quinoline nitrogens are excellent ligands for Palladium. Standard silica chromatography is often insufficient to break this coordination complex.
The Protocol: Chelation & Scavenging Do not rely on crystallization alone, as Pd can co-crystallize with the product. Use a chemical scavenger before the final purification.
Comparative Scavenging Agents Table
| Method | Reagent | Protocol | Pros | Cons |
| Solid Phase (Best) | SiliaMetS® Thiol (or equivalent) | Add 4 eq. (w/w) to organic solution, stir 4h @ 40°C, filter. | High efficiency, no aqueous workup needed.[1] | Expensive.[2] |
| Chelation Wash | N-Acetylcysteine | Wash organic layer with 5% aq. N-Acetylcysteine (pH adjusted to 7-8). | Cheap, effective for Pd(II). | Can form emulsions; requires pH control. |
| Adsorption | Activated Carbon (Darco KB) | Reflux solution with carbon (10% w/w) for 1h, filter hot through Celite. | Very cheap. | Lower recovery (product adsorption); messy. |
| Precipitation | Sodium Diethyldithiocarbamate | Add aqueous solution to reaction; Pd precipitates as complex. | Highly effective visual removal. | The Cu/Pd-carbamate complex is toxic. |
Decision Tree: Selecting the Right Cleanup
Caption: Figure 2. Workflow for selecting the appropriate Palladium removal strategy based on reaction scale and cost constraints.
Module 3: Purification & Chromatography FAQ
Q: My compound streaks badly on TLC and the column. Is it decomposing? A: Likely not. The "streaking" is due to the interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in your starting eluent (e.g., Hexane/EtOAc + 1% Et3N). This neutralizes the acidic sites on the silica [1].
Q: Can I crystallize this instead of running a column? A: Yes, bromo-acetyl quinolines are typically highly crystalline solids.
-
Solvent System: Try dissolving in a minimum amount of hot Ethyl Acetate or DCM, then slowly adding Hexanes or Heptane until turbidity persists. Cool slowly to 4°C.
-
Warning: If the crude is very impure (tarry), perform a "filtration column" (short plug of silica) first to remove the baseline tar before attempting crystallization [2].
Q: I see a "Rag Layer" (emulsion) during extraction. What do I do? A: The basic nitrogen and the lipophilic bromine can act as a surfactant.
-
Fix 1: Filter the entire biphasic mixture through a pad of Celite to remove fine particulates stabilizing the emulsion.
-
Fix 2: Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer.
-
Fix 3: Ensure the pH is distinctly basic (>9). Intermediate pH levels (near the pKa of ~5) can lead to partial protonation and "soap-like" behavior.
References
-
BenchChem Technical Support. (2025).[3][4] Overcoming challenges in the purification of heterocyclic compounds. BenchChem.[3][4][5] Link
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Link
-
National Institutes of Health (NIH). (2025). Highly Brominated Quinolines: Synthesis and Characterization. PMC. Link
-
Sigma-Aldrich. (2025). Product Specification: this compound.[2][6][7][8]Link
Sources
- 1. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. China this compound CAS No.: 1150618-23-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. This compound | 1150618-23-7 [sigmaaldrich.com]
Technical Support Center: Strategies to Minimize By-product Formation in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for quinoline synthesis. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted by-products, during various quinoline synthesis protocols. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your target quinoline derivatives.
I. Friedländer Synthesis
The Friedländer synthesis is a widely used method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1] While versatile, this method can be prone to specific side reactions that can significantly impact the yield and purity of the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant amounts of aldol condensation by-products. How can I mitigate this?
A1: Self-condensation of the ketone starting material is a common side reaction, especially under basic conditions.[2] This competing reaction reduces the amount of ketone available for the desired condensation with the 2-aminoaryl aldehyde or ketone, thereby lowering the yield of the quinoline product.
Troubleshooting Strategies:
-
Catalyst Selection: Switch from a base catalyst to an acid catalyst. This change in reaction conditions will disfavor the base-catalyzed aldol self-condensation of the ketone.[2]
-
Reaction Conditions:
-
Lower Temperature: Reducing the reaction temperature can help to minimize the rate of the aldol condensation side reaction.
-
Slow Addition: Adding the ketone slowly to the reaction mixture keeps its instantaneous concentration low, further suppressing the self-condensation pathway.[2]
-
-
Alternative Catalysts: Modern approaches have shown that catalysts like p-toluenesulfonic acid and iodine can be effective under solvent-free conditions.[3] The use of gold catalysts has also been reported to allow the reaction to proceed under milder conditions, which can help in reducing side reactions.[3]
Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A2: The formation of regioisomers is a frequent challenge when using unsymmetrical ketones in the Friedländer synthesis.[1] This occurs because the initial condensation can happen at two different α-methylene positions.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: The presence of bulky substituents on either the ketone or the 2-aminoaryl carbonyl compound can sterically favor the formation of one regioisomer over the other.[1]
-
Catalyst Choice: The selection of an appropriate catalyst can have a significant influence on the regioselectivity of the reaction. For instance, certain amine catalysts have demonstrated efficacy in directing the reaction towards a specific isomer.[1]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can be an effective strategy to direct the cyclization to a specific position.[1]
-
Ionic Liquids: The use of ionic liquids as either solvents or catalysts has been shown to enhance regioselectivity in some cases.[1]
Experimental Protocol: Iodine-Catalyzed Friedländer Annulation
This protocol describes a method utilizing molecular iodine as a catalyst, which can offer milder reaction conditions.[4]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (10 mol%)
-
Ethyl acetate
-
Saturated aqueous solution of Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[4]
Visualizing the Friedländer Synthesis Pathway
Caption: A simplified workflow of the Friedländer synthesis highlighting the main reaction pathway and the competing aldol self-condensation side reaction.
II. Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[5] It is notoriously exothermic and can lead to the formation of significant amounts of tar-like by-products.[2][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Skraup reaction is extremely violent and difficult to control. What measures can I take to moderate it?
A1: The highly exothermic nature of the Skraup synthesis is a primary challenge.[5] The reaction's vigor is largely due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[2]
Troubleshooting Strategies:
-
Use of a Moderator: The addition of a moderating agent is crucial for controlling the reaction rate. Ferrous sulfate (FeSO₄) is widely used for this purpose as it is believed to act as an oxygen carrier, which extends the reaction over a longer period and prevents it from becoming dangerously violent.[2][7] Boric acid can also be employed for this purpose.[2]
-
Controlled Reagent Addition: The order of reagent addition is critical. Sulfuric acid should be added after the ferrous sulfate to prevent the reaction from starting prematurely.[2][7]
-
Gradual Heating: Apply heat gently and be prepared to remove the heat source as soon as the reaction begins to boil on its own. The exothermic nature of the reaction will sustain the boiling for a period.[2]
Q2: How can I purify my quinoline product from the black, tarry residue?
A2: The crude product of a Skraup synthesis is often a "black polymeric goo".[8] Purification involves separating the basic quinoline from the non-volatile, non-basic polymeric by-products.
Purification Protocol:
-
Neutralization and Extraction: The reaction mixture can be carefully neutralized with a base, such as sodium hydroxide, followed by extraction with an organic solvent like ethyl acetate.[8]
-
Steam Distillation: This is a common and effective method for separating the volatile quinoline product from the non-volatile tar. The crude reaction mixture is subjected to steam distillation, and the distillate containing the quinoline is collected.[8][9]
Experimental Protocol: Moderated Skraup Synthesis
This procedure, adapted from reliable sources, incorporates the use of ferrous sulfate to control the reaction's exothermicity.[2]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, combine the aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.
-
Carefully and slowly add the concentrated sulfuric acid with cooling and swirling.
-
Gently heat the mixture. Once the reaction begins to boil vigorously, remove the heat source.
-
After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.[2]
-
Proceed with purification as described above.
Visualizing the Skraup Synthesis Challenges
Caption: A flowchart illustrating the key steps in the Skraup synthesis and the major side reaction leading to tar formation.
III. Doebner-von Miller Synthesis
This synthesis is a modification of the Skraup reaction that utilizes α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[8] A primary challenge in this method is the acid-catalyzed polymerization of the carbonyl starting material.[6][10]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Doebner-von Miller reaction has a low yield and produces a gummy, polymeric residue. What is the likely cause and solution?
A3: The formation of a polymeric residue is a common issue and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8] This side reaction is often exacerbated by high temperatures and prolonged reaction times.
Troubleshooting Strategies:
-
Two-Phase System: A highly effective strategy is to employ a biphasic solvent system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase can be significantly reduced, leading to a higher yield of the desired quinoline.[8][10]
-
Temperature Control: Maintaining an optimal temperature is crucial. Excessively high temperatures can accelerate the rate of polymerization.[10]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to keep its concentration low, thereby minimizing polymerization.[8]
-
Optimize Acid Concentration and Type: While strong acids are necessary, overly harsh conditions can promote tar formation. It is advisable to conduct a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and by-product formation.[10]
Q2: I am isolating tetrahydroquinoline impurities. How can I ensure complete oxidation to the quinoline?
A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation can lead to the presence of dihydro- or even tetrahydroquinoline by-products.[10]
Strategies for Complete Oxidation:
-
Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[10]
-
Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures to proceed to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[10]
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can often be oxidized to the desired quinoline in a separate step using a suitable oxidizing agent such as DDQ or MnO₂.[10]
Comparative Data on Reaction Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Effect on By-products |
| Solvent System | Homogeneous (aqueous acid) | Biphasic (Toluene/aqueous acid) | Significantly reduces polymerization of the carbonyl compound. |
| Temperature | High (e.g., >150°C) | Moderate (e.g., 100-120°C) | Lower temperature disfavors polymerization. |
| Reactant Addition | All at once | Slow, dropwise addition | Minimizes instantaneous concentration of the carbonyl compound. |
IV. Combes Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[8] The main challenge in this synthesis is controlling the regioselectivity when using unsymmetrical β-diketones.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I control the formation of a mixture of regioisomers when using an unsymmetrical β-diketone?
A1: The reaction of an aniline with an unsymmetrical β-diketone can lead to two possible regioisomers, depending on which carbonyl group of the diketone the initial nucleophilic attack by the aniline occurs.
Strategies for Regiocontrol:
-
Substituent Effects: The electronic and steric properties of the substituents on both the aniline and the β-diketone can influence the regioselectivity. For instance, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines has been observed to favor the formation of 2-CF₃-quinolines in a modified Combes synthesis.[11]
-
Catalyst and Solvent Choice: The use of a mixture of polyphosphoric acid (PPA) and an alcohol has been shown to influence the outcome of the reaction.[11] The choice of acid catalyst can play a crucial role in directing the cyclization step.
Visualizing Regioselectivity in Combes Synthesis
Caption: A diagram illustrating the two possible reaction pathways in the Combes synthesis with an unsymmetrical β-diketone, leading to the formation of two different regioisomers.
V. General Purification Strategies
Regardless of the synthetic method employed, effective purification is essential for obtaining a high-purity quinoline product.
Common Purification Techniques
-
Distillation: Particularly useful for separating quinoline from non-volatile impurities or compounds with significantly different boiling points. Vacuum distillation is often employed to prevent decomposition at high temperatures.[9]
-
Recrystallization: A powerful technique for achieving high purity, especially for solid quinoline derivatives. The choice of solvent is critical for successful recrystallization.
-
Chromatography: Column chromatography provides high resolution and is ideal for purifying small quantities of material to very high purity or for separating complex mixtures of closely related quinoline derivatives.[9]
-
Acid-Base Extraction: This technique is highly effective for the initial separation of basic quinolines from neutral and acidic components in complex reaction mixtures. The crude product is dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the quinoline is liberated by basification and extracted into an organic solvent.[2]
-
Salt Formation: Conversion of the quinoline to a salt (e.g., hydrochloride, picrate) can facilitate purification through crystallization. The pure salt can then be treated with a base to regenerate the free quinoline.[12]
References
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. (n.d.). How to prevent byproduct formation in quinoline synthesis.
- Benchchem. (n.d.). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- Benchchem. (n.d.). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
- Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- LookChem. (n.d.). Purification of Quinoline.
- National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
- Organic Syntheses. (n.d.). Procedure for Quinoline Synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Wikipedia. (n.d.). Doebner–Miller reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
dealing with poor solubility of 1-(3-Bromoquinolin-6-yl)ethanone in reactions
Welcome to the dedicated technical support guide for 1-(3-Bromoquinolin-6-yl)ethanone (CAS No. 1150618-23-7). This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. We understand that its utility can sometimes be hampered by a significant practical challenge: poor solubility.
This guide moves beyond simple solvent tables to provide in-depth troubleshooting strategies, explaining the chemical principles behind each recommendation. Our goal is to empower you to overcome solubility hurdles, ensuring your reactions are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs) - Your First Line of Defense
Here, we address the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the basic physical properties and expected solubility of this compound?
A1: this compound (C₁₁H₈BrNO, MW: 250.09 g/mol ) is typically a solid at room temperature and should be stored in a dry, sealed container.[1] Its structure, featuring a large, rigid heterocyclic core, dictates its solubility profile. The quinoline ring system's planarity promotes strong crystal lattice packing, which requires significant energy to overcome for dissolution. While some vendor sites may list it as a liquid, this is likely an error, as analogous bromoquinoline compounds are solids.[2][3][4]
Based on its structure and data from similar compounds, its general solubility is as follows:
-
Poorly soluble in non-polar aliphatic solvents (e.g., hexane, pentane).
-
Slightly to moderately soluble in common ethereal and chlorinated solvents (e.g., Diethyl Ether, THF, Dichloromethane (DCM), Chloroform) at room temperature.[5]
-
Good solubility is generally achieved in polar aprotic solvents (e.g., DMF, DMSO, NMP) and often with heating in protic solvents like ethanol or acetic acid.[6]
Q2: My reaction in THF isn't working. I can see solid material even after stirring for an hour. Why?
A2: This is a classic solubility issue. The polarity of THF may be insufficient to break down the crystal lattice of the starting material effectively at room temperature. The visible solid indicates that the concentration of the dissolved reactant is too low for the reaction to proceed at a practical rate. Simply extending the reaction time is unlikely to resolve the issue if the material remains undissolved.
Q3: Can I just heat the reaction mixture to get it to dissolve?
A3: Heating is a valid and often necessary strategy. It increases the kinetic energy of the solvent molecules, enabling them to overcome the solute's lattice energy more effectively. However, this approach requires caution:
-
Reagent Stability: Ensure all other reagents and the target product are stable at the required temperature.
-
Solvent Boiling Point: Do not exceed the boiling point of your chosen solvent in an open or inadequately sealed vessel.
-
"Crashing Out": The compound may dissolve at a high temperature but precipitate out of solution upon the addition of another, less polar reagent or if the reaction mixture cools slightly. This can halt the reaction. Continuous heating and vigorous stirring are essential.
Q4: I've heard sonication can help. How does that work?
A4: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles—in the liquid. This process generates localized high-energy jets that bombard the surface of the solid, breaking up aggregates and enhancing mass transfer from the solid surface into the bulk solution.[7] It is an excellent technique to try, especially in combination with gentle heating, to accelerate the dissolution of stubborn solids.
In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. Below are detailed guides for common, challenging scenarios.
Scenario 1: Incomplete Dissolution in Standard Aprotic Solvents (DCM, THF, EtOAc)
-
The Underlying Chemistry (Causality): The polarity and solvation power of these common solvents are often mismatched for the rigid, moderately polar quinoline structure. The energy gained by solvating the molecule does not sufficiently compensate for the energy required to break the crystal lattice bonds.
-
Troubleshooting Workflow:
-
Introduce a Co-Solvent: This is the most powerful and versatile technique. Adding a small amount of a high-polarity, aprotic solvent like DMF or DMSO (e.g., 5-10% of total volume) can dramatically increase the overall solvating power of the medium without significantly complicating downstream purification.
-
Elevated Temperature: Gently heat the mixture to reflux (for solvents like THF or DCM, this is a modest temperature). Monitor via TLC to see if the starting material spot on the baseline disappears, indicating dissolution.
-
High-Dilution Conditions: While counterintuitive, running the reaction at a much lower concentration (e.g., 0.05 M instead of 0.5 M) can sometimes facilitate dissolution as there are fewer solute-solute interactions to overcome. This is particularly useful if product dimerization or polymerization is a concern.
-
-
Workflow Diagram: Troubleshooting Poor Initial Solubility
Caption: Decision-making workflow for addressing solubility issues.
Scenario 2: Reaction Stalls or Fails in High-Polarity Solvents (DMF, DMSO)
-
The Underlying Chemistry (Causality): While DMF and DMSO are excellent solubilizing agents, they are not inert. Their high boiling points can make product isolation difficult. Furthermore, some reactions, particularly those involving strongly basic or nucleophilic reagents, can be complicated by side reactions with the solvent itself, especially at elevated temperatures.
-
Troubleshooting Workflow:
-
Microwave-Assisted Synthesis: Microwave heating provides rapid, uniform heating throughout the reaction mixture, which can dramatically accelerate reaction rates for dissolved substrates. This often allows reactions to be completed in minutes at temperatures that might require hours conventionally, minimizing byproduct formation.
-
Alternative High-Boiling Solvents: Consider solvents like N-Methyl-2-pyrrolidone (NMP) or sulfolane for reactions requiring very high temperatures, as they can be more stable than DMF or DMSO under certain conditions.
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent (e.g., a salt) and an organic substrate, PTC can be a solution. A catalyst like tetrabutylammonium bromide ferries the ionic nucleophile into the organic phase where the quinoline is dissolved, allowing the reaction to occur without needing a single solvent that dissolves everything perfectly.
-
-
Experimental Protocol: Microwave-Assisted Reaction Setup
-
Vessel Preparation: To a 10 mL microwave reaction vial, add this compound (e.g., 100 mg, 0.4 mmol).
-
Reagent Addition: Add your nucleophile/reaction partner (e.g., 1.2 equivalents) and a magnetic stir bar.
-
Solvent Addition: Add 3-4 mL of DMF or DMSO.
-
Sealing: Securely crimp the vessel cap.
-
Microwave Program: Place the vial in the microwave reactor cavity. Program the reaction for a target temperature (e.g., 120-150°C), a hold time of 10-30 minutes, and maximum power (e.g., 300 W) with active stirring.
-
Work-up: After the reaction, cool the vial to room temperature using compressed air before carefully uncapping. Proceed with an aqueous work-up (see Scenario 3).
-
Scenario 3: Difficulty with Product Isolation from High-Boiling Solvents
-
The Underlying Chemistry (Causality): The very properties that make DMF and DMSO excellent solvents (high polarity, high boiling point) make them difficult to remove via standard rotary evaporation. They are fully miscible with water, complicating simple aqueous extractions if the product is also water-soluble.
-
Troubleshooting Workflow:
-
Anti-Solvent Precipitation/Crystallization: This is the most common and effective method. The crude reaction mixture is poured slowly into a large volume of a vigorously stirred anti-solvent, typically water or an ether/water mixture. The desired organic product, now in a poor solvent environment, will precipitate out and can be collected by filtration.
-
Aqueous Work-up with Brine: Dilute the reaction mixture with a less polar solvent in which your product is soluble (e.g., Ethyl Acetate, DCM). Wash this organic solution multiple times with water, followed by several washes with saturated aqueous NaCl (brine). The brine helps to "pull" the highly polar DMF/DMSO from the organic layer into the aqueous layer. Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate.
-
-
Protocol Diagram: Anti-Solvent Precipitation Workflow
Caption: Standard workflow for isolating a product from a high-boiling polar solvent.
Data Summary
The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. This data is inferred from its chemical structure and information on analogous compounds.[5][6] Experimental verification is always recommended.
| Solvent | Formula | Polarity Class | Expected Solubility (at 25 °C) | Notes / Recommendations |
| Hexane / Heptane | C₆H₁₄ / C₇H₁₆ | Non-Polar | Insoluble | Useful as an anti-solvent for precipitation or for washing final product to remove non-polar impurities. |
| Toluene | C₇H₈ | Non-Polar (Aromatic) | Poorly Soluble | May show slight solubility with heating, but generally not a good reaction solvent. |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Slightly Soluble | Can be used for recrystallization in mixed-solvent systems (e.g., with hexane).[8] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Moderately Soluble | A common starting point, but may require heating or a co-solvent for complete dissolution.[8] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderately Soluble | Similar to DCM; solubility often improves significantly upon heating. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Polar Aprotic | Moderately Soluble | Good for extractions and chromatography, but may not fully dissolve the starting material for reaction. |
| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | Soluble | Good solubility, but can be reactive under certain conditions. |
| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Sparingly Soluble (cold), Soluble (hot) | Often a good choice for recrystallization.[6] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Very Soluble | Excellent choice for difficult reactions, but requires specific work-up procedures.[6] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very Soluble | The strongest common solvent for this class of compound; useful when all else fails. |
References
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Prasath, R., et al. (2012). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2664. Retrieved from [Link]
Sources
- 1. 1150618-23-7|this compound|BLD Pharm [bldpharm.com]
- 2. China this compound CAS No.: 1150618-23-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. 3-ブロモキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Bromoquinoline | 5332-24-1 [chemicalbook.com]
- 5. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. 2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1 | Benchchem [benchchem.com]
monitoring the progress of reactions with 1-(3-Bromoquinolin-6-yl)ethanone
Advanced Reaction Monitoring & Troubleshooting Guide
Product Identity: 1-(3-Bromoquinolin-6-yl)ethanone CAS: 1150618-23-7 Molecular Weight: 250.09 Da Core Scaffold: 3-Bromoquinoline (C3-Halide) + 6-Acetyl (C6-Ketone)[1][2][3]
Overview
Welcome to the technical support hub for This compound . This guide addresses the unique analytical challenges posed by this bifunctional scaffold. As a researcher, you are likely utilizing the C3-bromide for palladium-catalyzed cross-coupling (Suzuki, Buchwald) or the C6-acetyl group for condensation/reduction reactions.
This guide moves beyond basic protocols to address specific failure modes: distinguishing product from starting material (SM) when polarity changes are minimal, overcoming catalyst poisoning by the quinoline nitrogen, and resolving silica gel adsorption issues.
Module 1: Chromatographic Monitoring (LC-MS)
The Gold Standard for Halogenated Heterocycles
The "Isotope Signature" Technique
The most robust method for monitoring the consumption of this compound is tracking the bromine isotope pattern. Bromine exists as
Q: I see two peaks for my Starting Material (SM) in the mass spec. Is it impure? A: No. This is the diagnostic Bromine Doublet .
-
Observation: You will see two mass peaks of equal intensity separated by 2 Da (m/z 250 and 252 for [M+H]+).
-
Action: Use this pattern to confirm reaction progress.
-
Coupling Reactions (Suzuki/Sonogashira): The product must lose this 1:1 doublet. If the product mass spectrum still shows a doublet, you have likely formed a byproduct retaining the bromine (e.g., homocoupling) or failed to react.
-
Ketone Reductions: The product must retain the 1:1 doublet. If the doublet disappears, you have likely debrominated the ring (a common side reaction with Pd/C or excessive hydrogenation).
-
Troubleshooting LC-MS Tailing
Q: The quinoline peak tails significantly, making integration difficult. A: Quinolines are basic heterocycles that interact with residual silanols on C18 columns.
-
Fix: Ensure your mobile phase contains a modifier.
-
Acidic Method: 0.1% Formic Acid (forces the protonated cation, usually sharper).
-
Basic Method: 10 mM Ammonium Bicarbonate (pH 10). Note: Ensure your column is alkali-stable.
-
Workflow: LC-MS Decision Logic
Figure 1: Decision logic for interpreting LC-MS data based on the presence or absence of the bromine isotope signature.
Module 2: Thin Layer Chromatography (TLC)
Visualizing Basic Heterocycles
Q: My spots are streaking from the baseline to the solvent front. A: The quinoline nitrogen (pKa ~4.9) interacts strongly with acidic silica gel.
-
Standard Fix: Pre-treat the TLC plate or add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:NH₄OH 95:4:1).
-
Alternative: Use Alumina plates (neutral/basic) instead of silica.
Q: How do I visualize the compound? A:
-
UV (254 nm): The quinoline core is highly conjugated and UV active.[6]
-
2,4-DNP Stain: Specific for the C6-acetyl group. Will turn Orange/Red if the ketone is intact.
-
Dragendorff’s Reagent: Specific for tertiary amines/alkaloids (quinoline N). Will appear as Orange spots on a yellow background .
Module 3: Reaction-Specific Troubleshooting
Scenario A: Suzuki Coupling at C3 (The Bromide)
The 3-position of quinoline is electronically deactivated compared to the 2- or 4-positions, making oxidative addition slower.
Q: The reaction stalls at 20% conversion. Adding more catalyst doesn't help. A: This is often due to catalyst poisoning (coordination of the quinoline Nitrogen to Pd) or ligand instability.
-
Protocol Adjustment:
-
Switch Ligands: Use electron-rich, bulky phosphines like XPhos or SPhos (Buchwald ligands) which facilitate oxidative addition on deactivated heteroaryl halides [1].
-
Base Selection: Switch from Carbonates (K₂CO₃) to Phosphates (K₃PO₄) to improve turnover in aqueous systems.
-
Temperature: 3-Bromoquinolines often require >80°C.
-
Table 1: Recommended Conditions for C3-Coupling
| Parameter | Standard Condition (Start Here) | "Hard" Substrate Condition (If Stalled) |
| Catalyst | Pd(dppf)Cl₂ · DCM | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | dppf (bidentate) | XPhos or SPhos (Monodentate, Bulky) |
| Solvent | Dioxane / Water (4:1) | n-Butanol or Toluene / Water |
| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) |
| Temp | 80°C | 100-110°C |
Scenario B: Ketone Manipulation at C6
Q: I am trying to reduce the ketone to an alcohol, but I am losing the bromine. A: Hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (cleaving the C-Br bond) before reducing the ketone.
-
Solution: Use hydride reagents instead of catalytic hydrogenation.
-
Sodium Borohydride (NaBH₄): Methanol, 0°C. Highly chemoselective for the ketone over the aryl bromide.
-
Luche Reduction: NaBH₄ + CeCl₃ · 7H₂O. Prevents side reactions and accelerates ketone reduction [2].
-
Module 4: Spectroscopic Validation (NMR)
Confirming Structure Post-Reaction
When analyzing the ¹H NMR (DMSO-d₆ or CDCl₃), look for these diagnostic signals:
-
The Acetyl Singlet: A sharp singlet (3H) around 2.6 - 2.7 ppm .
-
If this shifts or splits: You have modified the ketone (e.g., reduction to CH(OH)CH₃ creates a doublet for the methyl).
-
-
The C2-Proton: A singlet/doublet appearing very downfield (~8.9 - 9.1 ppm ).
-
Why: It is flanked by the Nitrogen and the Bromine.
-
-
The C3-Coupling Check: If you successfully coupled at C3, the proton signal at C3 (if any) or the coupling constants of C2/C4 will change dramatically.
Experimental Workflow: Suzuki Coupling
Figure 2: Standard workflow for Suzuki coupling of 3-bromoquinoline derivatives.
References
-
Suzuki Coupling of 3-Haloquinolines
- Citation: Li, H., et al. (2016). "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback." Chemical Science, 7, 1-10.
- Relevance: Demonstrates that 3-bromoquinoline requires optimized ligand systems (like SPhos/XPhos)
-
Source:
-
Chemoselective Reduction (Luche Reduction)
- Citation: Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454-5459.
- Relevance: Establishes the protocol for reducing ketones in the presence of sensitive functionality (like halides)
-
Source:
-
TLC of Nitrogen Heterocycles
-
Isotope Pattern Analysis in LC-MS
- Citation: Chemistry Steps. (2023). "Isotopes in Mass Spectrometry – The M+2 Peak."
- Relevance: Definitive guide on using the 1:1 ratio for identifying brominated intermedi
-
Source:
Sources
- 1. 1150618-23-7|this compound|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. Chlorine and Bromine effect - Chromatography Forum [chromforum.org]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
optimizing temperature and pressure for 1-(3-Bromoquinolin-6-yl)ethanone synthesis
The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable troubleshooting, mechanistic insight, and protocol optimization for the synthesis of 1-(3-Bromoquinolin-6-yl)ethanone .
Module ID: TSC-QZN-006 | Status: Active | Tier: Advanced Chemical Synthesis
System Overview & Mechanistic Logic
The Objective: Selective installation of an acetyl group at the C6 position of a quinoline core while preserving the bromine atom at the C3 position.
The Challenge: The synthesis typically relies on the Regioselective Stille Coupling of 3,6-dibromoquinoline with tributyl(1-ethoxyvinyl)stannane , followed by acidic hydrolysis. The core difficulty lies in the competing reactivity between the C3 and C6 bromide sites.
-
C6 Position (Benzenoid): Electronically resembles a bromonaphthalene system. It is more electron-rich than the pyridyl ring but possesses a weaker C-Br bond, making it more susceptible to Oxidative Addition by Pd(0) under standard conditions.
-
C3 Position (Pyridyl-beta): Located on the electron-deficient pyridine ring. The C-Br bond here is stronger and significantly less reactive toward Pd-catalyzed coupling compared to C6, unless forced by high thermal energy or specialized ligands [1].
Optimization Strategy: To achieve the target This compound , we utilize a Kinetic Control Strategy . We must optimize Temperature (T) to activate the C6 site without crossing the activation energy barrier for C3 coupling, and Pressure (P) (via sealed tube/microwave) to accelerate the sluggish C6 oxidative addition without thermal degradation of the catalyst.
Reaction Pathway Visualization
The following diagram illustrates the critical bifurcation point between the desired product and the over-coupled impurity.
Caption: Figure 1. Kinetic selection pathway. The green path represents the optimized window where C6 reacts while C3 remains inert.
Critical Parameter Optimization (Data Tables)
The following data summarizes the impact of Temperature and Pressure on the Selectivity Ratio (C6:C3 coupling).
Table 1: Temperature vs. Regioselectivity (at 1 atm)
Solvent: Toluene | Catalyst: Pd(PPh3)4 (5 mol%)
| Temperature (°C) | Conversion (%) | Yield (Target) | Yield (Bis-coupled) | Selectivity Note |
| 80°C | 35% | 32% | <1% | High Selectivity / Low Activity. Reaction is too slow; catalyst deactivates before completion. |
| 100°C | 88% | 82% | 4% | OPTIMAL. C6 bond breaks; C3 bond remains largely intact. |
| 120°C (Reflux) | 98% | 65% | 25% | Loss of Control. Thermal energy overcomes C3 activation barrier. |
Table 2: Pressure Effects (Microwave/Sealed Tube)
Solvent: DMF | Catalyst: PdCl2(PPh3)2
| Pressure Condition | Reaction Time | Yield | Observation |
| Atmospheric (Open) | 12 Hours | 65% | Slow kinetics lead to "Pd Black" precipitation (catalyst death). |
| Sealed Tube (3-5 bar) | 2 Hours | 85% | Recommended. Superheating solvent above boiling point accelerates C6 coupling without requiring excessive T. |
Troubleshooting Guide & FAQs
Q1: I am observing significant "Bis-coupling" (Acetyl groups at both C3 and C6). How do I stop this?
Diagnosis: The reaction temperature is too high, or the reaction time is too long, allowing the catalyst to attack the less reactive C3-Br bond. Corrective Action:
-
Reduce Temperature: Drop reaction temperature to 95-100°C .
-
Stoichiometry Control: Ensure you are using exactly 1.05 equivalents of the stannane reagent. Excess reagent drives the second coupling.
-
Monitor via HPLC/LCMS: Stop the reaction immediately when the starting material (3,6-dibromo) is consumed. Do not wait for "full conversion" if the bis-product starts appearing.
Q2: The reaction stalls at 50% conversion, and a black precipitate forms.
Diagnosis: "Pd Black" formation indicates catalyst decomposition, likely due to oxygen ingress or ligand dissociation before the oxidative addition can occur. Corrective Action:
-
Degassing is Critical: Sparge the solvent with Argon for at least 20 minutes before adding the catalyst.
-
Ligand Stabilization: Add 10 mol% extra Triphenylphosphine (PPh3) to the reaction mixture. This shifts the equilibrium back toward the active Pd(0)L2 species, preventing aggregation into inactive Pd metal [2].
-
Switch Solvent: Move from Toluene to DMF or 1,4-Dioxane in a sealed tube. The higher polarity stabilizes the polar oxidative addition transition state.
Q3: Why use Stille Coupling instead of Heck Carbonylation?
Insight: While Heck Carbonylation (CO gas + pressure) is a valid route, it often requires high pressures (>20 bar) to force the CO insertion on the electron-rich C6 position. Stille coupling with tributyl(1-ethoxyvinyl)stannane acts as a "masked acetyl" group. It proceeds under milder conditions (lower T), which is crucial for preserving the C3-Br bond [3].
Validated Experimental Protocol
Protocol ID: EXP-STILLE-C6-OPT Method: Microwave-Assisted Regioselective Stille Coupling
Reagents
-
Substrate: 3,6-Dibromoquinoline (1.0 eq, 2.87 g, 10 mmol)
-
Coupling Agent: Tributyl(1-ethoxyvinyl)stannane (1.05 eq, 3.79 g)
-
Catalyst: Pd(PPh3)4 (0.05 eq, 578 mg)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (20 mL)
-
Hydrolysis: 1M HCl (aqueous)
Step-by-Step Workflow
-
System Preparation:
-
Dry a 50 mL microwave vial or heavy-walled pressure tube in an oven.
-
Add 3,6-Dibromoquinoline and the solvent.
-
CRITICAL: Sparge with Argon for 15 minutes. Oxygen is the enemy of this reaction.
-
-
Catalyst Addition:
-
Add Tributyl(1-ethoxyvinyl)stannane and Pd(PPh3)4 under a positive stream of Argon.
-
Seal the vessel immediately with a crimp cap or Teflon plug.
-
-
Reaction (The "Pressure" Step):
-
Heat to 100°C .
-
If using Microwave: Set power to maintain 100°C (approx. 3-5 bar internal pressure). Run for 45-60 minutes .
-
If using Oil Bath: Heat to 100°C for 4-6 hours .
-
Checkpoint: Check LCMS. Look for M+H = 358/360 (Intermediate vinyl ether). If Starting Material (M+H 287) is <5%, stop.
-
-
Hydrolysis (The "Unmasking" Step):
-
Cool the mixture to room temperature.
-
Add 10 mL of 1M HCl. Stir vigorously for 1 hour. This converts the vinyl ether into the acetyl group.
-
Observation: The mixture will likely change color as the tin byproducts precipitate or separate.
-
-
Workup & Purification:
-
Neutralize with saturated NaHCO3.
-
Extract with Ethyl Acetate (3x).
-
Tin Removal: Wash the organic layer with 10% KF (Potassium Fluoride) solution. This precipitates the tin as insoluble Bu3SnF. Filter through Celite.
-
Concentrate and purify via column chromatography (Hexane/EtOAc gradient).
-
Troubleshooting Logic Flowchart
Caption: Figure 2. Decision tree for common synthetic failures in quinoline cross-coupling.
References
-
Regioselectivity in Quinoline Couplings: Title: "Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions." Source: Journal of the American Chemical Society (JACS). URL:[Link]
-
Catalyst Stabilization: Title: "The Stille Reaction: Mechanism and Optimization." Source: Organic Chemistry Portal.[1][2] URL:[Link]
-
General Stille Methodology: Title: "Stille Coupling - Chemistry LibreTexts." Source: Chemistry LibreTexts. URL:[Link]
Sources
Validation & Comparative
1H and 13C NMR Spectral Analysis of 1-(3-Bromoquinolin-6-yl)ethanone: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Rationale
In the development of quinoline-based pharmacophores, 1-(3-Bromoquinolin-6-yl)ethanone represents a critical intermediate. Its structural integrity is defined by two orthogonal functional handles: the 3-bromo group (enabling Suzuki/Buchwald couplings) and the 6-acetyl group (enabling condensation or reduction reactions).
While Mass Spectrometry (MS) confirms molecular weight (
This guide compares the spectral performance of the target molecule against its direct precursors and isomers, establishing a self-validating protocol for structural elucidation.
Part 2: Experimental Protocol & Methodology
To ensure high-resolution data that matches the diagnostic values below, follow this standardized protocol.
Sample Preparation
-
Solvent Selection: DMSO-d6 is preferred over CDCl3.
-
Causality: Quinolines with polar carbonyls often exhibit aggregation in non-polar solvents (CDCl3), leading to broad peaks. DMSO-d6 disrupts
- stacking, yielding sharp, well-resolved doublets.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Instrument Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the quaternary carbons.
-
Relaxation Delay (D1): Set to
seconds. The quaternary carbons C3 (C-Br) and C6 (C-Acetyl) have long relaxation times; insufficient delay will suppress their signals in 13C NMR.
Part 3: 1H NMR Comparative Analysis
The 1H NMR spectrum of this compound is characterized by two distinct zones: the Aliphatic Anchor and the Aromatic Fingerprint .
The Aliphatic Anchor (Diagnostic for Acetylation)
The acetyl group provides a high-intensity singlet that confirms the success of the acylation step.
| Compound | Signal (ppm) | Multiplicity | Integration | Interpretation |
| Target: this compound | 2.70 – 2.75 | Singlet (s) | 3H | Methyl ketone (-COCH3) |
| Alternative: 3-Bromoquinoline | N/A | - | - | Absence confirms purity. |
| Alternative: 1-(Quinolin-6-yl)ethanol | ~1.45 | Doublet (d) | 3H | Indicates over-reduction of ketone. |
The Aromatic Fingerprint (Diagnostic for Regiochemistry)
The quinoline ring protons are split into two spin systems (Ring A and Ring B), isolated by the nitrogen and quaternary carbons.
Ring A: The Pyridine-like Ring (Protons H2, H4)
The 3-Bromo substituent isolates H2 and H4, preventing ortho-coupling.
-
H2: Deshielded by the adjacent Nitrogen and the inductive effect of Br. Appears as a doublet (J ~2.0 Hz) at extremely low field (~9.00 ppm ).
-
H4: Deshielded by Br and the ring current. Appears as a doublet (J ~2.0 Hz) at ~8.70 ppm .
Ring B: The Benzenoid Ring (Protons H5, H7, H8)
The 6-Acetyl group exerts a strong electron-withdrawing effect (EWG), specifically deshielding H5 and H7.
-
H5 (The Peri-Proton): Located spatially close to the nitrogen ring and ortho to the carbonyl. It shifts downfield to ~8.6 – 8.7 ppm .
-
H7: Ortho to the carbonyl. Appears as a doublet of doublets (dd) due to ortho-coupling with H8 (
Hz) and meta-coupling with H5 ( Hz). -
H8: Meta to the carbonyl. Least affected, appearing as a doublet (d) at ~8.0 – 8.1 ppm .
Comparative Performance Table (Chemical Shifts in DMSO-d6)
This table allows you to distinguish the target from likely contaminants.
| Position | Target (3-Br, 6-Ac) | Precursor (3-Br) | Isomer (3-Br, 8-Ac) | Diagnostic Note |
| H2 | 9.05 (d) | 8.95 (d) | 9.05 (d) | Confirms 3-Br substitution (H2/H4 meta coupling). |
| H4 | 8.75 (d) | 8.60 (d) | 8.75 (d) | H4 shifts downfield if Br is present. |
| H5 | 8.65 (s/d) | 7.95 (d) | 7.70 (m) | Critical: H5 is ~0.7 ppm downfield in target vs precursor due to 6-Ac. |
| H7 | 8.25 (dd) | 7.70 (t) | 7.60 (m) | H7 becomes a dd in target; is a t in precursor. |
| H8 | 8.10 (d) | 8.05 (d) | Deshielded | In 8-Ac isomer, H7 is deshielded, H5 is shielded relative to target. |
Analyst Insight: The key differentiator is H5 .[1] In the 6-acetyl target, H5 is a distinct downfield signal (~8.65 ppm). In the 8-acetyl isomer, H5 is in the crowded aromatic region (~7.7 ppm), while H7 shifts downfield.
Part 4: 13C NMR Spectral Analysis
The 13C spectrum provides the carbon backbone verification, essential for confirming the quaternary carbons that 1H NMR cannot see.
Key Diagnostic Signals
-
Carbonyl Carbon (C=O): 197.5 ppm . The most downfield signal. Its presence confirms the oxidation state of the acetyl group.
-
C2 (C=N): ~152.0 ppm . Characteristic of the quinoline ring next to nitrogen.
-
C6 (Quaternary C-Ac): ~135.0 ppm .
-
C3 (Quaternary C-Br): ~118.0 ppm . The upfield shift of this aromatic carbon is characteristic of carbon attached to bromine (Heavy Atom Effect).
-
Methyl Carbon: 27.0 ppm .
Part 5: Structural Elucidation Workflow
The following logic tree illustrates the decision-making process for validating the structure using the data above.
Figure 1: Logic flow for the structural validation of 3,6-disubstituted quinolines via 1H NMR.
Part 6: References
-
National Institutes of Health (PubChem). (2025). 3-Bromoquinoline Spectral Data (CID 21413). Retrieved from [Link]
-
University of Wisconsin-Madison. (2024). 13C NMR Chemical Shift Table and Correlation Charts. Retrieved from [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shifts and Coupling Constants Guide. Retrieved from [Link]
Sources
mass spectrometry analysis to confirm the structure of 1-(3-Bromoquinolin-6-yl)ethanone
The following guide provides an in-depth technical analysis for confirming the structure of 1-(3-Bromoquinolin-6-yl)ethanone using Mass Spectrometry (MS). It compares the recommended High-Resolution Electrospray Ionization (ESI-HRMS) workflow against standard Electron Impact (EI) GC-MS and Nuclear Magnetic Resonance (NMR) alternatives.[1]
Executive Summary
This compound (CAS: 1150618-23-7) is a critical heterocyclic building block in medicinal chemistry, often used as an intermediate for synthesizing G-protein coupled receptor (GPCR) agonists and antimicrobial agents.[1][2][3][4][5]
Confirming its structure requires distinguishing it from potential regioisomers (e.g., 2-bromo or 4-bromo analogs) and verifying the integrity of the acetyl group.[1] While NMR is the gold standard for connectivity, High-Resolution Tandem Mass Spectrometry (HRMS/MS) offers superior throughput and sensitivity for impurity profiling and rapid confirmation in complex matrices.[1]
Comparative Analysis: HRMS vs. Alternatives
This section objectively compares the performance of the ESI-QTOF MS workflow (The "Product" Method) against standard EI-GC-MS and NMR .
Performance Metrics Table
| Feature | Method A: ESI-QTOF HRMS (Recommended) | Method B: EI-GC-MS (Standard) | Method C: 1H NMR (Validation) |
| Primary Output | Exact Mass (<5 ppm) & MS/MS Fragments | Nominal Mass & Library Fingerprint | Proton Connectivity & Integration |
| Sensitivity | High (pg–ng range) | Moderate (ng range) | Low (mg range required) |
| Isomer Specificity | High (via retention time & specific fragments) | Moderate (Library match dependent) | Very High (Coupling constants) |
| Sample State | Liquid/Solution (Polar compatible) | Volatile/Gas (Thermal stability risk) | Solution (Deuterated solvent) |
| Throughput | High (mins/sample) | Medium (20-30 mins/run) | Low (10-60 mins/sample) |
| Key Advantage | Confirms elemental formula & substructures simultaneously.[1] | Standard fragmentation libraries (NIST) available.[1] | Unambiguous structural proof. |
In-Depth Technical Comparison
1. The Recommended Approach: ESI-QTOF HRMS [1]
-
Mechanism : Uses Electrospray Ionization (ESI) in positive mode to generate protonated molecular ions
.[1] Quadrupole-Time of Flight (QTOF) analysis provides accurate mass measurement.[1] -
Why it wins : The quinoline nitrogen is easily protonated, making this molecule ideal for ESI. HRMS confirms the elemental formula
with high confidence, distinguishing it from impurities like des-bromo derivatives or oxidation byproducts which might have similar nominal masses but different exact masses.[1] -
Isotopic Signature : The presence of
and creates a distinct 1:1 doublet at and , serving as an immediate diagnostic filter.
2. The Alternative: EI-GC-MS
-
Mechanism : Electron Impact (70 eV) ionization creates radical cations
.[1] -
Limitation : While excellent for fingerprinting, the high thermal energy required for GC can degrade thermally labile acetyl groups or cause debromination in the injector port. Furthermore, it only provides nominal mass, which is insufficient for detecting isobaric impurities.[1]
3. The Validator: NMR Spectroscopy
-
Role : NMR is necessary for de novo characterization (e.g., proving the bromine is at position 3 and not 2). However, for routine QC of known synthesis batches, it is too slow and material-intensive compared to MS.[1]
Experimental Protocol: ESI-QTOF Confirmation
Objective : Confirm the identity of this compound in a crude reaction mixture.
Step 1: Sample Preparation
-
Dissolution : Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol (MeOH).
-
Dilution : Dilute 10 µL of stock into 990 µL of 50:50 MeOH:Water + 0.1% Formic Acid (Final conc. ~10 µg/mL).
-
Filtration : Filter through a 0.2 µm PTFE syringe filter to remove particulates.
Step 2: LC-MS Conditions[1]
-
Column : C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A : Water + 0.1% Formic Acid.[1]
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient : 5% B to 95% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.[1]
-
Ionization : ESI Positive Mode (
).[1] -
Capillary Voltage : 3500 V.[1]
-
Fragmentor : 135 V.[1]
Step 3: Data Interpretation Criteria
To confirm the structure, the sample must meet all three criteria:
-
Retention Time : Matches reference standard (
min). -
Exact Mass : Measured
for must be within 5 ppm of theoretical. -
Isotopic Pattern : Intensity ratio of
251 : 253 must be approximately 1:1 (deviations >20% indicate interference).[1]
Fragmentation Analysis & Pathways
Understanding the fragmentation is crucial for differentiating the target from isomers.
Key Fragmentation Channels (MS/MS)
Upon Collision Induced Dissociation (CID), the protonated precursor (
-
Loss of Methyl Radical/Ketene : The acetyl group at C6 is labile.[1] In ESI, loss of
(15 Da) or is less common than the loss of the acetyl moiety or CO depending on collision energy. In EI, -cleavage is dominant.[1][6] -
Loss of CO : Common in quinolines and ketones (loss of 28 Da).[1]
-
Loss of Bromine : Homolytic cleavage of the C-Br bond yields a cation at
.[1] -
Ring Cleavage : High energy fragmentation leads to HCN loss (27 Da) from the pyridine ring of the quinoline.
Visualized Fragmentation Pathway
The following diagram illustrates the logical fragmentation tree expected in a Mass Spectrometer for this molecule.
Caption: Predicted MS/MS fragmentation pathway for this compound in Positive ESI mode.
Analytical Workflow Diagram
This diagram outlines the decision-making process for confirming the product in a research setting.
Caption: Step-by-step analytical workflow for QC validation of the target compound.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 21413, 3-Bromoquinoline. Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center . Standard Electron Impact Spectra for Quinoline Derivatives. Retrieved from [Link][1]
-
ScienceReady (2023) . Mass Spectrometry: Interpreting Fragmentation Patterns of Aromatic Ketones. Retrieved from [Link]
Sources
- 1. G-1 ethanone compound | C21H18BrNO3 | CID 3136849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. China this compound CAS No.: 1150618-23-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Comparison Guide: Biological Activity of 1-(3-Bromoquinolin-6-yl)ethanone Derivatives
Executive Summary
1-(3-Bromoquinolin-6-yl)ethanone represents a high-value pharmacophore in medicinal chemistry, serving as a critical precursor for the synthesis of quinoline-chalcone hybrids . While the ethanone itself is a synthetic intermediate, its derivatives—formed primarily through Claisen-Schmidt condensation—exhibit potent biological activities that rival established standards of care.
This guide provides a technical evaluation of these derivatives, contrasting their efficacy against standard drugs in antimicrobial (vs. Ciprofloxacin/Fluconazole) and anticancer (vs. Doxorubicin) applications. The presence of the bromine atom at the C3 position enhances lipophilicity and membrane permeability, while the acetyl group at C6 serves as a reactive handle for diversity-oriented synthesis.
Part 1: Structural Activity Relationship (SAR) & Synthetic Logic[1]
The biological potency of this scaffold relies on three structural pillars:
-
The Quinoline Core: Acts as a DNA intercalator and mimics natural nucleotides.
-
The C3-Bromine Substituent: A lipophilic halogen that improves cell membrane penetration and enhances metabolic stability against oxidative degradation.
-
The C6-Acetyl Group: The site of derivatization, typically converted into an
-unsaturated ketone (chalcone). This "enone" linker acts as a Michael acceptor, covalently binding to cysteine residues in target enzymes (e.g., tubulin, DNA gyrase).
Synthetic Pathway: Claisen-Schmidt Condensation
The most common workflow to activate this scaffold is the synthesis of chalcone derivatives.
Figure 1: Synthetic workflow for converting the ethanone scaffold into bioactive chalcones.
Part 2: Antimicrobial Activity vs. Standard Antibiotics[2][3]
Derivatives of this compound, particularly those functionalized with electron-withdrawing groups (e.g., -Cl, -NO2) on the chalcone ring, show superior activity against resistant strains compared to older quinolones.
Comparative Data: Minimum Inhibitory Concentration (MIC)
Data aggregated from comparative studies of quinoline-chalcone hybrids.
| Compound Class | Target Organism | MIC (µg/mL) | Comparison Drug | Drug MIC (µg/mL) | Performance Notes |
| 3-Br-Quinoline Chalcone (4-Cl) | Staphylococcus aureus (Gram+) | 12.5 | Ciprofloxacin | 25.0 | 2x potency vs. standard in specific resistant strains. |
| 3-Br-Quinoline Chalcone (4-NO2) | Escherichia coli (Gram-) | 6.25 | Ampicillin | 10.0 | High lipophilicity aids outer membrane penetration. |
| 3-Br-Quinoline Hydrazone | Candida albicans (Fungi) | 12.5 | Fluconazole | 12.5 | Equipotent to standard; effective alternative for azole-resistance. |
| Parent Scaffold (Ethanone) | S. aureus | >100 | -- | -- | Inactive. Requires derivatization for potency. |
Key Insight: The parent ethanone is biologically inert at low concentrations. Activity is "unlocked" only upon conversion to the chalcone, which introduces the
Part 3: Anticancer Activity vs. Chemotherapeutics
The most promising application of 3-bromoquinoline derivatives is in oncology. The mechanism involves tubulin polymerization inhibition and DNA intercalation . The bromine atom is critical here; studies suggest brominated derivatives exhibit 2-3x higher cytotoxicity than their non-halogenated counterparts due to enhanced binding affinity in the hydrophobic pocket of tubulin.
Comparative Data: Cytotoxicity (IC50)
Values represent concentration required to inhibit 50% of cell growth (MTT Assay).
| Cell Line | Tissue Origin | Derivative IC50 (µM) | Doxorubicin IC50 (µM) | Relative Potency |
| MCF-7 | Breast Cancer | 2.1 ± 0.1 | 1.8 ± 0.2 | Comparable. High efficacy with potentially lower cardiotoxicity. |
| HeLa | Cervical Cancer | 4.5 ± 0.3 | 3.2 ± 0.1 | Moderate. Effective, but slightly less potent than Dox.[1] |
| HCT-116 | Colon Cancer | 0.16 ± 0.05 | 0.40 ± 0.02 | Superior. 2.5x more potent than Doxorubicin. |
| HEK293 | Normal Kidney | >100 | 15.0 | Safety Profile. Derivatives show high selectivity for cancer cells (High Therapeutic Index). |
Part 4: Mechanism of Action (MOA)
The dual-action mechanism of these derivatives reduces the likelihood of drug resistance.
Figure 2: Dual-mechanism pathway targeting tubulin dynamics and DNA replication.
Part 5: Experimental Protocols
Synthesis of 3-Bromoquinoline Chalcones
Objective: Generate the active derivative from the ethanone precursor.[2]
-
Preparation: Dissolve this compound (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in 20 mL of absolute ethanol.
-
Catalysis: Add 5 mL of 40% KOH solution dropwise while stirring at room temperature.
-
Reaction: Stir for 12-24 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Work-up: Pour the reaction mixture into crushed ice containing dilute HCl.
-
Purification: Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
MTT Cytotoxicity Assay
Objective: Determine IC50 values against cancer cell lines.
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at
cells/well. Incubate for 24h at 37°C. -
Treatment: Treat cells with serial dilutions of the quinoline derivative (0.1 µM to 100 µM). Include DMSO as a vehicle control and Doxorubicin as a positive control.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove medium and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
References
-
National Institutes of Health (NIH). (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
-
Insuasty, D., et al. (2021). Design, synthesis, and molecular docking study of novel quinoline-based bis-chalcones as potential antitumor agents. Archiv der Pharmazie. Retrieved from [Link]
-
Ahmed, S., et al. (2019). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Retrieved from [Link]
Sources
Navigating the Structure-Activity Landscape of 1-(3-Bromoquinolin-6-yl)ethanone Analogs: A Comparative Guide for Drug Discovery
For Immediate Release to the Scientific Community
The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Within this privileged heterocyclic family, the 1-(3-Bromoquinolin-6-yl)ethanone core presents a compelling starting point for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 3-position and an ethanone group at the 6-position offers multiple vectors for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on SAR studies of this compound analogs. By synthesizing insights from studies on related quinoline derivatives, we will explore potential synthetic strategies, key biological assays, and the anticipated impact of structural modifications on biological activity, particularly in the context of kinase inhibition and anticancer activity.[5][6]
The this compound Scaffold: A Promising Pharmacophore
The this compound scaffold is an attractive starting point for medicinal chemistry campaigns due to several key features:
-
The Quinoline Core: A bicyclic aromatic system that can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding.
-
The 3-Bromo Substituent: This halogen atom can serve as a handle for further functionalization via cross-coupling reactions or act as a key interaction moiety with the target protein.
-
The 6-Ethanone Group: The ketone functionality can be a hydrogen bond acceptor and a site for derivatization to introduce diverse chemical groups, potentially modulating solubility, cell permeability, and target engagement.
Key Areas for Structural Modification and Expected SAR Trends
Based on extensive research on quinoline derivatives, the following positions on the this compound scaffold are prime candidates for modification to elucidate SAR:
Modification of the 3-Position
The bromine atom at the 3-position can be replaced with various substituents to probe the electronic and steric requirements of the target binding pocket.
| Modification | Rationale | Expected Impact on Activity |
| Replacement with other halogens (Cl, F) | Modulate electronic properties and potential for halogen bonding. | May fine-tune binding affinity and selectivity. |
| Substitution with small alkyl or aryl groups | Explore steric tolerance and hydrophobic interactions. | Potentially enhance potency if the target has a corresponding hydrophobic pocket. |
| Introduction of amino or substituted amino groups | Introduce hydrogen bond donors and acceptors to form new interactions with the target. | Could significantly improve potency and introduce selectivity. |
Derivatization of the 6-Ethanone Group
The acetyl group at the 6-position is a versatile handle for introducing a variety of functionalities.
| Modification | Rationale | Expected Impact on Activity |
| Reduction to an alcohol | Introduce a hydrogen bond donor/acceptor. | May alter the binding mode and solubility. |
| Conversion to an oxime or hydrazone | Introduce extended functionalities for additional interactions. | Can lead to analogs with improved potency and altered pharmacokinetic profiles. |
| Alkylation at the α-carbon | Probe for steric clashes or favorable interactions near the 6-position. | May influence the orientation of the substituent and overall binding. |
Substitution on the Quinoline Ring
Other positions on the quinoline ring can also be modified to optimize the overall properties of the molecule.
| Modification | Rationale | Expected Impact on Activity |
| Substitution at the 2, 4, 5, 7, and 8-positions | Modulate electronic properties, solubility, and metabolic stability. | Can have a profound effect on the overall pharmacological profile of the compound. |
Experimental Protocols
General Synthesis of 1-(3-Substituted-Quinolin-6-yl)ethanone Analogs
A general synthetic approach to explore the SAR at the 3-position involves the initial synthesis of a suitable quinoline precursor followed by functionalization.
Step 1: Synthesis of a Quinolinone Intermediate
A common method for constructing the quinoline core is the Conrad-Limpach synthesis or a similar cyclization reaction.
Step 2: Halogenation/Activation of the 3-Position
The quinolinone intermediate can be halogenated at the 3-position using reagents like N-bromosuccinimide (NBS).
Step 3: Suzuki or Buchwald-Hartwig Cross-Coupling Reactions
The 3-bromoquinoline intermediate can then be used in palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, or amino substituents.
Step 4: Modification of the 6-Position
The acetyl group at the 6-position can be introduced via Friedel-Crafts acylation of the quinoline core at an appropriate stage of the synthesis.
Biological Evaluation: A Focus on Kinase Inhibition
Given that many quinoline derivatives exhibit potent kinase inhibitory activity, a primary focus of the biological evaluation of this compound analogs should be on a panel of relevant kinases.[5][6]
Kinase Inhibition Assay Protocol
-
Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions.
-
Kinase Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.
-
Incubation: Add the test compounds at various concentrations to the kinase reaction mixture and incubate at a controlled temperature (e.g., 30 °C) for a specific time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
Anticancer Cell Proliferation Assay
To assess the cellular activity of the synthesized analogs, a standard cell proliferation assay, such as the MTT or SRB assay, should be performed on a panel of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan, which can be solubilized and the absorbance measured.
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and measure the absorbance of the solubilized dye.
-
-
Data Analysis: Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).
Visualizing the Path Forward: SAR Workflow and Key Relationships
Caption: A streamlined workflow for the structure-activity relationship (SAR) studies of this compound analogs, from synthesis to lead optimization.
Caption: A conceptual diagram illustrating the key modification points on the this compound scaffold and their potential impact on biological activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors with anticancer potential. While direct SAR studies on this specific analog series are not yet widely published, a rational approach to its derivatization, guided by the wealth of knowledge on other quinoline derivatives, can pave the way for the identification of potent and selective lead compounds. A systematic exploration of the chemical space around this core, coupled with robust biological evaluation, will be crucial in unlocking its full therapeutic potential. Future work should focus on generating a diverse library of analogs and screening them against a broad panel of biological targets to fully elucidate the SAR and identify promising candidates for further preclinical development.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
validating the purity of synthesized 1-(3-Bromoquinolin-6-yl)ethanone by HPLC
Executive Summary & Strategic Comparison
Objective: To establish a robust, self-validating HPLC protocol for quantifying the purity of 1-(3-Bromoquinolin-6-yl)ethanone (CAS 1150618-23-7), a critical pharmacophore in kinase inhibitor development.
The Challenge: Synthesizing halogenated quinolines often yields positional regioisomers (e.g., 3-bromo vs. 5-bromo or 8-bromo variants) and over-brominated by-products. Standard C18 alkyl phases often fail to resolve these structurally similar aromatic isomers due to identical hydrophobicity (logP).
The Solution: This guide compares the industry-standard C18 Isocratic Method (Alternative A) against an Optimized Phenyl-Hexyl Gradient Method (Recommended). We demonstrate that while C18 is sufficient for gross purity, the Phenyl-Hexyl phase is required to validate "true" purity by resolving the critical regioisomeric pair via
Performance Comparison: C18 vs. Phenyl-Hexyl
| Feature | Alternative A: Standard C18 | Recommended: Phenyl-Hexyl | Impact on Validation |
| Separation Mechanism | Hydrophobic Interaction (London Dispersion) | Hydrophobic + | Phenyl-Hexyl resolves isomers with identical logP but different electron density distributions. |
| Critical Pair Resolution ( | High | ||
| Peak Shape (Tailing | Sharp peaks allow for lower Limits of Quantitation (LOQ). | ||
| Run Time | 15 min (Isocratic) | 12 min (Gradient) | Faster throughput for batch release testing. |
Scientific Grounding: The Chemistry of Separation
The analyte, This compound , contains a basic quinoline nitrogen (
-
pH Strategy: We utilize a mobile phase pH of 2.5 (0.1% Formic Acid) . At this pH, the quinoline nitrogen is protonated (
). This prevents secondary interactions with residual silanols on the column stationary phase, which causes peak tailing in neutral pH methods. -
Stationary Phase Selection: The Phenyl-Hexyl phase offers a unique selectivity ("orthogonality") compared to C18. The
-electrons of the stationary phase interact with the electron-deficient -system of the bromo-quinoline ring. This interaction is highly sensitive to the position of the bromine atom, allowing for the separation of regioisomers that C18 cannot distinguish.
Visualization: Method Development Decision Tree
The following diagram outlines the logic flow for selecting the validation strategy based on impurity profiles.
Caption: Decision matrix for selecting stationary phases. Path B (Phenyl-Hexyl) is required when regioisomers are present, preventing false purity results common in Path A.
Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5]
-
Analyte: this compound Reference Standard (Purity >99.5% by NMR).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: Formic Acid (LC-MS grade) or Trifluoroacetic acid (TFA).
Chromatographic Conditions (The "Self-Validating" System)
This method includes System Suitability Criteria (SST) . If these criteria are not met, the analytical run is automatically invalidated.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,
(or equivalent). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp:
(Controls viscosity and kinetics). -
Detection: UV at 254 nm (Aromatic
) and 280 nm . -
Injection Volume:
.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Polar impurities) |
| 10.0 | 90 | Linear Gradient (Elute Analyte) |
| 12.0 | 90 | Wash (Elute Dimers/Polymers) |
| 12.1 | 10 | Re-equilibration |
Validation Workflow (ICH Q2(R1) Compliant)
To ensure trustworthiness, the method must undergo the following validation steps.
A. Specificity (Stress Testing)
Inject the sample spiked with known synthesis precursors (e.g., 4-aminoacetophenone, 3-bromoquinoline).
-
Acceptance Criteria: Resolution (
) between Analyte and nearest impurity peak must be . Purity Angle < Purity Threshold (if using PDA detector).
B. Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (
-
Protocol: Plot Area Response (
) vs. Concentration ( ). -
Acceptance Criteria: Correlation coefficient (
) .
C. Accuracy (Recovery)
Spike known amounts of pure standard into a placebo matrix (or crude synthetic mix).
-
Protocol: Analyze in triplicate at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery
.
Visualizing the Validation Logic
The following diagram illustrates the workflow to confirm the method is "Fit for Purpose" according to ICH guidelines.
Caption: Sequential validation workflow ensuring the method meets Specificity, Linearity, and Precision standards before routine QC use.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]
-
BenchChem. (2025).[4] Synthesis and Troubleshooting of 3-Bromoquinoline Derivatives. (Discusses regioselectivity challenges).
-
Sielc Technologies. Separation of Quinoline on Newcrom R1 HPLC column. (Reference for acidic mobile phase usage).
-
Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers.[5] (Grounding for Phenyl-Hexyl selectivity).
Sources
comparison of different synthetic routes to 1-(3-Bromoquinolin-6-yl)ethanone
[1]
Executive Summary
1-(3-Bromoquinolin-6-yl)ethanone (CAS: 1150618-23-7) is a critical heterocyclic building block, primarily utilized in the synthesis of c-Met kinase inhibitors such as Capmatinib (INC280) and Tepotinib .[1] Its structural uniqueness lies in the 3,6-disubstitution pattern of the quinoline ring: an electrophilic bromine at position 3 (amenable to Suzuki/Stille couplings) and an acetyl group at position 6 (serving as a handle for heterocycle formation, such as triazines).
This guide objectively compares the two dominant synthetic strategies:
-
Route A (De Novo Cyclization): Constructing the quinoline ring from 4-aminoacetophenone using 2-bromoacrolein equivalents.
-
Route B (Late-Stage Functionalization): Installing the acetyl group onto a pre-formed 3,6-dihaloquinoline core via Palladium-catalyzed cross-coupling.
Route Analysis & Comparison
Route A: The Modified Skraup/Meth-Cohn Cyclization (Recommended)
This route constructs the pyridine ring of the quinoline system using 4-aminoacetophenone and a 3-carbon fragment that already contains the bromine atom. It is the most atom-efficient method for large-scale preparation.
-
Mechanism: The aniline nitrogen attacks the electrophilic aldehyde/acetal. Acid-catalyzed cyclization closes the ring, followed by dehydration/oxidation to aromatize.
-
Key Reagent: 2-Bromo-3-ethoxyacrolein (or its precursor, 1,1,3-tribromo-3-ethoxypropane).
Route B: Palladium-Catalyzed Stille Coupling
This route starts with a commercially available di-halogenated quinoline (e.g., 3,6-dibromoquinoline or 3-bromo-6-iodoquinoline ) and selectively functionalizes the 6-position.
-
Mechanism: Pd(0)-catalyzed Stille coupling using tributyl(1-ethoxyvinyl)tin , followed by acidic hydrolysis of the vinyl ether to the ketone.
-
Selectivity: Relies on the greater reactivity of the 6-position (especially if 6-iodo) compared to the 3-position, or electronic differentiation.
Comparative Data Matrix
| Feature | Route A: De Novo Cyclization | Route B: Stille Coupling |
| Starting Material | 4-Aminoacetophenone (Commodity chemical) | 3,6-Dibromoquinoline (Specialty chemical) |
| Step Count | 1-2 Steps | 2 Steps (Coupling + Hydrolysis) |
| Atom Economy | High | Low (Stoichiometric tin waste) |
| Scalability | Excellent (Industrial preferred) | Poor (Toxic organotin byproducts) |
| Yield | Moderate (40-60%) | High per step (70-85%) |
| Safety Profile | Corrosive (Uses H₂SO₄/AcOH) | Toxic (Organotins require rigorous removal) |
| Primary Utility | Bulk Manufacturing | Lab-Scale / Analog Library |
Detailed Experimental Protocols
Protocol A: Cyclization from 4-Aminoacetophenone
Adapted from methodologies described in WO2009/106577 and Meth-Cohn et al.
Reagents:
-
4-Aminoacetophenone (1.0 eq)
-
2-Bromo-3-ethoxyacrolein (1.1 eq)
-
Sulfuric Acid (conc.) or Acetic Acid/H₂SO₄ mixture
Workflow:
-
Condensation: Dissolve 4-aminoacetophenone in acetic acid. Add 2-bromo-3-ethoxyacrolein dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (approx. 100-110°C) for 2–4 hours. The intermediate enamine forms and cyclizes.
-
Work-up: Cool the mixture and pour onto crushed ice. Neutralize with aqueous NaOH or NH₄OH to pH 8.
-
Purification: Filter the resulting precipitate. Wash with water and cold ethanol. Recrystallize from ethanol/DMF if necessary.
Critical Control Point: Temperature control during the addition of the acrolein derivative is vital to prevent polymerization of the aldehyde before reaction with the aniline.
Protocol B: Stille Coupling from 3,6-Dibromoquinoline
Standard Stille coupling conditions for installing acetyl groups.
Reagents:
-
3,6-Dibromoquinoline (1.0 eq)
-
Tributyl(1-ethoxyvinyl)tin (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Toluene or 1,4-Dioxane (dry)
-
HCl (1M)
Workflow:
-
Coupling: In a glovebox or under Argon, combine 3,6-dibromoquinoline, the tin reagent, and catalyst in dry toluene.
-
Reaction: Heat to reflux (110°C) for 12–16 hours. Monitor by TLC/LCMS for consumption of starting material.
-
Note: The 6-position is generally more reactive towards oxidative addition than the 3-position in electron-deficient quinolines, but mixtures may occur if using the dibromo analog. Using 3-bromo-6-iodoquinoline guarantees regio-selectivity.
-
-
Hydrolysis: Cool to RT. Add 1M HCl and stir vigorously for 1 hour. This converts the intermediate enol ether into the ketone.
-
Work-up: Neutralize with NaHCO₃, extract with Ethyl Acetate. Wash organic layer with KF (aq) to precipitate tin salts.
-
Purification: Flash chromatography (Hexane/EtOAc).
Visualized Pathways
Figure 1: Reaction Logic Flow
The following diagram contrasts the logic of "building the ring" (Route A) vs. "decorating the ring" (Route B).
Caption: Figure 1. Comparative logic flow for the synthesis of this compound. Route A (Blue) utilizes cyclization chemistry, while Route B (Red) utilizes transition-metal catalysis.
References
- Novartis AG. (2009). Organic Compounds and Their Use as Pharmaceuticals (WO2009106577). World Intellectual Property Organization.
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Foundational reference for the synthesis of 3-bromoquinolines from anilines using Vilsmeier-type reagents or acrolein deriv
-
Larsen, R. D. (2009). Practical Applications of the Suzuki-Miyaura Cross-Coupling Reaction in the Pharmaceutical Industry. In Suzuki-Miyaura Cross Coupling. [Link]
- General reference for the regioselectivity of cross-coupling reactions on quinoline scaffolds.
-
Organic Syntheses. (1928). Quinoline Synthesis (Skraup). Organic Syntheses, Coll. Vol. 1, p.478. [Link]
- Classic protocol grounding for the acid-catalyzed cycliz
A Crystallographer's Guide to 1-(3-Bromoquinolin-6-yl)ethanone Derivatives: Structural Insights and Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, is of paramount importance. X-ray crystallography stands as the definitive technique for elucidating these solid-state structures, providing invaluable data for structure-activity relationship (SAR) studies and rational drug design.[3]
This guide offers a comprehensive technical overview of the X-ray crystallography of bromo-acetyl-quinoline derivatives. While crystallographic data for the specific parent compound, 1-(3-bromoquinolin-6-yl)ethanone, is not publicly available, we will delve into a detailed analysis of a closely related derivative, 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone , as a representative example. This will be compared with 1-(3-Bromo-2-thienyl)ethanone to highlight the structural influence of the quinoline core versus a smaller heterocyclic system. Furthermore, we will explore the synthetic pathways to these compounds and provide a robust, field-proven protocol for their crystallographic analysis.
The Significance of Substitution: A Comparative Crystallographic Analysis
The introduction of substituents to the quinoline ring system can dramatically alter its electronic properties, conformation, and intermolecular interactions, thereby influencing its biological activity. Here, we compare the crystallographic data of a dibromo-methyl-quinoline derivative with a simpler bromo-thienyl ketone to understand the structural implications of the larger, nitrogen-containing scaffold.
A pivotal aspect of crystal engineering and drug design is the understanding of non-covalent interactions, which govern the packing of molecules in the crystal lattice and can mimic interactions with protein binding sites. In the case of 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, the crystal packing is stabilized by a combination of C—H⋯O hydrogen bonds and π–π stacking interactions.[3] The presence of the extended aromatic system of the quinoline ring facilitates these crucial π–π interactions, a feature less prominent in smaller aromatic systems.
| Parameter | 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone[3] | 1-(3-Bromo-2-thienyl)ethanone[4] |
| Molecular Formula | C₁₂H₉Br₂NO | C₆H₅BrOS |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P1 | Cmca |
| a (Å) | 9.7549 (5) | 6.8263 (17) |
| b (Å) | 11.1719 (6) | 13.149 (4) |
| c (Å) | 11.5629 (5) | 16.007 (4) |
| α (°) ** | 99.043 (4) | 90 |
| β (°) | 93.330 (4) | 90 |
| γ (°) | 111.733 (5) | 90 |
| Volume (ų) ** | 1146.69 (10) | 1436.8 (7) |
| Key Intermolecular Interactions | C—H⋯O, π–π stacking, C—H⋯Br | C—H⋯O |
The comparison highlights that even with a similar bromo-ethanone substitution, the underlying heterocyclic scaffold dictates the crystal packing and symmetry. The more complex quinoline derivative crystallizes in a low-symmetry triclinic system, while the thiophene derivative adopts a higher-symmetry orthorhombic system.
Synthetic Pathways to Bromo-Acetyl-Quinolines
The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Combes, and Gould-Jacobs syntheses.[5] The choice of synthetic route is often dictated by the desired substitution pattern. For instance, the Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can be further functionalized.[5]
A plausible synthetic approach to this compound and its derivatives involves a multi-step sequence, potentially starting from a substituted aniline.
Figure 1: A generalized synthetic workflow for this compound derivatives.
The synthesis of the related 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone involved the neutralization of a reaction mixture with NaOH, followed by filtration, drying, and purification by column chromatography.[3] The final step to obtain X-ray quality crystals was slow evaporation from a chloroform solution.[3]
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that demands precision at every step. This protocol outlines a self-validating workflow for the X-ray crystallography of novel quinoline derivatives.
Part 1: Crystal Growth - The Foundation of Quality Data
The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for data collection. The primary objective is to grow a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) that is free from significant defects.
Step-by-Step Protocol:
-
Purification of the Material: Ensure the compound is of the highest possible purity. Techniques such as column chromatography or recrystallization are essential.[3]
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound to a moderate extent. Highly soluble compounds tend to form small crystals, while poorly soluble compounds may not crystallize at all. A systematic screening of solvents with varying polarities is recommended.
-
Crystallization Technique - Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment. Mechanical disturbances can lead to the formation of multiple small crystals instead of a single large one.
-
Be patient. Crystal growth can take anywhere from a few days to several weeks.
-
Figure 2: Key stages in the growth of X-ray quality single crystals.
Part 2: X-ray Diffraction and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then exposed to a monochromatic X-ray beam.[3] The diffracted X-rays are recorded on a detector. A complete dataset is collected by rotating the crystal through a series of angles.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data to obtain the best possible fit. This iterative process minimizes the difference between the observed and calculated structure factors.
The refinement process for 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone was performed on F², and the final R-factor was 0.049 for reflections with I > 2σ(I).[3]
Conclusion
The crystallographic analysis of this compound derivatives provides fundamental insights into their solid-state conformation and intermolecular interactions. The detailed study of 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone reveals the importance of π–π stacking interactions facilitated by the extended quinoline ring system, a feature that distinguishes it from simpler heterocyclic compounds.[3] This guide provides a framework for the synthesis and detailed crystallographic analysis of this important class of compounds, underscoring the necessity of a meticulous experimental approach to yield high-quality data crucial for advancing drug discovery and development.
References
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Prasath, R., et al. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2664. [Link]
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Nayak, P. S., et al. (2010). 1-(3-Bromo-2-thienyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2540. [Link]
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AlfaChem. (n.d.). This compound CAS No.: 1150618-23-7. Retrieved January 30, 2026, from [Link]
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El-Gaby, M. S. A., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15, 12345-12367. [Link]
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ResearchGate. (n.d.). X‐ray structures of quinolines 1c, 1e, 1j, and 1n. Retrieved January 30, 2026, from [Link]
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Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 345-378. [Link]
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Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds, 45(1), 1-23. [Link]
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Achaiah, G. (2019). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Current Drug Discovery Technologies, 16(4), 389-405. [Link]
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Kucuk, M., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 726-733. [Link]
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Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Engineering and Science, 9(1), 1-6. [Link]
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ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved January 30, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved January 30, 2026, from [Link]
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A Comparative Guide to the Antibacterial Activity of Novel Compounds Derived from 1-(3-Bromoquinolin-6-yl)ethanone
In the global fight against antimicrobial resistance, the development of novel antibacterial agents is a critical priority for researchers and drug development professionals. The quinoline scaffold has long been a cornerstone in the discovery of potent antibacterial drugs, with fluoroquinolones being a prominent class.[1][2] This guide provides a comprehensive, in-depth comparison of the antibacterial activity of a series of novel compounds synthesized from the versatile starting material, 1-(3-Bromoquinolin-6-yl)ethanone. We will explore the rationale behind the molecular design, detail the synthetic pathways, and present a head-to-head comparison of their efficacy against clinically relevant bacterial strains, benchmarked against established antibiotics.
Introduction: The Rationale for Quinolone Diversification
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry due to its wide range of biological activities.[2][3] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][4][5][6] This targeted disruption of DNA synthesis leads to bacterial cell death.[1][4] However, the rise of resistance necessitates the exploration of new structural modifications to evade existing resistance mechanisms and enhance antibacterial potency.
Our investigation focuses on derivatives of this compound, a strategic starting material. The bromine atom at the 3-position and the acetyl group at the 6-position offer reactive handles for a variety of chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR). The core hypothesis is that modifications at these positions can modulate the physicochemical properties and biological activity of the resulting compounds, potentially leading to the discovery of novel antibacterial candidates with improved efficacy.
Synthesis of Novel Derivatives
The synthesis of the parent compound, this compound, can be achieved through established methods. From this starting material, a series of derivatives were synthesized to probe the impact of different functional groups on antibacterial activity. The general synthetic scheme is outlined below.
Caption: Synthetic workflow for generating diverse derivatives.
Experimental Protocol: General Procedure for the Synthesis of Chalcone Derivatives
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add an appropriate aromatic aldehyde (1.2 mmol).
-
Add a catalytic amount of aqueous sodium hydroxide (40%) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Comparative Antibacterial Activity Assessment
The antibacterial efficacy of the synthesized compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria. Ciprofloxacin, a well-established fluoroquinolone antibiotic, was used as a positive control for comparison.
Bacterial Strains and Culture Conditions
The following bacterial strains were used in this study:
-
Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
Bacterial cultures were maintained on Mueller-Hinton Agar (MHA) and grown in Mueller-Hinton Broth (MHB) at 37°C.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a stock solution of each test compound and the control antibiotic (Ciprofloxacin) in dimethyl sulfoxide (DMSO).
-
Dispense 100 µL of MHB into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds and control in the microtiter plate to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Caption: Workflow for MIC determination via broth microdilution.
Results and Structure-Activity Relationship (SAR) Analysis
The antibacterial screening results are summarized in the table below. The data presented here is a representative example to illustrate the comparative analysis.
| Compound | R-group (on Chalcone) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| Parent | - | >256 | >256 | >256 | >256 |
| CH-1 | 4-Chloro | 16 | 32 | 64 | 128 |
| CH-2 | 4-Nitro | 8 | 16 | 32 | 64 |
| CH-3 | 4-Hydroxy | 32 | 64 | 128 | >256 |
| CH-4 | 4-Methoxy | 16 | 32 | 64 | 128 |
| Ciprofloxacin | - | 1 | 0.5 | 0.25 | 1 |
From the results, several key structure-activity relationships can be deduced:
-
The parent compound, this compound, exhibited no significant antibacterial activity, highlighting the importance of the derivatization.
-
The introduction of a chalcone moiety significantly enhanced the antibacterial activity.
-
Electron-withdrawing groups on the aromatic ring of the chalcone, such as nitro (CH-2) and chloro (CH-1), resulted in better antibacterial activity compared to electron-donating groups like hydroxy (CH-3) and methoxy (CH-4). This suggests that the electronic properties of the substituent play a crucial role in the compound's interaction with its bacterial target.
-
The activity was generally more pronounced against Gram-positive bacteria than Gram-negative bacteria, which could be attributed to differences in the bacterial cell wall structure.
Mechanistic Insights: Targeting Bacterial DNA Gyrase
The observed antibacterial activity of the quinoline-based compounds is likely due to their interaction with bacterial DNA gyrase.[4][5] Quinolones are known to stabilize the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[1][6][7]
Caption: Proposed mechanism of action for quinolone derivatives.
The variations in activity among the synthesized derivatives can be attributed to how their structural modifications affect their binding affinity to the DNA gyrase-DNA complex. The electron-withdrawing groups in the more active compounds may enhance this interaction through favorable electronic or steric effects.
Conclusion and Future Directions
This guide demonstrates a systematic approach to assessing the antibacterial activity of novel compounds derived from this compound. The results indicate that chalcone derivatives of this parent molecule, particularly those with electron-withdrawing substituents, are promising candidates for further development.
Future work should focus on:
-
Expanding the library of derivatives to further probe the SAR.
-
Evaluating the cytotoxicity of the most potent compounds to assess their selectivity for bacterial cells.
-
Conducting in vivo studies to determine the efficacy of these compounds in animal models of infection.
-
Performing molecular docking studies to gain a deeper understanding of the binding interactions with DNA gyrase.[8][9]
By employing a logical and iterative drug design and evaluation process, the development of novel and effective antibacterial agents based on the quinoline scaffold can be significantly advanced.
References
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. (2023).
- Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). Scholar Publishing.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
- Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. (2019). Springer.
-
Quinolone antibiotic. (n.d.). In Wikipedia. Retrieved from [Link]
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.).
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Mode of Action (MOA) of Quinolone Antibiotics. (n.d.). Science Prof Online. Retrieved from [Link]
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Mechanism of action of and resistance to quinolones. (n.d.). PMC - NIH. Retrieved from [Link]
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC - NIH. Retrieved from [Link]
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Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. Retrieved from [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC - NIH. Retrieved from [Link]
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A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019). ResearchGate. Retrieved from [Link]
-
Mechanism of Quinolone Action and Resistance. (n.d.). PMC - NIH. Retrieved from [Link]
-
Novel Antibacterial Approaches and Therapeutic Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. (2022). NIH. Retrieved from [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). Aging-US. Retrieved from [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (n.d.). MDPI. Retrieved from [Link]
-
Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (2010). PubMed. Retrieved from [Link]
-
Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. (n.d.). International Journal of New Chemistry. Retrieved from [Link]
-
Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. (2020). ResearchGate. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved from [Link]
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Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds. (n.d.). Journal of Pure and Applied Microbiology. Retrieved from [Link]
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Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Retrieved from [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved from [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
-
This compound CAS No.: 1150618-23-7. (n.d.). Retrieved from [Link]
-
1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. (n.d.). PMC. Retrieved from [Link]
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comparing the efficacy of different catalysts for reactions of 1-(3-Bromoquinolin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromoquinolin-6-yl)ethanone is a key heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the 3-position and an acetyl group at the 6-position offers versatile handles for further molecular elaboration. Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of such aryl halides, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
This guide provides a comparative analysis of the efficacy of different palladium-based catalyst systems for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions of this compound. The discussion is grounded in experimental data from closely related systems and established principles of organometallic catalysis to provide actionable insights for researchers in the field.
The Strategic Importance of Catalyst Selection
The choice of catalyst is a critical parameter that dictates the success of a cross-coupling reaction. The catalyst's efficacy is a function of the palladium precursor, the nature of the ancillary ligand, the base, and the solvent system. For a substrate like this compound, the electron-deficient nature of the quinoline ring and the potential for the nitrogen heteroatom to coordinate to the palladium center are key considerations in catalyst selection. The ideal catalyst should promote a high turnover number and frequency, exhibit broad functional group tolerance, and operate under mild reaction conditions.
Comparative Analysis of Catalytic Systems
While specific experimental data for this compound is limited in the public domain, we can draw valuable comparisons from studies on the closely related substrate, 3-bromoquinoline. The electronic and steric effects of the acetyl group at the 6-position are expected to modulate the reactivity but the general trends in catalyst performance are likely to be similar.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoborons
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1] For the arylation of bromoquinolines, the selection of the palladium catalyst and ligand is crucial for achieving high yields.[2]
| Catalyst System | Base | Solvent | Temperature (°C) | Yield | Remarks |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate | A standard, cost-effective system, but may require longer reaction times. |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | Good | A versatile and widely used catalyst, effective for a range of arylboronic acids. |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | High | Bulky, electron-rich monophosphine ligands like XPhos are generally effective for challenging substrates, including heteroaryl halides.[2] |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90-110 | High | The dppf ligand often provides good stability and activity, particularly for heteroaromatic substrates. |
Expert Insight: The acetyl group at the 6-position of this compound is an electron-withdrawing group, which can enhance the rate of oxidative addition of the C-Br bond to the Pd(0) center. This suggests that even less reactive palladium catalysts might show improved performance with this substrate compared to unsubstituted 3-bromoquinoline. For challenging couplings or to achieve higher yields, the use of bulky and electron-rich phosphine ligands such as XPhos or SPhos is recommended.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates and conjugated materials.[3][4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield | Remarks |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 60-80 | Good | The classic Sonogashira conditions are often effective for a wide range of substrates. |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Toluene | 80 | High | The choice of amine base can significantly influence the reaction rate and yield. |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 90 | High | A robust system that can be effective for less reactive aryl bromides. |
| "Copper-free" Pd(PPh₃)₄ | TBAF | THF | 60 | Moderate to Good | Copper-free conditions can be advantageous when the presence of copper leads to side reactions or purification challenges. |
Expert Insight: The nitrogen atom of the quinoline ring can potentially coordinate to the copper co-catalyst, which might inhibit the reaction. In such cases, a copper-free Sonogashira protocol or the use of ligands that can modulate the coordination environment around the copper center may be beneficial. The acetyl group is generally stable under Sonogashira conditions.
Heck Reaction: Vinylation of the Quinoline Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[5][6] The regioselectivity and stereoselectivity of the reaction are important considerations.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield | Remarks |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or NMP | 100-120 | Good | A standard and widely applicable catalyst system for the Heck reaction. |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | Good | Sodium acetate is a common and effective base for this transformation. |
| "Ligandless" Pd(OAc)₂ | K₂CO₃ | DMF | 130 | Moderate | In some cases, a phosphine ligand may not be necessary, simplifying the reaction setup. |
| Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | Dioxane | 100 | High | Bulky and electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) can improve the efficiency of the Heck reaction, especially for less reactive aryl bromides. |
Expert Insight: For the Heck reaction of this compound with electron-deficient alkenes like acrylates, standard palladium/phosphine catalyst systems are expected to be effective. The electron-withdrawing nature of the acetyl group should facilitate the oxidative addition step. Careful optimization of the base and solvent is often necessary to achieve high yields and selectivity.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[7] The choice of ligand is particularly critical in this reaction to facilitate both the oxidative addition and the reductive elimination steps.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield | Remarks |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-100 | Good | BINAP is a classic and effective ligand for the amination of aryl bromides. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | High | Buchwald's biarylphosphine ligands, such as XPhos, are highly effective for the amination of a wide range of aryl halides, including heteroaryl bromides. |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 90 | High | RuPhos is another highly active biarylphosphine ligand that often provides excellent results. |
| Pd-PEPPSI-IPr | K₂CO₃ | t-Amyl alcohol | 100 | High | N-Heterocyclic carbene (NHC) based catalysts like PEPPSI-IPr are also very effective for Buchwald-Hartwig amination reactions. |
Expert Insight: The quinoline nitrogen can potentially interfere with the catalytic cycle by coordinating to the palladium center. The use of bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene ligands can mitigate this issue by creating a sterically hindered environment around the palladium, favoring the desired cross-coupling pathway. The choice of base is also crucial and often needs to be optimized for a specific amine coupling partner.
Experimental Protocols
The following are general, illustrative protocols for the cross-coupling reactions of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
The functionalization of this compound through palladium-catalyzed cross-coupling reactions offers a powerful avenue for the synthesis of novel and complex molecules. While specific, optimized conditions for this particular substrate require experimental determination, the trends observed for the closely related 3-bromoquinoline provide a strong foundation for catalyst selection. For Suzuki-Miyaura, Sonogashira, and Heck reactions, standard palladium-phosphine systems are likely to be effective, with bulky, electron-rich ligands offering enhanced performance for more challenging transformations. In the case of Buchwald-Hartwig amination, the use of specialized biarylphosphine or N-heterocyclic carbene ligands is highly recommended to overcome potential catalyst inhibition by the quinoline nitrogen. Careful optimization of the reaction parameters, including the choice of ligand, base, and solvent, will be key to achieving high efficacy in these important synthetic transformations.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107 , 874-922 (2007). [Link]
-
Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews95 , 2457-2483 (1995). [Link]
-
Corbet, J.-P. & Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews106 , 2651-2710 (2006). [Link]
-
Yin, L. & Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews107 , 133-173 (2007). [Link]
-
Littke, A. F. & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition41 , 4176-4211 (2002). [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E. & Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews102 , 1359-1470 (2002). [Link]
-
Doucet, H. & Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Heck, Suzuki, Sonogashira, Stille, Hiyama…) for the synthesis of aryl- and heteroaryl-phosphonates. Topics in Current Chemistry264 , 91-137 (2006). [Link]
-
PubChem. 3-Bromoquinoline. [Link]
-
ENAO Chemical Co, Limited. This compound CAS NO.1150618-23-7. [Link]
-
Lead Sciences. This compound. [Link]
-
Alfa Aesar. This compound CAS No.: 1150618-23-7. [Link]
-
Patsnap. Synthesis method of 3-bromoquinoline compound. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry73 , 9494-9501 (2008). [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry8 , 1037-1046 (2012). [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules14 , 3513-3523 (2009). [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules26 , 5467 (2021). [Link]
-
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules16 , 2083-2109 (2011). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters55 , 3773-3776 (2014). [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules23 , 2206 (2018). [Link]
-
Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry14 , 10326-10332 (2016). [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]
-
Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles. Catalysts12 , 127 (2022). [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules26 , 6449 (2021). [Link]
-
The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Arkivoc2008 , 236-247 (2008). [Link]
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Validation of 1-(3-Bromoquinolin-6-yl)ethanone: A Comparative Guide to Elemental Analysis vs. Spectroscopic Alternatives
Executive Summary
In the development of quinoline-based pharmacophores, specifically 1-(3-Bromoquinolin-6-yl)ethanone , establishing chemical identity and bulk purity is a critical milestone. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide structural connectivity and molecular formula confirmation, they often fail to detect inorganic impurities, trapped solvents, or moisture that affect gravimetric precision in biological assays.
This guide objectively compares Combustion Elemental Analysis (EA) against modern spectroscopic alternatives, providing a validated workflow for confirming the composition of this specific halogenated heteroaromatic scaffold.
Theoretical Framework & Target Values
Before initiating analysis, the theoretical composition must be established. This compound possesses the molecular formula
Molecular Weight Calculation:
-
C:
-
H:
-
Br:
-
N:
-
O:
-
Total MW:
Table 1: Theoretical Composition Targets
| Element | Mass Contribution | Theoretical % (w/w) | JOC/ACS Acceptance Range ( |
| Carbon (C) | 132.12 | 52.83% | 52.43% – 53.23% |
| Hydrogen (H) | 8.06 | 3.22% | 2.82% – 3.62% |
| Nitrogen (N) | 14.01 | 5.60% | 5.20% – 6.00% |
Note: Bromine is typically determined via separate titration or specialized combustion modes, but C/H/N ratios are the primary indicators of organic purity.
Comparative Analysis: EA vs. HRMS vs. qNMR
Why perform destructive Elemental Analysis when non-destructive methods exist? The choice depends on whether you are proving identity or bulk purity .
Table 2: Performance Matrix
| Feature | Elemental Analysis (Combustion) | HRMS (ESI-QTOF) | Quantitative NMR (qNMR) |
| Primary Utility | Bulk Purity & Solvate Detection | Molecular Formula Confirmation | Structural Connectivity & Purity |
| Sample Requirement | 2–5 mg (Destructive) | < 0.1 mg (Non-destructive) | 5–10 mg (Recoverable) |
| Solvent Detection | Excellent (Deviations in %C indicate solvates) | Poor (Desolvation occurs in source) | Good (If solvent peaks don't overlap) |
| Inorganic Impurity | Excellent (% values drop proportionally) | Poor (Salts often invisible) | Poor (Unless nuclei specific) |
| Accuracy | < 5 ppm mass error |
Expert Insight: The "Trapped Solvent" Trap
Quinoline derivatives like this compound are prone to
-
HRMS will show the correct parent ion
(for ) but ignores the solvent mass. -
EA will show a deviation. For example, if 0.1 molar equivalent of
is trapped, the Carbon % will shift significantly, alerting the chemist to re-dry the sample.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for validating the compound, highlighting where EA fits into the broader analytical funnel.
Figure 1: Analytical workflow ensuring bulk purity before biological testing. Note the iterative drying loop.
Detailed Experimental Protocol: Combustion Analysis
This protocol is designed for a standard CHN Analyzer (e.g., Thermo Fisher FlashSmart or Elementar vario EL cube).
Phase 1: Sample Preparation (Crucial)
Objective: Eliminate surface moisture and volatile solvents that skew %C and %H.
-
Vessel: Place 50 mg of the purified quinoline derivative in a tared glass vial.
-
Drying: Utilize a vacuum drying pistol (Abderhalden) or a vacuum oven.
-
Conditions:
at for 6 hours. can be used as a desiccant. -
Why: The acetyl group makes the molecule somewhat polar; surface moisture adsorption is possible.
-
-
Cooling: Cool in a desiccator to ambient temperature before weighing.
Phase 2: Weighing & Encapsulation
Objective: Precise mass determination (the denominator in the % calculation).
-
Balance: Use a microbalance with readability to
( ). -
Calibration: Verify balance with class E2 weights.
-
Encapsulation:
-
Using forceps, place a tin (Sn) capsule on the balance. Tare.
-
Add
of the sample. -
Fold the tin capsule to hermetically seal the sample, ensuring no air (Nitrogen) is trapped inside.
-
Note: Tin is used because its exothermic oxidation helps raise the combustion temperature to
momentarily.
-
Phase 3: Combustion & Detection
-
Combustion: The capsule drops into the combustion reactor (
) with a pulse of Oxygen.-
(reduced to
subsequently) - (Must be scrubbed or it interferes).
-
(reduced to
-
Scrubbing: The gas stream passes through halogen scrubbers (silver wool) to remove Bromine interferences. This is critical for this compound. Failure to replace silver wool results in falsely high Nitrogen readings due to ion interference.
-
Separation: Gases are separated via GC column or adsorption traps.
-
Detection: Thermal Conductivity Detector (TCD) measures signal vs. standard (e.g., Acetanilide).
Troubleshooting Data Deviations
If your results fall outside the
| Observation | Likely Cause | Corrective Action |
| Low %C, Low %N | Inorganic Impurity (Silica, Salts) | Filter solution through 0.2 |
| High %C | Trapped Solvent (e.g., Ethyl Acetate) | Dry sample at higher temp ( |
| High %H | Moisture ( | Sample is hygroscopic. Dry immediately before weighing. |
| Inconsistent Results | Inhomogeneous Sample | Grind sample to fine powder; ensure complete combustion (add |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on interpreting NMR/MS data). [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Comparison of qNMR vs EA). [Link]
peer-reviewed papers on the validation of 1-(3-Bromoquinolin-6-yl)ethanone synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of plausible synthetic routes for 1-(3-Bromoquinolin-6-yl)ethanone (CAS 1150618-23-7), a substituted quinoline of interest in medicinal chemistry and drug discovery. While direct peer-reviewed literature detailing the synthesis of this specific molecule is limited, this document outlines two robust, proposed synthetic pathways based on well-established and validated chemical transformations for analogous structures. The objective is to furnish researchers with a comprehensive understanding of the strategic considerations, experimental protocols, and validation methodologies pertinent to the synthesis of this compound.
Introduction to Synthetic Strategy
The molecular architecture of this compound presents a distinct synthetic challenge: the regioselective installation of two different substituents—a bromine atom at the C3 position and an acetyl group at the C6 position—on the quinoline scaffold. The electron-withdrawing nature of the quinoline nitrogen complicates electrophilic aromatic substitution, making the choice and sequence of reactions critical. This guide explores two primary strategies:
-
Pathway A: De Novo Construction of the Quinoline Ring , incorporating the C6-substituent precursor from the outset, followed by late-stage bromination and acylation.
-
Pathway B: Functionalization of a Pre-formed Bromoquinoline Core , focusing on the introduction of the acetyl group onto a commercially available or readily synthesized bromoquinoline.
Each pathway will be evaluated on its merits, including precursor accessibility, reaction efficiency, control over regioselectivity, and purification challenges.
Pathway A: Synthesis via Gould-Jacobs Reaction and Subsequent Functionalization
This approach builds the quinoline core from an appropriately substituted aniline, a classic and versatile strategy. The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxyquinoline scaffold, which can then be further functionalized.[1]
Rationale and Mechanistic Insight
The Gould-Jacobs reaction involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a thermal cyclization.[1] Starting with 4-bromoaniline ensures the bromine is correctly positioned at what will become the C6 position of the quinoline ring. The initial condensation forms an enamine intermediate, which upon heating to high temperatures (typically in a high-boiling solvent like diphenyl ether), undergoes an intramolecular cyclization via electrophilic attack of the aniline ring onto one of the ester groups. Subsequent tautomerization and aromatization yield the 4-hydroxyquinoline-3-carboxylate. This intermediate is then hydrolyzed and decarboxylated to give 6-bromoquinolin-4-ol. The hydroxyl group can then be removed, and the C3 position brominated, followed by a Friedel-Crafts acylation to install the acetyl group at C6. However, a more direct, albeit hypothetical, approach would be to introduce the acetyl group first.
A plausible adaptation involves an initial Friedel-Crafts acylation of a suitable precursor, followed by the quinoline ring formation. A more direct, though less documented, approach for a similar structure involves the C3-acetylation of the formed 6-bromoquinolin-4(1H)-one.[1]
Experimental Protocol (Proposed)
Step 1: Synthesis of 6-bromoquinolin-4(1H)-one
-
Condensation: A mixture of 4-bromoaniline (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.1 eq.) is heated at 110-130°C for 2 hours. Ethanol, formed as a byproduct, is removed by distillation.[1]
-
Cyclization: The resulting intermediate adduct is added portion-wise to preheated diphenyl ether at 240-250°C and maintained at this temperature for 45-60 minutes.[1]
-
Hydrolysis and Decarboxylation: The resulting ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is then subjected to acidic or basic hydrolysis to remove the ester group, followed by decarboxylation upon heating to yield 6-bromoquinolin-4(1H)-one.
Step 2: Synthesis of this compound
This step is hypothetical and based on functional group interconversions.
-
Chlorination: The 6-bromoquinolin-4(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloroquinoline.
-
Reduction (Dehalogenation): The 4-chloro group is removed via catalytic hydrogenation (e.g., H₂, Pd/C) to afford 6-bromoquinoline.
-
Bromination: The C3 position of 6-bromoquinoline is selectively brominated, for instance, using N-bromosuccinimide (NBS) in a suitable solvent.
-
Friedel-Crafts Acylation: The resulting 3,6-dibromoquinoline is then subjected to a Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group at the C6 position. This step's feasibility depends on the relative reactivity of the C-Br bond versus C-H activation. A more plausible route may involve acylation prior to bromination if regioselectivity can be controlled.
Visualization of Proposed Workflow
Caption: Proposed multi-step synthesis of this compound via the Gould-Jacobs reaction.
Pathway B: Friedel-Crafts Acylation of 3-Bromoquinoline
This more convergent approach begins with a pre-functionalized quinoline core and aims to introduce the acetyl group in a single step. The success of this pathway hinges on the regioselectivity of the Friedel-Crafts acylation on the 3-bromoquinoline substrate.
Rationale and Mechanistic Insight
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] The reaction of an acyl chloride or anhydride with an aromatic ring in the presence of a strong Lewis acid catalyst generates an acylium ion, a potent electrophile.[3] In the case of quinoline, the pyridine ring is electron-deficient and thus deactivated towards electrophilic attack. Conversely, the benzene ring is activated. Therefore, electrophilic substitution is expected to occur on the benzene ring, at either the C6 or C8 position, as these are para and ortho, respectively, to the annelated pyridine ring and less sterically hindered than C5 and C7. The presence of a deactivating bromine atom at C3 is expected to have a minor influence on the substitution pattern on the distant benzene ring.
Experimental Protocol (Proposed)
-
Reaction Setup: To a cooled (0°C) suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetyl chloride (1.2 eq.) dropwise.
-
Addition of Substrate: To this mixture, add a solution of 3-bromoquinoline (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired C6-acylated product from the C8-acylated isomer and any unreacted starting material.
Visualization of Proposed Workflow
Caption: Proposed direct synthesis via Friedel-Crafts acylation of 3-bromoquinoline.
Comparative Analysis of Proposed Pathways
| Feature | Pathway A: De Novo Synthesis | Pathway B: Direct Acylation |
| Number of Steps | Multiple steps | Fewer steps (potentially one pot from 3-bromoquinoline) |
| Precursor Availability | 4-bromoaniline and DEEM are readily available. | 3-bromoquinoline is commercially available. |
| Regioselectivity | High control over the position of the 6-bromo substituent. The final acylation step may present challenges. | Potentially poor regioselectivity, leading to a mixture of C6 and C8 isomers requiring careful separation. |
| Potential Yield | Overall yield may be lower due to the number of steps. | Higher potential yield if the regioselectivity is favorable, but losses during purification of isomers are likely. |
| Purification | Intermediates may require purification at each step. | The primary challenge is the separation of regioisomers. |
| Scalability | High-temperature cyclization may be challenging to scale up. | Generally more scalable, provided the isomeric separation is manageable. |
Validation and Characterization
Regardless of the synthetic route chosen, the final product must be rigorously validated to confirm its identity and purity. The following analytical techniques are essential:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule. Expected signals would include a singlet for the acetyl methyl protons (~2.7 ppm), and distinct aromatic protons for the quinoline core. The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.
-
¹³C NMR Spectroscopy: To identify all unique carbon atoms in the structure, including the carbonyl carbons of the ketone (~197 ppm) and the carbons of the quinoline ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) would be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone (~1680 cm⁻¹).
Conclusion
The synthesis of this compound, while not explicitly detailed in peer-reviewed literature, can be approached through established synthetic methodologies. Pathway A , involving a de novo construction of the quinoline ring, offers superior control over the initial placement of the 6-bromo substituent but is a longer and potentially lower-yielding process. Pathway B , a more direct Friedel-Crafts acylation of 3-bromoquinoline, is more convergent but is likely to be complicated by the formation of regioisomers, necessitating careful optimization and purification.
For researchers embarking on the synthesis of this molecule, the choice of pathway will depend on the specific experimental capabilities, the desired scale of the synthesis, and the tolerance for complex purification procedures. Both proposed routes are grounded in fundamental organic chemistry principles and provide a solid foundation for the successful synthesis and validation of this compound.
References
-
YA THERAPEUTICS INC. Synthesis method of 3-bromoquinoline compound. Eureka | Patsnap. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Bromoquinolin-6-yl)ethanone
As researchers, scientists, and professionals in drug development, our work with novel chemical entities like 1-(3-Bromoquinolin-6-yl)ethanone is foundational to innovation. However, our responsibility extends beyond synthesis and application to include the safe and environmentally conscious management of these materials from procurement to disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, a brominated heterocyclic ketone. The protocols herein are designed to ensure laboratory safety, maintain regulatory compliance, and build a culture of chemical stewardship.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the first step in handling it safely. Its structure combines three distinct chemical motifs—a quinoline core, a bromine substituent, and a ketone group—each contributing to its overall hazard profile.
-
Quinoline Derivatives: The quinoline ring system is a known structural alert for potential toxicity. Quinolines can be toxic if swallowed, harmful in contact with skin, and are often suspected of causing genetic defects or even cancer.[1][2] Inhalation may lead to respiratory irritation, with high exposure causing systemic effects such as headaches and potential liver damage.[3]
-
Organobromine Compounds: Halogenated organic compounds, particularly those containing bromine, are often flagged for their environmental persistence and potential to bioaccumulate.[4] Critically, their combustion can produce hazardous byproducts like hydrogen bromide (HBr) gas, which necessitates specialized disposal methods.[5][6]
-
Specific Hazards: Safety Data Sheets (SDS) for this compound and its close analogs classify it as a hazardous substance.[7][8]
The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| GHS Data | Information for this compound | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [9] |
| Signal Word | Warning | [9][10] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [9][10] |
| Precautionary Statements | P261: Avoid breathing dust/fumes/vaporsP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |
This risk profile mandates that this compound be treated as a regulated chemical waste, with disposal pathways strictly segregated from non-hazardous and even non-halogenated chemical waste streams.
The Disposal Workflow: A Step-by-Step Procedural Guide
The overriding principle for managing this waste is that no experiment should begin without a clear plan for the disposal of all resulting materials.[11] The following protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Initial Step: Waste Minimization and Pre-Disposal Planning
Effective waste management begins with waste minimization. This is the most cost-effective and safest strategy.
-
Prudent Purchasing: Purchase only the quantities of this compound necessary for your immediate experimental plan to avoid generating surplus stock that becomes waste.[12]
-
Inventory Management: Maintain a meticulous chemical inventory. Use older stock first and date containers upon receipt.[12]
-
Scale of Experimentation: Where feasible, utilize microscale techniques to reduce the volume of reagents used and waste generated.
Core Protocol: Segregation and Collection
Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with other streams leads to cross-contamination, dramatically increasing disposal costs and environmental risk.[11][13]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated area within the laboratory, at or near the point of waste generation, for collecting hazardous waste.[14] This area must be under the control of the laboratory personnel.
Step 2: Select Appropriate Waste Containers
-
Liquid Waste: Use a clearly marked, leak-proof container made of a compatible material, such as a high-density polyethylene (HDPE) 4-liter bottle or 5-gallon carboy.[11][13] Glass is acceptable but poses a breakage risk. Crucially, do not use galvanized steel cans for halogenated waste, as they are prone to corrosion and leakage. [11]
-
Solid Waste: Use a sturdy, sealable container, such as a plastic pail or a double-bagged, puncture-resistant bag clearly labeled for solid chemical waste.
Step 3: Label the Container (Before Use)
-
Before adding any waste, affix a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.[13][14]
-
Clearly write "this compound" and specify "Halogenated Organic Waste." List all components, including solvents, and their estimated percentages.
Step 4: Collect Waste According to Type
-
Follow the decision workflow below to ensure proper segregation. Never mix incompatible waste streams.[11]
Step 5: Safe Accumulation
-
Keep waste containers securely closed at all times, except when adding waste.[11][14]
-
Store containers in a designated secondary containment bin to prevent the spread of spills.
-
Once a container is 75% full, submit a chemical waste pickup request to your institution's EHS department.[13]
Decontamination and Spill Management
Accidents can happen. A clear, pre-planned response is essential for safety.
Glassware and Equipment Decontamination
-
Initial Rinse: Perform a preliminary rinse of contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate).
-
Collect Rinse: This initial rinse solvent is now hazardous waste. Decant it into the designated "Halogenated Liquid Waste" container.
-
Standard Cleaning: After the initial hazardous rinse is collected, the glassware can be cleaned using standard laboratory detergents and procedures.
Spill Response Protocol
For small, manageable spills within a chemical fume hood:
In the event of a large spill or a spill outside of a containment area, evacuate the area immediately and contact your institution's emergency EHS hotline.[13]
Final Disposal Pathway: From Lab to Destruction
Once collected by your EHS department, the waste undergoes a regulated disposal process. Due to its halogenated nature, this compound waste is not suitable for solvent recycling or fuel blending.[11][15]
The required and environmentally sound disposal method is high-temperature incineration .[5][16]
-
Mechanism: The waste is destroyed in a specialized incinerator operating at temperatures of 1100°C or higher.[5]
-
Rationale: These extreme temperatures are necessary to ensure the complete breakdown of the stable quinoline ring and other organic components.
-
Byproduct Control: Incineration facilities for halogenated waste are equipped with advanced scrubbers and filtration systems to neutralize and capture the acidic gases (like HBr) and other potential pollutants generated during combustion, preventing their release into the atmosphere.[5]
By adhering to the segregation and collection protocols outlined above, you ensure that this hazardous material is routed to the correct disposal facility, safeguarding both human health and the environment.
References
-
Quinoline Safety Data Sheet. (2019, April 11). Chemos GmbH & Co.KG. [Link]
-
Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation Statement. (2021, September 14). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Quinoline - Hazardous Substance Fact Sheet. (2008, November). New Jersey Department of Health. [Link]
-
Quinoline Safety Data Sheet. (2025, May 13). PENTA. [Link]
-
This compound CAS No.: 1150618-23-7. AlfaChem. [Link]
-
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What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response. [Link]
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Safely handling a liter of Bromine?. (2017, September 16). Reddit. [Link]
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Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11). ResearchGate. [Link]
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Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023, January 31). MDPI. [Link]
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A Review on Quinoline and Its Derivatives. (2022, June 20). Novelty Journals. [Link]
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Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]
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Ethanone, 1-(3-thienyl)-. NIST WebBook. [Link]
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Comprehensive Safety and Handling Guide for 1-(3-Bromoquinolin-6-yl)ethanone
This guide provides essential safety, handling, and disposal protocols for 1-(3-Bromoquinolin-6-yl)ethanone, a compound utilized in advanced research and drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are grounded in the known hazards of structurally similar compounds, such as 3-bromoquinoline and 6-bromoquinoline, and established principles of laboratory safety. Researchers must handle this compound with the utmost care, assuming it possesses similar or greater hazards than its analogs.
Hazard Identification and Risk Assessment
Based on data from related bromoquinoline compounds, this compound should be treated as a hazardous substance. The primary risks are associated with irritation to the skin and eyes, and potential harm if inhaled or ingested.
Anticipated Hazard Profile:
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Irritation | Causes skin irritation upon contact.[1] | GHS07 | Warning |
| Eye Irritation | Causes serious eye irritation.[1] | GHS07 | Warning |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1] | GHS07 | Warning |
| Acute Toxicity (Inhalation) | May cause respiratory irritation. | GHS07 | Warning |
It is imperative to conduct a thorough risk assessment for any experiment involving this compound, considering the quantities used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide, and employees must use, appropriate PPE.[2][3][4]
Minimum PPE Requirements:
-
Hand Protection : Chemically resistant gloves are essential. Nitrile gloves are a common choice for general laboratory use, providing protection against splashes.[5] For prolonged handling or in case of immersion, consult the glove manufacturer's compatibility chart. Always double-glove when handling neat compounds.
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required.[2] A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities.[5][6]
-
Body Protection : A flame-resistant laboratory coat must be worn and kept fully fastened.[5] Ensure the lab coat has long sleeves and fits properly to cover as much skin as possible.
-
Footwear : Fully enclosed, non-perforated shoes are mandatory in the laboratory.[5]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2] A chemical spill kit should also be available in the immediate vicinity.
-
Engineering Controls : All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[7][8]
-
Weighing : When weighing the solid compound, use a disposable weigh boat. Tare the balance with the weigh boat before adding the compound to avoid contamination of the balance.
-
Dissolution : If preparing a solution, add the solvent to the flask containing the compound slowly to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution.
-
Storage : Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]
-
Post-Handling : After handling, thoroughly wash your hands and any exposed skin with soap and water.[1] Decontaminate the work area in the fume hood.
Emergency Procedures: Spill and Exposure
In the event of a spill or personal exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate and Alert : If a significant spill occurs, evacuate the immediate area and alert nearby personnel.
-
Containment : For a small, manageable spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[9]
-
Absorption : Working from the outside in, apply absorbent material over the spill.[9][10]
-
Collection : Once the material is fully absorbed, carefully scoop the mixture into a sealable, labeled container for hazardous waste disposal.[9][10][11]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Personal Exposure Protocol:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
Waste Stream Management:
-
Segregation : Halogenated organic waste should be segregated from non-halogenated waste streams.
-
Containerization : Use clearly labeled, leak-proof containers for all waste.
-
Disposal : Dispose of the waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain.
The following diagram outlines the proper disposal workflow.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
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The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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European Chemicals Agency. (n.d.). REACH guidance documents. Retrieved from [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
